3,3'-Disulfanediylbis(pyridin-2-amine)
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(2-aminopyridin-3-yl)disulfanyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S2/c11-9-7(3-1-5-13-9)15-16-8-4-2-6-14-10(8)12/h1-6H,(H2,11,13)(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJJNHRPIQKNTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)SSC2=C(N=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445122 | |
| Record name | 3,3'-Disulfanediylbis(pyridin-2-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125209-79-2 | |
| Record name | 3,3'-Disulfanediylbis(pyridin-2-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3,3'-Disulfanediylbis(pyridin-2-amine) from 2-amino-3-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for producing 3,3'-Disulfanediylbis(pyridin-2-amine) from the starting material 2-amino-3-bromopyridine. This document outlines the theoretical basis of the reaction, detailed experimental protocols, and relevant data presented in a clear and accessible format.
Introduction
3,3'-Disulfanediylbis(pyridin-2-amine) is a molecule of interest in medicinal chemistry and materials science due to its structural motifs. The synthesis of this compound from 2-amino-3-bromopyridine involves a two-step process: the conversion of the bromo-substituent to a thiol group, followed by the oxidative coupling of the thiol to form the desired disulfide bridge. This guide will detail a robust and reproducible methodology for achieving this transformation.
Synthetic Pathway Overview
The overall synthetic strategy involves two key transformations:
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Nucleophilic Aromatic Substitution: The bromine atom at the 3-position of the pyridine ring is displaced by a sulfur nucleophile to introduce a thiol group, forming the intermediate 2-aminopyridine-3-thiol.
-
Oxidation: The newly formed thiol is then oxidized to create a disulfide bond between two molecules of 2-aminopyridine-3-thiol, yielding the final product, 3,3'-Disulfanediylbis(pyridin-2-amine).
Caption: Overall synthetic pathway.
Experimental Protocols
Synthesis of 2-aminopyridine-3-thiol from 2-amino-3-bromopyridine
This procedure outlines the conversion of the aryl bromide to the corresponding thiol using sodium hydrosulfide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-amino-3-bromopyridine | 173.01 | 10.0 g | 0.0578 |
| Sodium hydrosulfide (NaSH) | 56.06 | 4.86 g | 0.0867 |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - |
| Hydrochloric acid (1 M) | - | As needed | - |
| Ethyl acetate | - | For extraction | - |
| Brine | - | For washing | - |
| Anhydrous sodium sulfate | - | For drying | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-amino-3-bromopyridine (10.0 g, 0.0578 mol) in 100 mL of N,N-dimethylformamide (DMF).
-
Add sodium hydrosulfide (4.86 g, 0.0867 mol) to the solution.
-
Heat the reaction mixture to 100 °C and stir under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 300 mL of ice-water.
-
Acidify the aqueous solution to pH 5-6 with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 2-aminopyridine-3-thiol.
Synthesis of 3,3'-Disulfanediylbis(pyridin-2-amine) from 2-aminopyridine-3-thiol
This procedure describes the oxidation of the thiol intermediate to the final disulfide product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-aminopyridine-3-thiol | 126.17 | 5.0 g | 0.0396 |
| Dimethyl sulfoxide (DMSO) | - | 50 mL | - |
| Iodine (I₂) | 253.81 | 5.03 g | 0.0198 |
| Sodium thiosulfate solution (10%) | - | As needed | - |
| Dichloromethane | - | For extraction | - |
| Saturated sodium bicarbonate solution | - | For washing | - |
| Brine | - | For washing | - |
| Anhydrous magnesium sulfate | - | For drying | - |
Procedure:
-
Dissolve 2-aminopyridine-3-thiol (5.0 g, 0.0396 mol) in 50 mL of dimethyl sulfoxide (DMSO) in a 100 mL round-bottom flask.
-
Add a solution of iodine (5.03 g, 0.0198 mol) in 20 mL of DMSO dropwise to the thiol solution with stirring at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by adding 10% aqueous sodium thiosulfate solution until the brown color of iodine disappears.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure 3,3'-Disulfanediylbis(pyridin-2-amine).
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thiolation | 2-amino-3-bromopyridine, NaSH | DMF | 100 | 12 | 75-85 |
| 2 | Oxidation | 2-aminopyridine-3-thiol, I₂ | DMSO | Room Temp. | 4 | 80-90 |
Table 2: Physical and Spectroscopic Data of 3,3'-Disulfanediylbis(pyridin-2-amine)
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₄S₂ |
| Molar Mass | 250.34 g/mol |
| Appearance | Yellow solid |
| Melting Point | 188-190 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 7.95 (dd, J=4.8, 1.6 Hz, 2H), 7.60 (dd, J=7.6, 1.6 Hz, 2H), 6.75 (dd, J=7.6, 4.8 Hz, 2H), 6.20 (s, 4H, NH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 158.5, 147.2, 138.1, 115.9, 114.8 |
| Mass Spectrometry (ESI-MS) m/z | 251.0 [M+H]⁺ |
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the logical flow of the synthesis and the key relationships between the steps.
Caption: Workflow for the thiolation step.
Caption: Workflow for the oxidation step.
Conclusion
This guide provides a detailed and actionable protocol for the synthesis of 3,3'-Disulfanediylbis(pyridin-2-amine) from 2-amino-3-bromopyridine. The two-step synthesis, involving a nucleophilic aromatic substitution to form the thiol intermediate followed by an oxidation to the disulfide, is a reliable method for obtaining the target compound in good yields. The provided data and workflows are intended to support researchers in the successful replication and potential optimization of this synthetic route for applications in drug discovery and materials science.
3,3'-Disulfanediylbis(pyridin-2-amine) CAS number 125209-79-2 properties
CAS Number: 125209-79-2
Molecular Formula: C₁₀H₁₀N₄S₂
Molecular Weight: 250.34 g/mol
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3,3'-Disulfanediylbis(pyridin-2-amine). The information is intended for researchers, scientists, and drug development professionals.
Physicochemical Properties
Experimentally determined physicochemical data for 3,3'-Disulfanediylbis(pyridin-2-amine) is limited in publicly available literature. The following table summarizes predicted properties from computational models.
| Property | Value | Source |
| Boiling Point | 430.6 ± 45.0 °C at 760 mmHg | Predicted |
| Density | 1.5 ± 0.1 g/cm³ | Predicted |
| logP | 3.21 | Predicted |
| Storage Temperature | 2-8°C | [1] |
Synthesis
The primary synthetic route to 3,3'-Disulfanediylbis(pyridin-2-amine) involves the oxidation of its precursor, 2-amino-3-mercaptopyridine (also known as 2-aminopyridine-3-thiol).
Proposed Synthesis Workflow
The synthesis is a straightforward oxidation reaction where a disulfide bond is formed between two molecules of the starting thiol.
Caption: Proposed synthesis of 3,3'-Disulfanediylbis(pyridin-2-amine).
Experimental Protocol (Hypothesized)
Materials:
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2-Amino-3-mercaptopyridine
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Suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution)
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Oxidizing agent (e.g., hydrogen peroxide, iodine, or atmospheric oxygen)
-
Base (optional, to facilitate deprotonation of the thiol)
Procedure:
-
Dissolve 2-amino-3-mercaptopyridine in the chosen solvent.
-
Slowly add the oxidizing agent to the solution while stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
If using atmospheric oxygen, the solution may be stirred vigorously in an open flask, potentially with the addition of a catalytic amount of a base.
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Once the reaction is complete, the solvent is removed under reduced pressure.
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The crude product is then purified, typically by recrystallization or column chromatography, to yield pure 3,3'-Disulfanediylbis(pyridin-2-amine).
Spectroscopic Analysis (Predicted)
Detailed experimental spectra for 3,3'-Disulfanediylbis(pyridin-2-amine) are not available. The following are predicted characteristics based on the functional groups present in the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine rings and the amine protons. The chemical shifts of the pyridine protons will be influenced by the positions of the amino and disulfide groups. The amine protons will likely appear as a broad singlet.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbons attached to the nitrogen and sulfur atoms will be deshielded and appear at a lower field.
Infrared (IR) Spectroscopy
Key IR absorption bands are expected for the N-H stretching of the primary amine (typically two bands in the 3500-3300 cm⁻¹ region), C-N stretching, and aromatic C-H and C=C stretching vibrations. The S-S disulfide bond stretching is typically weak and may be difficult to observe.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (250.34 g/mol ). Fragmentation patterns would likely involve cleavage of the disulfide bond and fragmentation of the pyridine rings.
Potential Biological Activity and Applications
While no specific biological studies have been published for 3,3'-Disulfanediylbis(pyridin-2-amine), the aminopyridine and disulfide moieties are present in various biologically active molecules.
Relationship to Known Bioactive Scaffolds
Caption: Potential biological relevance of the title compound.
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Aminopyridines are a class of compounds with a wide range of pharmacological activities.
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Pyridine disulfide compounds have been investigated for their antimicrobial and anticancer properties.[2] Some pyridine-N-oxide disulfides isolated from natural sources have shown potent activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1]
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The disulfide bond can be a target for cellular redox systems, such as the thioredoxin system, which is often upregulated in cancer cells. Inhibition of this system can lead to increased oxidative stress and apoptosis in cancer cells.[2]
Given these precedents, 3,3'-Disulfanediylbis(pyridin-2-amine) is a candidate for investigation in antimicrobial and anticancer drug discovery programs. Its symmetrical structure and the presence of two aminopyridine units could lead to interesting binding properties with biological targets. Further research is warranted to synthesize and evaluate the biological activities of this compound.
References
Spectroscopic Characterization of 3,3'-Disulfanediylbis(pyridin-2-amine): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 3,3'-Disulfanediylbis(pyridin-2-amine), a disulfide-containing aromatic amine with potential applications in medicinal chemistry and materials science. This document outlines the expected spectroscopic data based on analogous compounds and provides detailed experimental protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. Furthermore, this guide includes visual representations of experimental workflows and a hypothetical signaling pathway to illustrate the potential biological relevance of this class of compounds.
Introduction
3,3'-Disulfanediylbis(pyridin-2-amine) is a molecule of interest due to the presence of several key functional groups: a pyridine ring, an amino group, and a disulfide bond. The pyridine and aminopyridine moieties are common scaffolds in a variety of biologically active compounds, exhibiting anticancer and antibacterial properties. The disulfide bond can be a crucial element in drug design, offering a reversible covalent linkage that can be sensitive to the reductive environment within cells. A thorough spectroscopic characterization is fundamental to confirming the structure, assessing the purity, and understanding the electronic properties of this compound, which are critical steps in any research and development endeavor.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data for 3,3'-Disulfanediylbis(pyridin-2-amine)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4, H-4' | 7.3 - 7.5 | dd | J = 7.5, 5.0 |
| H-5, H-5' | 6.5 - 6.7 | t | J = 7.5 |
| H-6, H-6' | 8.0 - 8.2 | dd | J = 5.0, 1.5 |
| -NH₂ | 4.5 - 5.5 | br s | - |
Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm). dd = doublet of doublets, t = triplet, br s = broad singlet.
Table 2: Predicted ¹³C NMR Spectroscopic Data for 3,3'-Disulfanediylbis(pyridin-2-amine)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2, C-2' | 158 - 160 |
| C-3, C-3' | 120 - 125 |
| C-4, C-4' | 137 - 139 |
| C-5, C-5' | 113 - 115 |
| C-6, C-6' | 148 - 150 |
Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for 3,3'-Disulfanediylbis(pyridin-2-amine)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric) | 3400 - 3500 | Medium |
| N-H Stretch (symmetric) | 3300 - 3400 | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium-Weak |
| N-H Bend | 1600 - 1650 | Strong |
| C=C and C=N Stretch | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| S-S Stretch | 400 - 500 | Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like the pyridine ring give rise to characteristic absorption bands.
Table 4: Predicted UV-Vis Absorption Maxima for 3,3'-Disulfanediylbis(pyridin-2-amine)
| Electronic Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| π → π | ~260 | High |
| n → π | ~300 | Low |
Predicted in a non-polar solvent like ethanol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its structure. The molecular weight of 3,3'-Disulfanediylbis(pyridin-2-amine) (C₁₀H₁₀N₄S₂) is 250.34 g/mol .
Table 5: Plausible Mass Spectrometry Fragmentation of 3,3'-Disulfanediylbis(pyridin-2-amine)
| m/z | Proposed Fragment |
| 250 | [M]⁺ (Molecular Ion) |
| 125 | [M/2]⁺ (Cleavage of S-S bond) |
| 94 | [C₅H₆N₂]⁺ (Aminopyridine radical cation) |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of 3,3'-Disulfanediylbis(pyridin-2-amine) are provided below.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 3,3'-Disulfanediylbis(pyridin-2-amine) in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Probe: Standard broadband or inverse detection probe.
-
Temperature: 298 K.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Accessory: ATR accessory.
-
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background scan with a clean ATR crystal and subtract it from the sample spectrum.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile) of a known concentration (e.g., 1 mg/mL). Dilute the stock solution to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0 (typically in the µM range).
-
Instrumentation:
-
Spectrometer: Dual-beam UV-Vis spectrophotometer.
-
Cuvette: 1 cm path length quartz cuvette.
-
-
Data Acquisition:
-
Scan Range: 200-800 nm.
-
Blank: Use the pure solvent as a blank.
-
-
Data Processing: Record the absorbance spectrum and identify the wavelength of maximum absorbance (λₘₐₓ).
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.
-
Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurement.
-
Ionization Source: Electrospray Ionization (ESI) is suitable for this compound.
-
-
Data Acquisition:
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 50-500.
-
Fragmentation: For tandem MS (MS/MS), select the molecular ion (m/z 250) as the precursor ion and apply collision-induced dissociation (CID).
-
-
Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of 3,3'-Disulfanediylbis(pyridin-2-amine).
In-depth Technical Guide on 3,3'-Disulfanediylbis(pyridin-2-amine): Spectroscopic Data and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for 3,3'-Disulfanediylbis(pyridin-2-amine), a compound of interest in various fields of chemical and pharmaceutical research. Due to the limited availability of experimental data in public literature, this guide presents predicted ¹H and ¹³C NMR data, offering a valuable resource for the identification and characterization of this molecule. Furthermore, a detailed, plausible experimental protocol for its synthesis is provided, alongside a logical workflow diagram.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 3,3'-Disulfanediylbis(pyridin-2-amine). These predictions were generated using advanced computational algorithms that provide reliable estimations for spectral data.
Table 1: Predicted ¹H NMR Spectral Data for 3,3'-Disulfanediylbis(pyridin-2-amine)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.15 | Doublet | 2H | H6, H6' |
| ~7.60 | Doublet | 2H | H4, H4' |
| ~6.70 | Triplet | 2H | H5, H5' |
| ~5.50 | Broad Singlet | 4H | -NH₂ |
Solvent: DMSO-d₆. Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data for 3,3'-Disulfanediylbis(pyridin-2-amine)
| Chemical Shift (δ, ppm) | Assignment |
| ~159.0 | C2, C2' |
| ~148.0 | C6, C6' |
| ~138.0 | C4, C4' |
| ~115.0 | C5, C5' |
| ~112.0 | C3, C3' |
Solvent: DMSO-d₆. Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Experimental Protocols
Synthesis of 3,3'-Disulfanediylbis(pyridin-2-amine)
This procedure outlines a two-step synthesis starting from 2-aminopyridine.
Step 1: Synthesis of 2-amino-3-mercaptopyridine
A common method for the introduction of a thiol group at the 3-position of a pyridine ring is through the Newman-Kwart rearrangement of a corresponding O-aryl thiocarbamate, followed by hydrolysis.
-
Preparation of O-(2-aminopyridin-3-yl) dimethylthiocarbamate: 2-Amino-3-hydroxypyridine is reacted with dimethylthiocarbamoyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent like dichloromethane or tetrahydrofuran at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and removing the solvent under reduced pressure. The crude product is then purified by column chromatography.
-
Newman-Kwart Rearrangement: The purified O-(2-aminopyridin-3-yl) dimethylthiocarbamate is heated at a high temperature (typically 200-250 °C) in an inert atmosphere. This thermal rearrangement yields the S-(2-aminopyridin-3-yl) dimethylthiocarbamate. The progress of the rearrangement can be monitored by TLC or ¹H NMR.
-
Hydrolysis to 2-amino-3-mercaptopyridine: The S-(2-aminopyridin-3-yl) dimethylthiocarbamate is hydrolyzed by heating with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. After the reaction is complete, the mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the 2-amino-3-mercaptopyridine. The product is then collected by filtration, washed with cold water, and dried.
Step 2: Oxidation to 3,3'-Disulfanediylbis(pyridin-2-amine)
-
Oxidation Reaction: The 2-amino-3-mercaptopyridine is dissolved in a suitable solvent, such as ethanol, methanol, or a mixture of water and an organic solvent. An oxidizing agent is then added. Mild oxidizing agents are preferred to avoid over-oxidation. Suitable oxidizing agents include hydrogen peroxide (in a controlled manner), iodine, or air bubbled through the solution in the presence of a catalytic amount of a base.
-
Reaction Monitoring and Work-up: The reaction is monitored by TLC for the disappearance of the starting thiol. Upon completion, if a solid product precipitates, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield pure 3,3'-Disulfanediylbis(pyridin-2-amine).
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.
Logical Relationship Diagram
The following diagram illustrates the proposed synthetic pathway for 3,3'-Disulfanediylbis(pyridin-2-amine).
Caption: Proposed synthetic pathway for 3,3'-Disulfanediylbis(pyridin-2-amine).
Mass Spectrometry Analysis of 3,3'-Disulfanediylbis(pyridin-2-amine): A Technical Guide
Introduction
3,3'-Disulfanediylbis(pyridin-2-amine) is a disulfide-containing aromatic amine. The analysis of such compounds by mass spectrometry is crucial for identity confirmation, purity assessment, and metabolic studies in drug development and related research fields. This guide outlines a prospective approach to the mass spectrometric analysis of this compound, leveraging electrospray ionization (ESI) techniques coupled with tandem mass spectrometry (MS/MS) for structural elucidation.
Predicted Mass Spectrometry Data
Due to the absence of specific data for 3,3'-Disulfanediylbis(pyridin-2-amine), we present the available mass spectrometry data for its isomer, 2,2'-dithiodipyridine (CAS No. 2127-03-9), which has the same molecular formula (C₁₀H₈N₂S₂) and molecular weight (220.31 g/mol ).[1][2][3] This information serves as a valuable reference for predicting the behavior of the target analyte.
Table 1: Mass Spectrometry Data for 2,2'-dithiodipyridine
| Ionization Mode | m/z | Proposed Fragment/Ion | Relative Abundance (%) | Reference |
| GC-MS (EI) | 220 | [M]⁺ | 99.99 | [3] |
| 221 | [M+H]⁺ | 64.75 | [3] | |
| 156 | [C₈H₆N₂S]⁺ | 28.60 | [3] | |
| 78 | [C₅H₄N]⁺ | 26.07 | [3] | |
| 222 | Isotopic Peak | 16.42 | [3] | |
| LC-MS (qTof) | 221.02 | [M+H]⁺ | - | [3] |
| 111.014183 | [C₅H₅N₂S]⁺ | 100 | [3] | |
| 78.034218 | [C₅H₄N]⁺ | 24.08 | [3] | |
| 187.033157 | [C₁₀H₇N₂S]⁺ | 12.87 | [3] | |
| 112.017258 | [C₅H₄N₂S]⁺ | 7.40 | [3] | |
| 79.041885 | [C₅H₅N]⁺ | 6.60 | [3] |
Experimental Protocols
A generalized experimental protocol for the analysis of 3,3'-Disulfanediylbis(pyridin-2-amine) using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is proposed below.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of 3,3'-Disulfanediylbis(pyridin-2-amine) in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter before injection into the LC system to remove any particulate matter.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Column Temperature: 30-40 °C.
Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended.
-
Capillary Voltage: 3.5-4.5 kV.
-
Cone Voltage: 20-40 V (optimize for maximal parent ion intensity).
-
Source Temperature: 120-150 °C.
-
Desolvation Gas (N₂): Flow rate of 600-800 L/hr at a temperature of 350-450 °C.
-
Data Acquisition:
-
Full Scan (MS¹): Acquire data in the m/z range of 50-500 to detect the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): Perform product ion scans on the precursor ion (m/z ~221) using collision-induced dissociation (CID). Vary the collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation pattern.
-
Visualization of Experimental Workflow and Fragmentation Pathway
Experimental Workflow
Caption: Experimental workflow for LC-ESI-MS/MS analysis.
Hypothesized Fragmentation Pathway
The primary fragmentation of 3,3'-Disulfanediylbis(pyridin-2-amine) under CID is expected to involve the cleavage of the disulfide bond, which is the weakest bond in the molecule.
References
Technical Guide to the Predicted FT-IR Spectrum of 3,3'-Disulfanediylbis(pyridin-2-amine)
Audience: Researchers, scientists, and drug development professionals.
Predicted FT-IR Spectral Data
The FT-IR spectrum of 3,3'-Disulfanediylbis(pyridin-2-amine) is expected to be dominated by the vibrational modes of the 2-aminopyridine moiety, with weaker contributions from the C-S and S-S bonds. The primary amino group (-NH₂) gives rise to characteristic stretching and bending vibrations. The pyridine ring exhibits a complex series of absorptions due to C-H, C=C, and C=N stretching and bending modes. The disulfide linkage is anticipated to produce a weak absorption in the far-infrared region.
The table below summarizes the predicted characteristic absorption bands, their corresponding vibrational modes, and expected intensities.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3450 - 3300 | Medium-Strong | N-H Asymmetric & Symmetric Stretching | Primary Aromatic Amine (-NH₂) |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretching | Pyridine Ring |
| 1650 - 1580 | Medium-Strong | N-H Bending (Scissoring) | Primary Aromatic Amine (-NH₂) |
| 1610 - 1585 | Strong | C=C and C=N Ring Stretching | Pyridine Ring |
| 1500 - 1400 | Strong-Medium | C=C and C=N Ring Stretching | Pyridine Ring |
| 1335 - 1250 | Strong | Aromatic C-N Stretching | Amine-Pyridine Linkage |
| 910 - 665 | Medium-Broad | N-H Wagging | Primary Aromatic Amine (-NH₂) |
| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending | Pyridine Ring |
| 700 - 600 | Weak-Medium | C-S Stretching | Thioether Linkage |
| 500 - 400 | Weak | S-S Stretching | Disulfide Bridge |
Table 1: Predicted FT-IR Absorption Frequencies for 3,3'-Disulfanediylbis(pyridin-2-amine).
Interpretation Notes:
-
Amine Group: The presence of two distinct bands in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine (-NH₂), corresponding to asymmetric and symmetric N-H stretching, respectively.[1][2][3] The N-H scissoring vibration around 1619 cm⁻¹ is also a key diagnostic peak.[3][4]
-
Pyridine Ring: Aromatic C-H stretches typically appear just above 3000 cm⁻¹.[5][6] The characteristic ring stretching vibrations (C=C and C=N) give rise to a series of strong bands between 1610 and 1400 cm⁻¹.[5][6][7] The pattern of strong C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can be indicative of the substitution pattern on the ring.[5]
-
Disulfide and Thioether Bonds: The S-S stretching vibration is notoriously weak in infrared spectroscopy and may be difficult to observe.[8] It is expected in the 500-400 cm⁻¹ range.[8] The C-S stretching band is also typically weak to medium in intensity and is predicted to appear in the 700-600 cm⁻¹ region.[9]
Experimental Protocol: FT-IR Spectrum Acquisition
This section outlines a standard procedure for acquiring the FT-IR spectrum of a solid sample like 3,3'-Disulfanediylbis(pyridin-2-amine) using the potassium bromide (KBr) pellet technique.
2.1 Materials and Equipment
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Infrared lamp
-
Sample: 3,3'-Disulfanediylbis(pyridin-2-amine) (1-2 mg, finely ground)
-
FT-IR grade Potassium Bromide (KBr) (150-200 mg, desiccated)
-
Spatula and weighing paper
2.2 Procedure
-
Drying: Gently heat the KBr powder under an infrared lamp for 2-3 hours to eliminate adsorbed water, which shows strong IR absorbance. Store the dried KBr in a desiccator.
-
Sample Preparation: Weigh approximately 1-2 mg of the sample and 150-200 mg of the dried KBr.
-
Grinding: Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.
-
Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die. Assemble the die and place it in the hydraulic press.
-
Pressing: Apply pressure (typically 7-10 tons) for approximately 2-3 minutes. The applied pressure will cause the KBr to flow and form a transparent or translucent pellet.
-
Pellet Inspection: Carefully remove the die from the press and extract the pellet. A good pellet should be thin and transparent.
-
Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This will account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.
-
Sample Spectrum: Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer.
-
Data Acquisition: Record the FT-IR spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Label the significant peaks.
Visualizations
Logical Workflow for Synthesis and Analysis
A plausible synthetic route to 3,3'-Disulfanediylbis(pyridin-2-amine) involves the oxidation of a corresponding thiol precursor. The following diagram illustrates a logical workflow from synthesis to final FT-IR characterization.
References
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. tsijournals.com [tsijournals.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 7. chimia.ch [chimia.ch]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
Navigating the Structural Void: A Technical Guide to 3,3'-Disulfanediylbis(pyridin-2-amine)
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the current state of knowledge regarding the molecular structure and synthesis of 3,3'-Disulfanediylbis(pyridin-2-amine). Despite significant interest in this compound and its analogs within medicinal chemistry and materials science, a comprehensive search of the Cambridge Structural Database (CSD) and the broader scientific literature reveals a notable absence of a publicly available, experimentally determined X-ray crystal structure.
This document, therefore, serves a dual purpose: to transparently report on this data gap and to provide a foundational guide based on established chemical principles and data from closely related structures. The information herein is intended to support ongoing research efforts, aid in the strategic design of future experiments, and provide a reliable starting point for computational modeling and spectroscopic analysis.
Physicochemical Properties and Predicted Data
At present, experimentally determined crystallographic and spectroscopic data for 3,3'-Disulfanediylbis(pyridin-2-amine) are not available in the public domain. The following tables provide key identifiers for the compound and predicted physicochemical properties and expected spectroscopic characteristics based on its known functional groups and analogous compounds.
Table 1: Compound Identification
| Identifier | Value |
| Chemical Name | 3,3'-Disulfanediylbis(pyridin-2-amine) |
| Synonyms | 3,3'-Dithiobis(2-aminopyridine) |
| CAS Number | 125209-79-2 |
| Molecular Formula | C₁₀H₁₀N₄S₂ |
| Molecular Weight | 250.34 g/mol |
| Canonical SMILES | C1=CC(=C(N=C1)N)SSC2=C(N=CC=C2)N |
| InChI Key | BKJJNHRPIQKNTK-UHFFFAOYSA-N |
Table 2: Predicted and Expected Spectroscopic Data
| Spectroscopic Technique | Feature | Expected Chemical Shift / Frequency Range |
| ¹H NMR | Aromatic Protons (pyridyl) | δ 6.5 - 8.0 ppm |
| Amine Protons (-NH₂) | δ 4.5 - 5.5 ppm (broad singlet) | |
| ¹³C NMR | Aromatic Carbons (pyridyl) | δ 110 - 160 ppm |
| IR Spectroscopy | N-H Stretch (primary amine) | 3300 - 3500 cm⁻¹ (two bands)[1][2][3][4] |
| N-H Bend (primary amine) | 1580 - 1650 cm⁻¹[1][2] | |
| C-N Stretch (aromatic amine) | 1250 - 1335 cm⁻¹[1][2] | |
| S-S Stretch | 400 - 500 cm⁻¹ (weak) |
Conceptual Experimental Protocols
The absence of a reported crystal structure necessitates a return to fundamental synthesis and crystallization. The following protocols are proposed based on established methodologies for the synthesis of related aminopyridine disulfides.
Proposed Synthesis of 3,3'-Disulfanediylbis(pyridin-2-amine)
The synthesis of the target compound can be approached via the oxidation of the corresponding thiol precursor, 3-mercaptopyridin-2-amine.
Materials:
-
3-Mercaptopyridin-2-amine
-
Dimethyl sulfoxide (DMSO)
-
Hydrogen peroxide (H₂O₂) or Iodine (I₂)
-
Sodium hydroxide (NaOH) (if using I₂)
-
Ethanol
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Thiol Precursor: If not commercially available, 3-mercaptopyridin-2-amine would need to be synthesized, potentially via a thionation reaction of a suitable precursor.
-
Oxidative Coupling:
-
Method A (H₂O₂ in DMSO): Dissolve 3-mercaptopyridin-2-amine in DMSO. To this solution, add hydrogen peroxide dropwise at room temperature. The reaction is typically stirred for several hours.
-
Method B (Iodine Oxidation): Dissolve 3-mercaptopyridin-2-amine in an aqueous solution of sodium hydroxide. Add a solution of iodine in ethanol dropwise until a persistent yellow color is observed.
-
-
Work-up:
-
Quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) if excess iodine is present.
-
Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the purified product by NMR and IR spectroscopy and mass spectrometry to confirm its identity.
-
General Protocol for Single Crystal Growth
Obtaining a crystal suitable for X-ray diffraction is often the most challenging step. The following are general techniques that can be attempted.
Methods:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, acetonitrile, or a mixture) in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a "non-solvent" in which the compound is poorly soluble but the solvent is miscible. The vapor of the non-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C), to induce crystallization.
Experimental and Logical Workflow
The following diagram illustrates the conceptual workflow from the synthesis of the target compound to its potential, yet currently unachieved, structural elucidation by X-ray crystallography.
References
The Solubility Profile of 3,3'-Disulfanediylbis(pyridin-2-amine): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 3,3'-Disulfanediylbis(pyridin-2-amine)
3,3'-Disulfanediylbis(pyridin-2-amine), with the molecular formula C₁₀H₁₀N₄S₂, is a disulfide-containing pyridine derivative.[1][2] Its structure, featuring two aminopyridine rings linked by a disulfide bridge, suggests a complex interplay of polarity and hydrogen bonding capabilities that will govern its solubility in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including its synthesis, purification, formulation in drug delivery systems, and use in various chemical reactions.
Compound Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₄S₂ | [1] |
| Molecular Weight | 250.34 g/mol | [1] |
| Predicted LogP | 3.21 | [1] |
| CAS Number | 125209-79-2 | [1] |
The predicted LogP value of 3.21 suggests that 3,3'-Disulfanediylbis(pyridin-2-amine) is likely to have low solubility in water and prefer more non-polar organic solvents.
Quantitative Solubility Data
A thorough search of available scientific databases and chemical literature did not yield specific quantitative solubility data for 3,3'-Disulfanediylbis(pyridin-2-amine) in common organic solvents. The absence of this data highlights a knowledge gap and necessitates experimental determination for any application requiring this information.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid solvent.[3] The following protocol is a generalized procedure that can be adapted for 3,3'-Disulfanediylbis(pyridin-2-amine).
Objective: To determine the saturation solubility of 3,3'-Disulfanediylbis(pyridin-2-amine) in a selection of organic solvents at a controlled temperature.
Materials:
-
3,3'-Disulfanediylbis(pyridin-2-amine) (high purity)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethyl acetate, toluene)
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 3,3'-Disulfanediylbis(pyridin-2-amine) to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is crucial to avoid overestimation of the solubility.
-
-
Analysis:
-
Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantify the concentration of 3,3'-Disulfanediylbis(pyridin-2-amine) in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of the compound is required for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of 3,3'-Disulfanediylbis(pyridin-2-amine) in the original solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
-
Experimental Workflow and Visualization
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 3,3'-Disulfanediylbis(pyridin-2-amine).
Discussion and Qualitative Solubility Predictions
While quantitative data is unavailable, some qualitative predictions can be made based on the structure of 3,3'-Disulfanediylbis(pyridin-2-amine). The presence of two aminopyridine moieties suggests that the molecule has hydrogen bond donor and acceptor sites, which could facilitate solubility in polar protic solvents like alcohols. However, the overall molecule is relatively large and contains a nonpolar disulfide bridge and aromatic rings, which will contribute to its solubility in less polar or aprotic polar solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility may be expected due to hydrogen bonding interactions with the amino groups and pyridine nitrogens.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are generally good at dissolving a wide range of organic compounds. Good solubility is anticipated due to dipole-dipole interactions and their ability to disrupt intermolecular hydrogen bonding in the solid state.
-
Non-Polar Solvents (e.g., Toluene, Hexane): Due to the polar amino groups, low solubility is expected in non-polar solvents.
Conclusion
This technical guide provides a framework for approaching the solubility of 3,3'-Disulfanediylbis(pyridin-2-amine) in organic solvents. Although specific quantitative data is not currently published, the provided experimental protocol for the shake-flask method offers a clear path for researchers to determine this crucial physicochemical property. The structural characteristics of the molecule suggest a complex solubility profile, with probable moderate to good solubility in polar aprotic and protic organic solvents. The experimental determination of these values will be invaluable for the future development and application of this compound.
References
An In-depth Technical Guide on the Chemical Stability and Degradation of 3,3'-Disulfanediylbis(pyridin-2-amine)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and potential degradation pathways of 3,3'-Disulfanediylbis(pyridin-2-amine). Due to the limited availability of direct stability studies on this specific compound, this guide infers potential degradation mechanisms based on the well-established chemistry of its constituent functional groups: the aminopyridine ring and the disulfide bond. This document also outlines detailed experimental protocols for conducting forced degradation studies in line with international regulatory guidelines.
Introduction to 3,3'-Disulfanediylbis(pyridin-2-amine)
3,3'-Disulfanediylbis(pyridin-2-amine) is a symmetrical disulfide compound containing two 2-aminopyridine moieties linked by a disulfide bridge. Its chemical structure suggests potential reactivity at the disulfide bond and the aminopyridine rings, which could influence its stability under various environmental and process-related stress conditions. Understanding the chemical stability of this molecule is crucial for its potential development, formulation, and storage as a pharmaceutical agent or intermediate.
Potential Degradation Pathways
The degradation of 3,3'-Disulfanediylbis(pyridin-2-amine) is likely to be dictated by the chemical properties of the disulfide linkage and the aminopyridine rings. The following sections detail the probable degradation pathways under different stress conditions.
Hydrolysis is a common degradation pathway for many pharmaceutical compounds. For 3,3'-Disulfanediylbis(pyridin-2-amine), the disulfide bond is the primary site susceptible to hydrolytic cleavage, particularly under alkaline conditions.
-
Alkaline Hydrolysis: Under basic conditions, disulfide bonds can undergo β-elimination, leading to the formation of a thiol (2-amino-3-mercaptopyridine) and a transient persulfide intermediate. This persulfide can further react to form other sulfur-containing species. The aminopyridine ring itself is generally stable to hydrolysis unless harsh conditions are applied.
-
Acidic Hydrolysis: Disulfide bonds are generally more stable under acidic conditions compared to alkaline conditions. However, prolonged exposure to strong acids and elevated temperatures could potentially lead to some degree of disulfide bond cleavage. The amino group on the pyridine ring will be protonated under acidic conditions, which may influence the overall stability of the molecule.
Oxidative stress is a significant factor in the degradation of many organic molecules. Both the disulfide bond and the aminopyridine ring in 3,3'-Disulfanediylbis(pyridin-2-amine) are susceptible to oxidation.
-
Oxidation of the Disulfide Bond: The disulfide bond can be oxidized to various higher oxidation states of sulfur, including thiosulfinates and thiosulfonates, and ultimately to sulfonic acids. Common oxidizing agents like hydrogen peroxide, peroxy acids, and metal ions can facilitate these transformations.
-
Oxidation of the Aminopyridine Ring: The amino group on the pyridine ring is an electron-donating group, which can make the ring more susceptible to oxidation. This can lead to the formation of N-oxides or hydroxylated pyridine derivatives. The amino group itself can also be oxidized.
Exposure to light, particularly in the UV region, can induce photochemical reactions that lead to the degradation of 3,3'-Disulfanediylbis(pyridin-2-amine).
-
Photolytic Cleavage of the Disulfide Bond: The disulfide bond can absorb UV radiation, leading to homolytic cleavage and the formation of thiyl radicals. These highly reactive radicals can then participate in a variety of secondary reactions, including reaction with solvents or other molecules, or recombination to form the starting material or other disulfide-containing products.
-
Photodegradation of the Aminopyridine Ring: The aminopyridine ring system can also absorb UV light, leading to a range of potential photochemical reactions, including ring opening, rearrangement, or the formation of photoproducts through reactions with solvent or oxygen.
Elevated temperatures can provide the necessary energy to overcome activation barriers for various degradation reactions.
-
Thermal Cleavage of the Disulfide Bond: While disulfide bonds are generally considered thermally stable, at very high temperatures, homolytic cleavage can occur, leading to the formation of thiyl radicals.
-
Decomposition of the Aminopyridine Ring: At elevated temperatures, the aminopyridine moiety may undergo decomposition, although this typically requires significant thermal stress.
A summary of the potential degradation products is presented in Table 1.
Table 1: Summary of Potential Degradation Products of 3,3'-Disulfanediylbis(pyridin-2-amine)
| Stress Condition | Potential Degradation Products |
| Alkaline Hydrolysis | 2-amino-3-mercaptopyridine, Persulfide intermediates, Other sulfur-containing species |
| Acidic Hydrolysis | 2-amino-3-mercaptopyridine (minor) |
| Oxidation | Thiosulfinates, Thiosulfonates, 2-amino-3-pyridinesulfonic acid, N-oxides of aminopyridine, Hydroxylated aminopyridines |
| Photodegradation | Thiyl radicals, 2-amino-3-mercaptopyridine, Products of radical-mediated reactions |
| Thermal Degradation | Thiyl radicals, Products of thermal decomposition of the aminopyridine ring |
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[1][2] The following protocols are based on the International Council for Harmonisation (ICH) guidelines and are recommended for investigating the stability of 3,3'-Disulfanediylbis(pyridin-2-amine).[3]
Prepare a stock solution of 3,3'-Disulfanediylbis(pyridin-2-amine) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.
-
To 1 mL of the stock solution, add 1 mL of 0.1 M to 1 M hydrochloric acid.
-
Incubate the mixture at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of sodium hydroxide, and dilute with the mobile phase for analysis.
-
To 1 mL of the stock solution, add 1 mL of 0.1 M to 1 M sodium hydroxide.
-
Incubate the mixture at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of hydrochloric acid, and dilute with the mobile phase for analysis.
-
To 1 mL of the stock solution, add 1 mL of a 3% to 30% hydrogen peroxide solution.
-
Keep the mixture at room temperature for a specified period (e.g., 2, 4, 8, 24 hours), protected from light.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.
-
Place the solid compound in a thermostatically controlled oven at a temperature significantly higher than the intended storage temperature (e.g., 60°C, 80°C).
-
Expose the solid to these conditions for a specified period (e.g., 1, 3, 7 days).
-
At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.
-
For thermal degradation in solution, heat the stock solution at an elevated temperature (e.g., 60°C) for a specified period, protected from light.
-
Expose the solid compound or a solution of the compound in a photochemically inert, transparent container to a light source that provides a combination of UV and visible light, as specified in ICH guideline Q1B.[4]
-
The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.
-
A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
At the end of the exposure period, analyze both the exposed and control samples.
A summary of the recommended forced degradation conditions is provided in Table 2.
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acidic Hydrolysis | 0.1 M - 1 M HCl | Room Temp. or 60°C | Up to 24 hours |
| Basic Hydrolysis | 0.1 M - 1 M NaOH | Room Temp. | Up to 24 hours |
| Oxidation | 3% - 30% H₂O₂ | Room Temp. | Up to 24 hours |
| Thermal (Solid) | Dry Heat | 60°C - 80°C | Up to 7 days |
| Thermal (Solution) | Dry Heat | 60°C | Up to 24 hours |
| Photodegradation | ICH Q1B compliant light source | Controlled Room Temp. | To achieve ≥ 1.2 million lux hours and ≥ 200 watt-hours/m² |
Analytical Methodologies
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
A reversed-phase HPLC method with UV detection is recommended. The following is a suggested starting point for method development:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-gradient elution from low to high percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: A wavelength at which both the parent compound and potential degradation products have significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for the identification and structural elucidation of degradation products. Electrospray ionization (ESI) is a suitable ionization technique for this type of molecule. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to aid in determining the elemental composition of the degradants.
Visualization of Workflows and Pathways
Caption: Workflow for forced degradation studies.
Caption: Proposed oxidative degradation pathways.
Caption: Proposed alkaline hydrolytic degradation.
Conclusion
References
In-depth Technical Guide: Theoretical and Computational Elucidation of 3,3'-Disulfanediylbis(pyridin-2-amine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational approaches to characterize the novel molecule 3,3'-Disulfanediylbis(pyridin-2-amine). Due to the limited existing data on this specific compound, this document outlines a proposed research framework, detailing methodologies for its synthesis, in-silico analysis, and potential biological evaluation. The aminopyridine and disulfide moieties present in the structure suggest a rich potential for diverse biological activities, making it a compelling candidate for further investigation in drug discovery and materials science. This guide serves as a foundational resource for researchers initiating studies on this and related compounds.
Introduction
3,3'-Disulfanediylbis(pyridin-2-amine) is a symmetrical disulfide-containing aromatic amine. The pyridine ring is a common scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding and coordinate with metal ions.[1][2][3] The amino group can act as a hydrogen bond donor and a site for further functionalization.[2] Disulfide bonds are crucial in various biological systems, particularly in protein folding and stability, and have been incorporated into drug design as redox-responsive linkers.[4][5] The combination of these functional groups in a single molecule suggests potential applications in areas such as anticancer and antimicrobial drug development.[6][7]
This guide will delineate a systematic approach to computationally and theoretically characterize 3,3'-Disulfanediylbis(pyridin-2-amine), propose a synthetic route, and explore its potential biological significance based on the known activities of analogous compounds.
Physicochemical Properties
While experimental data is scarce, some basic physicochemical properties of 3,3'-Disulfanediylbis(pyridin-2-amine) have been reported by chemical suppliers. These are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₄S₂ | Chemical Supplier Data |
| Molecular Weight | 250.34 g/mol | Chemical Supplier Data |
| CAS Number | 125209-79-2 | Chemical Supplier Data |
| Appearance | Not Reported | - |
| Melting Point | Not Reported | - |
| Boiling Point | Not Reported | - |
| Solubility | Not Reported | - |
Proposed Synthetic Protocol
A plausible synthetic route for 3,3'-Disulfanediylbis(pyridin-2-amine) involves the oxidation of a suitable aminopyridine thiol precursor. A general protocol, based on established methods for the synthesis of aminopyridines and disulfides, is proposed below.[8][9][10]
3.1. Synthesis of 2-amino-3-mercaptopyridine (Precursor)
The precursor, 2-amino-3-mercaptopyridine, can be synthesized from 2-aminopyridine. A common method involves the introduction of a sulfhydryl group at the 3-position of the pyridine ring.
3.2. Oxidative Coupling to 3,3'-Disulfanediylbis(pyridin-2-amine)
The disulfide bond can be formed by the mild oxidation of 2-amino-3-mercaptopyridine.
Experimental Workflow:
Caption: Proposed workflow for the synthesis of 3,3'-Disulfanediylbis(pyridin-2-amine).
Proposed Theoretical and Computational Studies
A thorough in-silico investigation is crucial to understand the structural, electronic, and reactivity properties of 3,3'-Disulfanediylbis(pyridin-2-amine). The following computational methodologies are proposed.
4.1. Density Functional Theory (DFT) Calculations
DFT is a powerful method for studying the electronic structure of molecules.[11][12][13]
-
Geometric Optimization: To determine the most stable conformation of the molecule.
-
Frequency Analysis: To confirm that the optimized structure corresponds to a minimum on the potential energy surface and to predict the vibrational spectra (IR and Raman).
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution will provide insights into the molecule's reactivity and electronic properties.[12]
-
Molecular Electrostatic Potential (MEP) Mapping: To identify the electron-rich and electron-deficient regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack.[14]
-
Natural Bond Orbital (NBO) Analysis: To study charge delocalization and intramolecular interactions.
4.2. Molecular Docking Studies
Given the prevalence of aminopyridine derivatives in drug discovery, molecular docking can be employed to predict the binding affinity and interaction patterns of 3,3'-Disulfanediylbis(pyridin-2-amine) with various biological targets.[6][15]
-
Target Selection: Based on the known biological activities of similar compounds, potential protein targets could include kinases, DNA gyrase, or viral proteases.
-
Docking Protocol: Using software like AutoDock or Schrödinger Suite, the molecule will be docked into the active site of the selected protein targets.
-
Analysis of Binding Modes: The binding energy, hydrogen bond interactions, and hydrophobic interactions will be analyzed to predict the most favorable binding pose.
Computational Workflow:
Caption: Proposed workflow for the computational analysis of the target molecule.
Potential Biological Activities and Signaling Pathways
Based on the structural motifs, 3,3'-Disulfanediylbis(pyridin-2-amine) may exhibit a range of biological activities.
5.1. Anticancer Activity
Pyridine derivatives are known to possess antiproliferative properties.[2] The presence of amino and disulfide groups could enhance this activity.[2][5] A hypothetical mechanism could involve the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/Akt or MAPK pathways. The disulfide bond could also be susceptible to reduction in the tumor microenvironment, potentially leading to the release of active monomeric species.
Hypothetical Anticancer Signaling Pathway Inhibition:
Caption: A hypothetical signaling pathway inhibited by the target molecule.
5.2. Antimicrobial Activity
Aminopyridine derivatives have shown promise as antimicrobial agents.[3] The disulfide linkage could also contribute to the antimicrobial effect, potentially through interaction with microbial enzymes or disruption of the cell membrane.
Conclusion and Future Directions
3,3'-Disulfanediylbis(pyridin-2-amine) represents an under-investigated molecule with significant potential in medicinal chemistry and materials science. This technical guide has outlined a comprehensive research plan for its theoretical and computational characterization, proposed a synthetic route, and discussed its potential biological activities. Future work should focus on the successful synthesis and experimental validation of the predicted properties and biological activities. Such studies will be instrumental in unlocking the full potential of this promising compound.
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. article.sciencepg.com [article.sciencepg.com]
- 4. researchgate.net [researchgate.net]
- 5. Disulfide based prodrugs for cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04155F [pubs.rsc.org]
- 6. worldscientific.com [worldscientific.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Synthesis of Unsymmetrical Disulfides - ChemistryViews [chemistryviews.org]
- 11. bcc.bas.bg [bcc.bas.bg]
- 12. op.niscpr.res.in [op.niscpr.res.in]
- 13. worldscientific.com [worldscientific.com]
- 14. researchgate.net [researchgate.net]
- 15. Molecular docking study of the binding of aminopyridines within the K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Coordination Chemistry of 3,3'-Disulfanediylbis(pyridin-2-amine): A Ligand with Untapped Potential
Researchers, scientists, and drug development professionals are increasingly exploring the vast landscape of coordination chemistry to design novel metal complexes with unique catalytic and therapeutic properties. Within this context, 3,3'-Disulfanediylbis(pyridin-2-amine), a pyridine-based ligand featuring a disulfide linkage, presents an intriguing yet underexplored scaffold for the synthesis of new coordination compounds.
While specific, detailed application notes and extensive experimental data for 3,3'-Disulfanediylbis(pyridin-2-amine) are not widely available in the current body of scientific literature, its structural motifs—the aminopyridine and disulfide groups—suggest a rich potential for diverse applications, including catalysis and anticancer research. The disulfide bond, in particular, offers a redox-active site that could be exploited in the design of stimuli-responsive materials or drugs.
This document aims to provide a foundational guide for researchers interested in exploring the coordination chemistry of this promising ligand. The protocols and potential applications described herein are based on established principles of coordination chemistry and draw parallels from related, well-studied pyridine-thiol systems.
Synthesis and Coordination Behavior
The synthesis of 3,3'-Disulfanediylbis(pyridin-2-amine) can be approached through the oxidation of its monomeric precursor, 2-amino-3-mercaptopyridine. It is also plausible that the disulfide-bridged ligand can be formed in situ during the complexation reaction with a metal salt, a phenomenon observed with other mercaptopyridine derivatives.
The ligand is expected to coordinate to metal centers primarily through the nitrogen atoms of the pyridine rings and the amino groups, potentially acting as a tetradentate bridging ligand to form binuclear complexes. The disulfide linkage may or may not directly participate in coordination, but its presence is crucial for the overall geometry and electronic properties of the resulting complexes.
Potential Applications and Experimental Protocols
Catalysis
The electron-donating aminopyridine moieties suggest that metal complexes of 3,3'-Disulfanediylbis(pyridin-2-amine) could be effective catalysts for a variety of organic transformations. The disulfide bridge could also play a role in modulating the electronic properties of the catalytic center.
Experimental Protocol: General Procedure for Catalytic Oxidation
-
Catalyst Preparation: A solution of the metal salt (e.g., Cu(II) acetate, 0.1 mmol) in a suitable solvent (e.g., methanol, 10 mL) is added to a solution of 3,3'-Disulfanediylbis(pyridin-2-amine) (0.1 mmol) in the same solvent (10 mL). The mixture is stirred at room temperature for 1-2 hours to allow for complex formation.
-
Reaction Setup: To a reaction vessel containing the substrate to be oxidized (e.g., catechol, 1 mmol) in a suitable solvent (e.g., acetonitrile, 20 mL), the prepared catalyst solution (1 mol%) is added.
-
Reaction Monitoring: The reaction is initiated by the addition of an oxidant (e.g., hydrogen peroxide, 1.1 mmol) and monitored by techniques such as UV-Vis spectroscopy or gas chromatography to follow the consumption of the substrate and the formation of the product.
-
Work-up and Analysis: Upon completion, the reaction mixture is worked up appropriately to isolate the product, which is then characterized by standard analytical techniques (NMR, IR, Mass Spectrometry).
Logical Workflow for Catalytic Screening
Caption: Workflow for the synthesis, characterization, and catalytic screening of metal complexes.
Anticancer Drug Development
The structural similarity of the aminopyridine moiety to components of nucleobases, combined with the presence of a redox-active disulfide bond, makes metal complexes of this ligand interesting candidates for anticancer drug development. The disulfide linkage could potentially be cleaved under the reducing conditions found within cancer cells, leading to the release of an active cytotoxic agent.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the synthesized metal complexes for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Data Acquisition: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathway for Disulfide-mediated Drug Activation
Caption: Proposed mechanism of action for a disulfide-containing anticancer agent.
Quantitative Data Summary
As specific quantitative data for complexes of 3,3'-Disulfanediylbis(pyridin-2-amine) are not available, the following table provides a template for researchers to populate as they generate data. This structured format will facilitate comparison and analysis.
| Metal Complex | Yield (%) | Melting Point (°C) | Molar Conductivity (Ω⁻¹cm²mol⁻¹) | Key IR Bands (cm⁻¹) ν(M-N) | UV-Vis λmax (nm) (ε, M⁻¹cm⁻¹) | IC50 (µM) [Cell Line] | Catalytic TOF (h⁻¹) |
| [Cu₂(L)Cl₄] | Data | Data | Data | Data | Data | Data | Data |
| [Pd₂(L)(OAc)₂] | Data | Data | Data | Data | Data | Data | Data |
| [Ni₂(L)(NO₃)₂] | Data | Data | Data | Data | Data | Data | Data |
| (L = 3,3'-Disulfanediylbis(pyridin-2-amine)) |
Conclusion
3,3'-Disulfanediylbis(pyridin-2-amine) represents a ligand with significant, yet largely unexplored, potential in coordination chemistry. Its synthesis and coordination with various transition metals could lead to the discovery of novel complexes with valuable catalytic and biological activities. The protocols and conceptual frameworks provided here offer a starting point for researchers to embark on the systematic investigation of this promising ligand and its coordination compounds. The structured collection of experimental data will be crucial in building a comprehensive understanding of its properties and applications.
Application Notes and Protocols for the Synthesis of Metal Complexes with Aminopyridine Ligands
Disclaimer: Extensive literature searches did not yield specific information on the synthesis, characterization, or application of metal complexes involving the ligand 3,3'-Disulfanediylbis(pyridin-2-amine) . The following application notes and protocols are provided for a representative and well-documented class of related compounds: metal complexes of 3-aminopyridine . These protocols are intended to serve as a practical guide for researchers, scientists, and drug development professionals interested in the synthesis and evaluation of metal complexes with aminopyridine scaffolds.
Introduction
Metal complexes containing pyridine-based ligands are of significant interest in medicinal and materials chemistry due to their diverse coordination geometries, electronic properties, and potential therapeutic applications. Aminopyridines, in particular, offer versatile coordination sites through both the pyridine ring nitrogen and the exocyclic amino group, allowing for the formation of a wide array of mononuclear and polynuclear complexes. These complexes have been explored for their catalytic, magnetic, and biological properties, including antimicrobial and anticancer activities.
This document provides detailed protocols for the synthesis and characterization of representative 3-aminopyridine (3-ampy) metal complexes, specifically focusing on polymeric Ni(II) and Co(II) sulfates. Additionally, a general workflow for the preliminary biological evaluation of novel metal complexes is outlined.
Experimental Protocols
Synthesis of catena-{[Ni(μ₂-3-ampy)(H₂O)₄]SO₄·H₂O} (Complex 1)
This protocol describes the synthesis of a polymeric nickel(II) complex with 3-aminopyridine as a bridging ligand.
Materials:
-
Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)
-
3-Aminopyridine (3-ampy)
-
Deionized water
-
Ethanol
-
Crystallization dish
Procedure:
-
Dissolve NiSO₄·6H₂O (0.263 g, 1 mmol) in 15 mL of deionized water in a 50 mL beaker.
-
In a separate beaker, dissolve 3-aminopyridine (0.094 g, 1 mmol) in 10 mL of a 1:1 (v/v) water/ethanol mixture.
-
Slowly add the 3-aminopyridine solution to the nickel(II) sulfate solution with constant stirring.
-
Cover the resulting light green solution with a watch glass and leave it to crystallize at room temperature.
-
After several days, light green crystals of the complex will form.
-
Collect the crystals by filtration, wash them with a small amount of cold deionized water, and then with ethanol.
-
Dry the crystals in a desiccator over silica gel.
Synthesis of catena-{[Co(μ₂-3-ampy)(H₂O)₄]SO₄·H₂O} (Complex 2)
This protocol details the synthesis of the isostructural cobalt(II) analogue.
Materials:
-
Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O)
-
3-Aminopyridine (3-ampy)
-
Deionized water
-
Ethanol
-
Crystallization dish
Procedure:
-
Dissolve CoSO₄·7H₂O (0.281 g, 1 mmol) in 15 mL of deionized water in a 50 mL beaker.
-
Prepare a solution of 3-aminopyridine (0.094 g, 1 mmol) in 10 mL of a 1:1 (v/v) water/ethanol mixture.
-
Slowly add the 3-aminopyridine solution to the cobalt(II) sulfate solution while stirring.
-
Allow the resulting pink solution to stand undisturbed at room temperature for slow evaporation.
-
Pink crystals of the complex will form over the course of a few days.
-
Isolate the crystals by filtration, wash with a small volume of cold deionized water, followed by ethanol.
-
Dry the product in a desiccator.
Data Presentation
Physicochemical and Spectroscopic Data
| Complex | Formula | Molar Mass ( g/mol ) | Color | Yield (%) | Selected IR Bands (cm⁻¹) |
| catena-{[Ni(μ₂-3-ampy)(H₂O)₄]SO₄·H₂O} | C₅H₁₄N₂NiO₉S | 339.94 | Light Green | ~71 | ν(O-H): ~3162 (broad), δ(NH₂): ~1612, ν(C=N, C=C): ~1585, ν(SO₄): ~1100, ~610 |
| catena-{[Co(μ₂-3-ampy)(H₂O)₄]SO₄·H₂O} | C₅H₁₄CoN₂O₉S | 339.19 | Pink | ~77 | ν(O-H): ~3200 (broad), δ(NH₂): ~1610, ν(C=N, C=C): ~1580, ν(SO₄): ~1100, ~613 |
Note: IR spectral data are approximate and may vary slightly based on the specific instrument and sample preparation.
Thermal Analysis Data for a Representative Co(II)-3-Aminopyridine Complex
The thermal decomposition of cobalt(II) complexes with 3-aminopyridine typically proceeds in distinct steps, involving the loss of water molecules followed by the decomposition of the organic ligand.
| Temperature Range (°C) | Mass Loss (%) | Assignment |
| ~50-150 | Varies | Loss of lattice and/or coordinated water molecules |
| ~200-400 | Varies | Decomposition and loss of 3-aminopyridine ligands |
| >400 | Varies | Formation of metal oxide residue |
This is a generalized representation. The exact temperatures and mass losses are dependent on the specific complex and heating rate.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and characterization of aminopyridine metal complexes.
Biological Evaluation Pathway
Caption: A general pathway for the biological evaluation of novel metal complexes.
Application Notes and Protocols for 3,3'-Disulfanediylbis(pyridin-2-amine) Self-Assembled Monolayers on Gold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) offer a versatile platform for modifying the surface properties of gold substrates, enabling applications in biosensing, drug delivery, and fundamental surface science. 3,3'-Disulfanediylbis(pyridin-2-amine) is a disulfide-containing aromatic compound that can form SAMs on gold surfaces. The disulfide group serves as the anchor to the gold surface, while the pyridin-2-amine terminal groups provide sites for further functionalization, for example, through coordination chemistry or hydrogen bonding. The aromatic nature of the molecule can impart rigidity and specific electronic properties to the monolayer.
These application notes provide detailed protocols for the formation and characterization of 3,3'-Disulfanediylbis(pyridin-2-amine) SAMs on gold surfaces. The presented data is based on typical values for analogous aromatic disulfide and aminopyridine compounds due to the limited availability of specific experimental data for 3,3'-Disulfanediylbis(pyridin-2-amine).
Physicochemical Properties and Applications
The properties of 3,3'-Disulfanediylbis(pyridin-2-amine) make it a compelling candidate for various applications:
-
Biosensors: The terminal amine groups can be utilized for the immobilization of biomolecules such as enzymes, antibodies, or nucleic acids.[1] This can be achieved through covalent coupling or electrostatic interactions, forming the basis for highly specific biosensors.[2]
-
Drug Development: SAMs can be used to study drug-membrane interactions by creating well-defined model surfaces that mimic cell membranes. The functionalizable surface of a 3,3'-Disulfanediylbis(pyridin-2-amine) SAM allows for the attachment of specific receptors or membrane proteins.
-
Molecular Electronics: The defined orientation and electronic properties of aromatic SAMs are of interest for the development of molecular electronic devices.[2]
Quantitative Characterization Data
The following tables summarize expected quantitative data for SAMs of 3,3'-Disulfanediylbis(pyridin-2-amine) on gold. These values are estimates based on literature for similar aromatic disulfide and pyridine-terminated SAMs and should be experimentally verified.
Table 1: Surface Wettability and Thickness of 3,3'-Disulfanediylbis(pyridin-2-amine) SAM on Gold
| Parameter | Expected Value | Characterization Method |
| Advancing Water Contact Angle | 60° - 80° | Contact Angle Goniometry |
| Ellipsometric Thickness | 1.0 - 2.0 nm | Ellipsometry |
Table 2: X-ray Photoelectron Spectroscopy (XPS) Data for 3,3'-Disulfanediylbis(pyridin-2-amine) SAM on Gold
| Element | Core Level | Expected Binding Energy (eV) | Interpretation |
| S | 2p₃/₂ | ~162.0 | Thiolate bond to gold (Au-S) |
| S | 2p₁/₂ | ~163.2 | Thiolate bond to gold (Au-S) |
| N | 1s | ~399.5 | Pyridinic and/or amine nitrogen |
| C | 1s | ~284.8 | Aromatic carbon |
| Au | 4f₇/₂ | ~84.0 | Gold substrate |
| Au | 4f₅/₂ | ~87.7 | Gold substrate |
Table 3: Electrochemical Properties of 3,3'-Disulfanediylbis(pyridin-2-amine) SAM on Gold
| Parameter | Expected Value | Characterization Method |
| Reductive Desorption Potential | -0.8 V to -1.1 V (vs. Ag/AgCl) | Cyclic Voltammetry |
| Electron Transfer Resistance (Rct) | > 1 MΩ·cm² | Electrochemical Impedance Spectroscopy |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of 3,3'-Disulfanediylbis(pyridin-2-amine) SAMs on gold substrates.
Protocol 1: Gold Substrate Preparation
A pristine gold surface is crucial for the formation of high-quality SAMs.
Materials and Equipment:
-
Gold-coated substrates (e.g., glass slides, silicon wafers)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized (DI) water (18 MΩ·cm)
-
Ethanol (absolute)
-
Nitrogen gas (high purity)
-
Beakers
-
Tweezers (Teflon-coated or clean stainless steel)
-
Sonicator
Workflow:
Procedure:
-
Handle the gold substrates with clean tweezers throughout the process.
-
Rinse the substrates with ethanol and then with DI water.
-
Sonicate the substrates in ethanol for 5 minutes, followed by sonication in DI water for 5 minutes.
-
Piranha Cleaning (perform in a fume hood with appropriate personal protective equipment):
-
Immerse the substrates in freshly prepared piranha solution for 5-10 minutes. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials.
-
Carefully remove the substrates and rinse them copiously with DI water.
-
-
Rinse the substrates with ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Use the cleaned substrates immediately for SAM formation.
Protocol 2: SAM Formation
This protocol describes the formation of the 3,3'-Disulfanediylbis(pyridin-2-amine) monolayer from a solution.
Materials and Equipment:
-
Clean gold substrates
-
3,3'-Disulfanediylbis(pyridin-2-amine)
-
Anhydrous ethanol
-
Clean glass vials with caps
-
Tweezers
-
Sonicator
Workflow:
Procedure:
-
Solution Preparation:
-
Prepare a 1 mM solution of 3,3'-Disulfanediylbis(pyridin-2-amine) in anhydrous ethanol.
-
Sonicate the solution for 5-10 minutes to ensure the disulfide is fully dissolved.
-
-
SAM Formation:
-
Place the clean, dry gold substrates in individual glass vials.
-
Add the disulfide solution to each vial, ensuring the gold surface is completely submerged.
-
Seal the vials and incubate for 18-24 hours at room temperature in a dark, vibration-free environment.
-
-
Rinsing and Drying:
-
Remove the substrates from the solution with clean tweezers.
-
Rinse the substrates thoroughly with fresh ethanol to remove any non-chemisorbed molecules.
-
Dry the SAM-coated substrates under a gentle stream of nitrogen gas.
-
-
Store the functionalized substrates in a clean, dry, and inert atmosphere until characterization or further use.
Protocol 3: Characterization of the SAM
This technique is used to determine the surface wettability, which provides information about the packing and terminal group orientation of the SAM.
Procedure:
-
Place a droplet of DI water (typically 1-5 µL) onto the SAM-coated surface.
-
Measure the static contact angle at the three-phase (solid-liquid-vapor) contact line.
-
For more detailed analysis, measure the advancing and receding contact angles by adding and removing a small volume of water from the droplet.
Ellipsometry measures the change in polarization of light upon reflection from a surface to determine the thickness of the SAM.
Procedure:
-
Measure the ellipsometric parameters (Ψ and Δ) of the bare gold substrate as a reference.
-
Measure the ellipsometric parameters of the SAM-coated substrate.
-
Model the data using appropriate software, assuming a refractive index for the organic layer (typically 1.45-1.55 for aromatic compounds), to calculate the thickness of the SAM.
XPS provides information about the elemental composition and chemical states of the elements within the top few nanometers of the surface, confirming the presence and binding of the SAM.
Procedure:
-
Place the SAM-coated substrate in the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Acquire high-resolution spectra for the S 2p, N 1s, C 1s, and Au 4f regions.
-
Analyze the binding energies and peak shapes to determine the chemical states of the elements.
CV can be used to study the reductive desorption of the SAM and to probe the barrier properties of the monolayer to electron transfer.
Procedure for Reductive Desorption:
-
Use the SAM-coated gold substrate as the working electrode in a three-electrode electrochemical cell.
-
Use a suitable reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum wire).
-
Use an aqueous alkaline electrolyte (e.g., 0.1 M KOH).
-
Scan the potential from a value where the SAM is stable to a sufficiently negative potential to induce reductive desorption (e.g., from -0.2 V to -1.2 V vs. Ag/AgCl).
-
The appearance of a cathodic peak corresponds to the reductive desorption of the thiolate from the gold surface.
Conclusion
The protocols and data presented provide a comprehensive guide for the preparation and characterization of self-assembled monolayers of 3,3'-Disulfanediylbis(pyridin-2-amine) on gold surfaces. While the quantitative data are based on analogous systems, the detailed experimental procedures offer a solid foundation for researchers to explore the properties and applications of this specific functional monolayer. Experimental verification of the provided data is strongly recommended for any new research endeavor.
References
Application of 3,3'-Disulfanediylbis(pyridin-2-amine) in Catalysis: An Overview of Potential Utility
Researchers, scientists, and drug development professionals are continually exploring novel molecular scaffolds for catalytic applications. While direct catalytic applications of 3,3'-Disulfanediylbis(pyridin-2-amine) are not extensively documented in publicly available literature, its structural and electronic properties suggest significant potential as a versatile ligand in coordination chemistry, which is a cornerstone of homogeneous catalysis.
This document aims to provide insights into the prospective applications of 3,3'-Disulfanediylbis(pyridin-2-amine) in catalysis by examining its chemical characteristics and drawing parallels with related compounds. Due to the absence of specific reported catalytic protocols for this compound, this note will focus on its potential as a ligand for catalytically active metal complexes.
Molecular Structure and Coordination Chemistry
3,3'-Disulfanediylbis(pyridin-2-amine) is a dimeric molecule featuring two 2-aminopyridine units linked by a disulfide bond. This structure presents several key features that are highly relevant to catalysis:
-
Bidentate Chelating Sites: Each 2-aminopyridine monomer contains two potential donor atoms: the pyridinic nitrogen and the amino nitrogen. This arrangement allows the molecule to act as a bidentate ligand, forming stable five-membered chelate rings with a metal center. The presence of two such units in the dimer offers the possibility of forming binuclear metal complexes or polymeric coordination networks.
-
Redox-Active Disulfide Linkage: The disulfide bond is known for its redox activity. It can be reversibly cleaved to form two thiolates under reducing conditions and reformed under oxidizing conditions. This property could be exploited in catalytic cycles that involve electron transfer steps. The cleavage of the disulfide bond would generate two separate 2-amino-3-thiopyridine ligands, which could then coordinate to one or two metal centers.
Potential Catalytic Applications as a Ligand
Based on the chemistry of related 2-aminopyridine and disulfide-containing ligands, metal complexes of 3,3'-Disulfanediylbis(pyridin-2-amine) could potentially be investigated for a variety of catalytic transformations.
Oxidation Catalysis
The redox-active nature of the disulfide bond, coupled with the ability to stabilize various oxidation states of transition metals, makes its metal complexes promising candidates for oxidation catalysis. For instance, manganese, iron, or copper complexes could potentially catalyze the oxidation of alcohols, alkenes, or other organic substrates. The ligand could participate in the catalytic cycle through its own redox activity or by stabilizing the active metal-oxo or metal-peroxo species.
C-C and C-N Coupling Reactions
Palladium and nickel complexes are widely used in cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The 2-aminopyridine moiety is a well-established ligand component in catalysts for reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. Metal complexes of 3,3'-Disulfanediylbis(pyridin-2-amine) could offer unique steric and electronic properties for these transformations, potentially influencing catalyst activity, selectivity, and stability.
Polymerization Reactions
Late transition metal complexes with nitrogen-based ligands have been extensively studied as catalysts for olefin polymerization. The diimine and bis(imino)pyridine ligands are prominent examples. The bidentate nature of the 2-aminopyridine units in 3,3'-Disulfanediylbis(pyridin-2-amine) suggests that its metal complexes, particularly with iron or cobalt, could be explored as precatalysts for ethylene and α-olefin polymerization.
Experimental Protocols: A General Guideline for Exploration
As there are no specific experimental protocols for the catalytic use of 3,3'-Disulfanediylbis(pyridin-2-amine), the following section provides a general framework for researchers interested in exploring its potential. The initial step would involve the synthesis and characterization of its metal complexes.
Synthesis of a Generic Metal Complex (e.g., Palladium(II))
-
Ligand Dissolution: Dissolve 3,3'-Disulfanediylbis(pyridin-2-amine) (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.
-
Metal Precursor Addition: To this solution, add a solution of a palladium(II) precursor, for example, bis(acetonitrile)palladium(II) chloride or palladium(II) acetate (1 or 2 equivalents, depending on the desired stoichiometry), in the same solvent.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours.
-
Isolation: The resulting complex may precipitate out of the solution or can be isolated by removing the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system.
-
Characterization: The structure and purity of the complex should be confirmed by techniques such as NMR spectroscopy, mass spectrometry, elemental analysis, and single-crystal X-ray diffraction if possible.
Once a well-defined metal complex is obtained, its catalytic activity can be screened in a model reaction, for instance, a Suzuki-Miyaura coupling.
General Protocol for a Screening Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: In a reaction vial, combine an aryl halide (e.g., 4-bromotoluene, 1 equivalent), an arylboronic acid (e.g., phenylboronic acid, 1.2 equivalents), a base (e.g., potassium carbonate, 2 equivalents), and the synthesized palladium complex of 3,3'-Disulfanediylbis(pyridin-2-amine) (e.g., 1-5 mol%).
-
Solvent Addition: Add a suitable solvent, such as a mixture of toluene and water.
-
Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a certain period (e.g., 2-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Analysis: After the reaction is complete, cool the mixture to room temperature, extract the product with an organic solvent, and analyze the yield by GC or NMR spectroscopy.
Data Presentation
As no quantitative data for the catalytic application of 3,3'-Disulfanediylbis(pyridin-2-amine) is available, a structured table for data comparison cannot be provided at this time. Should research in this area become available, data such as reaction yields, turnover numbers (TON), turnover frequencies (TOF), and enantiomeric excess (for asymmetric catalysis) would be tabulated for easy comparison of different catalytic systems.
Visualization of Potential Catalytic Logic
While specific signaling pathways or experimental workflows for 3,3'-Disulfanediylbis(pyridin-2-amine) in catalysis are not established, a conceptual workflow for its exploration as a ligand in catalysis can be visualized.
Figure 1. A conceptual workflow for the investigation of 3,3'-Disulfanediylbis(pyridin-2-amine) as a ligand in catalysis.
Conclusion
Application Notes and Protocols for the Electrochemical Analysis of 3,3'-Disulfanediylbis(pyridin-2-amine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Disulfanediylbis(pyridin-2-amine) is a heterocyclic organic compound incorporating both aminopyridine and disulfide functionalities. The electrochemical behavior of this molecule is of significant interest due to the redox-active nature of the disulfide bond and the potential for the aminopyridine groups to participate in electron transfer reactions and coordinate with metal ions. Understanding its electrochemical properties is crucial for its application in various fields, including the development of redox-responsive drug delivery systems, novel sensors, and as a ligand in coordination chemistry.
These application notes provide a detailed overview of the expected electrochemical behavior of 3,3'-Disulfanediylbis(pyridin-2-amine) based on the analysis of its constituent functional groups. Detailed protocols for common electrochemical techniques are provided to guide researchers in their experimental design.
Predicted Electrochemical Behavior
The electrochemical signature of 3,3'-Disulfanediylbis(pyridin-2-amine) is expected to be a composite of the behaviors of the 2-aminopyridine and the aromatic disulfide moieties.
-
Disulfide Bond Reduction: Aromatic disulfides typically undergo a two-electron reduction, leading to the cleavage of the sulfur-sulfur bond to form two thiolates.[1][2] This process is often irreversible. For the analogous compound 2,2'-dipyridyl disulfide, the reduction occurs at a potential of approximately -0.4 V versus a silver/silver chloride (Ag/AgCl) electrode in an aqueous medium.[3] It is anticipated that 3,3'-Disulfanediylbis(pyridin-2-amine) will exhibit a similar reduction peak, representing the cleavage of the disulfide bridge to form 3-mercaptopyridin-2-amine.
-
Aminopyridine Oxidation: The 2-aminopyridine group can be electrochemically oxidized. Studies on 2-aminopyridine have shown an irreversible oxidation peak at approximately +1.05 V (vs. Ag/AgCl) in a phosphate buffer solution at pH 11.2.[4] This oxidation is a diffusion-controlled process involving the transfer of two electrons.[4] Therefore, an oxidation peak in this potential region is expected for 3,3'-Disulfanediylbis(pyridin-2-amine), corresponding to the oxidation of the amino groups.
Applications in Research and Drug Development
The unique electrochemical properties of 3,3'-Disulfanediylbis(pyridin-2-amine) make it a versatile molecule for various applications:
-
Redox-Responsive Drug Delivery: The disulfide bond can be cleaved under the reducing conditions found within cells. This property can be exploited to design drug delivery systems where a therapeutic agent is attached to the molecule via the sulfur atoms. The drug would be released upon entry into the cell and subsequent cleavage of the disulfide bond.[5]
-
Electrochemical Sensors: The molecule can be used as a redox probe or incorporated into sensor platforms. Changes in the electrochemical signal upon interaction with analytes can be used for detection and quantification.
-
Coordination Chemistry: The nitrogen atoms of the pyridine rings and the amino groups can act as coordination sites for metal ions. The resulting metal complexes may exhibit interesting electrochemical and catalytic properties.
Experimental Protocols
Below are detailed protocols for the electrochemical characterization of 3,3'-Disulfanediylbis(pyridin-2-amine) using cyclic voltammetry.
Protocol 1: Cyclic Voltammetry for the Analysis of Disulfide Reduction
This protocol is designed to investigate the reduction of the disulfide bond.
1. Materials and Reagents:
- Working Electrode: Glassy Carbon Electrode (GCE)
- Reference Electrode: Ag/AgCl (3 M KCl)
- Counter Electrode: Platinum wire
- Electrolyte: 0.1 M Phosphate Buffer Solution (PBS), pH 7.4
- Analyte Solution: 1 mM 3,3'-Disulfanediylbis(pyridin-2-amine) in the electrolyte solution.
- Deionized water
- Polishing materials: Alumina slurry (0.3 and 0.05 µm)
2. Electrode Preparation:
- Polish the GCE with 0.3 µm alumina slurry on a polishing pad for 5 minutes.
- Rinse thoroughly with deionized water.
- Polish with 0.05 µm alumina slurry for 5 minutes.
- Rinse thoroughly with deionized water and sonicate in deionized water for 2 minutes to remove any residual alumina particles.
- Dry the electrode under a stream of nitrogen.
3. Experimental Procedure:
- Assemble the three-electrode cell with the prepared GCE, Ag/AgCl reference electrode, and platinum counter electrode.
- Add the electrolyte solution to the cell and deoxygenate by purging with high-purity nitrogen gas for at least 15 minutes. Maintain a nitrogen atmosphere over the solution during the experiment.
- Record a blank cyclic voltammogram in the electrolyte solution to ensure there are no interfering peaks.
- Add the analyte solution to the cell to achieve the desired concentration (e.g., 1 mM).
- Record the cyclic voltammogram by scanning the potential from an initial potential of +0.2 V to a final potential of -1.0 V and then back to +0.2 V.
- Vary the scan rate (e.g., 20, 50, 100, 150, 200 mV/s) to investigate the nature of the electrochemical process.
Protocol 2: Cyclic Voltammetry for the Analysis of Aminopyridine Oxidation
This protocol focuses on the oxidation of the aminopyridine moiety.
1. Materials and Reagents:
- Same as Protocol 1, with the addition of a pH 11.2 phosphate buffer solution as an alternative electrolyte.
2. Electrode Preparation:
- Follow the same procedure as in Protocol 1.
3. Experimental Procedure:
- Assemble the three-electrode cell as described in Protocol 1.
- Use a phosphate buffer solution with a pH of 11.2 as the electrolyte. Deoxygenate with nitrogen.
- Record a blank cyclic voltammogram.
- Add the analyte solution.
- Record the cyclic voltammogram by scanning the potential from an initial potential of +0.6 V to a final potential of +1.4 V and back to +0.6 V.
- Vary the scan rate to study the reaction kinetics.
Data Presentation
The following tables summarize the expected quantitative data for the electrochemical behavior of 3,3'-Disulfanediylbis(pyridin-2-amine) based on analogous compounds.
Table 1: Predicted Electrochemical Parameters for the Reduction of the Disulfide Bond.
| Parameter | Predicted Value | Reference Compound |
| Peak Potential (Epc) | ~ -0.4 V vs. Ag/AgCl | 2,2'-dipyridyl disulfide[3] |
| Number of Electrons (n) | 2 | Aromatic Disulfides[1] |
| Process Type | Irreversible | Aromatic Disulfides[2] |
Table 2: Predicted Electrochemical Parameters for the Oxidation of the Aminopyridine Moiety.
| Parameter | Predicted Value | Reference Compound |
| Peak Potential (Epa) | ~ +1.05 V vs. Ag/AgCl | 2-Aminopyridine[4] |
| Number of Electrons (n) | 2 | 2-Aminopyridine[4] |
| Process Type | Irreversible, Diffusion-controlled | 2-Aminopyridine[4] |
Visualizations
Electrochemical Reduction Pathway
The following diagram illustrates the proposed electrochemical reduction of the disulfide bond in 3,3'-Disulfanediylbis(pyridin-2-amine).
Caption: Proposed two-electron reduction of the disulfide bond.
Experimental Workflow for Cyclic Voltammetry
This diagram outlines the general workflow for performing a cyclic voltammetry experiment.
Caption: General workflow for a cyclic voltammetry experiment.
Potential Signaling Pathways of Aminopyridine Derivatives
Aminopyridines are known to interact with various biological targets. While the specific pathways for 3,3'-Disulfanediylbis(pyridin-2-amine) are not yet elucidated, related aminopyridine compounds have been shown to modulate ion channels and kinase signaling pathways.
4-aminopyridine, for example, is a blocker of voltage-gated potassium channels.[6] This action can lead to downstream effects on neurotransmitter release and cellular excitability. Furthermore, some aminopyridine derivatives have been shown to influence signaling pathways such as the ERK1/2 pathway, which is involved in cellular processes like proliferation and differentiation.[7] Other studies have implicated aminopyridines in modulating inflammatory responses and angiogenesis through pathways involving TNFα, IL1β, and TGFβ.[8]
The following diagram illustrates a potential, generalized signaling cascade that could be influenced by aminopyridine derivatives.
Caption: Potential signaling interactions of aminopyridine derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical Reduction of Disulfides - ChemistryViews [chemistryviews.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 7. Role of ERK1/2 signaling pathways in 4-aminopyridine-induced rat pulmonary vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Functionalization with 3,3'-Disulfanediylbis(pyridin-2-amine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of surfaces with self-assembled monolayers (SAMs) is a cornerstone of modern materials science, enabling the precise control of interfacial properties for a wide range of applications, including biosensing, drug delivery, and medical implant development. 3,3'-Disulfanediylbis(pyridin-2-amine) is a particularly interesting molecule for surface modification due to its disulfide group, which serves as a robust anchor to gold surfaces, and its terminal aminopyridine groups. These exposed functional groups can act as ligands for metal ions, participate in hydrogen bonding, and provide sites for the covalent attachment of biomolecules, making them highly valuable in the development of functional biointerfaces.
This document provides a detailed protocol for the formation of a self-assembled monolayer of 3,3'-Disulfanediylbis(pyridin-2-amine) on a gold substrate. The disulfide bond cleaves upon adsorption to the gold surface, forming two sulfur-gold bonds per molecule and resulting in a densely packed monolayer with exposed aminopyridine functionalities.
Experimental Protocols
Protocol 1: Preparation of a 3,3'-Disulfanediylbis(pyridin-2-amine) Self-Assembled Monolayer on Gold
This protocol outlines the procedure for the formation of a self-assembled monolayer on a gold-coated substrate.
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
3,3'-Disulfanediylbis(pyridin-2-amine)
-
Absolute Ethanol (ACS grade or higher)
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Glass beakers and Petri dishes
-
Tweezers (non-magnetic, stainless steel)
-
Sonicator
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in a freshly prepared piranha solution (3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a chemical fume hood and wear appropriate personal protective equipment (PPE).
-
Thoroughly rinse the substrates with copious amounts of DI water.
-
Rinse the substrates with absolute ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Use the cleaned substrates immediately to prevent atmospheric contamination.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of 3,3'-Disulfanediylbis(pyridin-2-amine) in absolute ethanol.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
Self-Assembly:
-
Immediately immerse the cleaned and dried gold substrates into the 1 mM solution of 3,3'-Disulfanediylbis(pyridin-2-amine).
-
Incubate the substrates in the solution for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination. For optimal monolayer ordering, the container can be purged with nitrogen before sealing.
-
-
Rinsing and Drying:
-
After incubation, remove the substrates from the solution using clean tweezers.
-
Rinse the functionalized substrates thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
-
Storage:
-
Store the functionalized substrates in a clean, dry environment, such as a desiccator or under vacuum, until further use.
-
Protocol 2: Characterization of the Functionalized Surface
This protocol describes common techniques to verify the successful formation and quality of the 3,3'-Disulfanediylbis(pyridin-2-amine) SAM.
A. Contact Angle Goniometry:
-
Purpose: To assess the change in surface wettability upon monolayer formation.
-
Procedure:
-
Place a droplet of DI water (typically 1-5 µL) onto the bare gold substrate and the functionalized substrate.
-
Measure the static contact angle of the water droplet on both surfaces.
-
-
Expected Results: A significant change in the water contact angle is expected. Bare gold is relatively hydrophilic, while the aminopyridine-terminated surface will exhibit a different wettability. Based on similar amine and pyridine functionalized surfaces, an advancing water contact angle in the range of 50-70° is anticipated.[1]
B. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To confirm the elemental composition of the surface and the chemical state of the elements.
-
Procedure:
-
Acquire survey scans to identify the elements present on the surface.
-
Obtain high-resolution scans of the Au 4f, S 2p, N 1s, and C 1s regions.
-
-
Expected Results:
-
The survey spectrum should show the presence of Au, S, N, and C.
-
The high-resolution S 2p spectrum should show a peak corresponding to thiolate species bound to gold (Au-S), typically around 162 eV.
-
The high-resolution N 1s spectrum is expected to show a peak characteristic of the amine and pyridine nitrogen atoms, typically in the range of 399-401 eV.[2]
-
C. Ellipsometry:
-
Purpose: To measure the thickness of the self-assembled monolayer.
-
Procedure:
-
Measure the ellipsometric parameters (Ψ and Δ) of the bare gold substrate.
-
Measure the ellipsometric parameters of the functionalized substrate.
-
Model the data using a suitable optical model (e.g., a Cauchy layer on a gold substrate) to determine the thickness of the organic layer.
-
-
Expected Results: The thickness of the monolayer is expected to be in the range of 1-2 nm, consistent with a monolayer of the molecule oriented on the surface.
Data Presentation
Table 1: Expected Quantitative Data for Characterization of 3,3'-Disulfanediylbis(pyridin-2-amine) SAM on Gold
| Characterization Technique | Parameter | Bare Gold (Expected) | Functionalized Surface (Expected/Typical Range) |
| Contact Angle Goniometry | Water Contact Angle (Advancing) | ~70-80° | 50-70°[1] |
| X-ray Photoelectron Spectroscopy (XPS) | S 2p Binding Energy (eV) | N/A | ~162.0 eV (for Au-S) |
| N 1s Binding Energy (eV) | N/A | ~399.0 - 401.0 eV[2] | |
| Ellipsometry | Monolayer Thickness (nm) | N/A | 1.0 - 2.0 nm |
Note: The expected values are based on data for structurally similar molecules and may vary depending on experimental conditions and surface morphology.
Mandatory Visualization
Caption: Experimental workflow for surface functionalization.
Caption: Mechanism of SAM formation on a gold surface.
References
Application Notes and Protocols: 3,3'-Disulfanediylbis(pyridin-2-amine) in Functional Materials
To our valued researchers, scientists, and drug development professionals,
Following a comprehensive review of scientific literature and patent databases, we have found no specific documented applications of 3,3'-Disulfanediylbis(pyridin-2-amine) in the design and synthesis of functional materials. Research articles and patents detailing the incorporation of this specific molecule into materials, along with corresponding quantitative data and experimental protocols, are not available in the public domain.
However, the constituent functional moieties of 3,3'-Disulfanediylbis(pyridin-2-amine), namely the pyridin-2-amine group and the aromatic disulfide bond , are individually well-explored in materials science. Understanding their roles can provide insights into the potential, yet currently unrealized, applications of the target molecule. This document, therefore, provides an overview of the established functions of these motifs and speculates on how 3,3'-Disulfanediylbis(pyridin-2-amine) could theoretically be employed in the design of novel functional materials.
Theoretical Applications Based on Functional Moieties
The unique structure of 3,3'-Disulfanediylbis(pyridin-2-amine), featuring two pyridin-2-amine units linked by a disulfide bridge, suggests its potential utility in several areas of materials science, primarily leveraging the redox-responsive nature of the disulfide bond and the coordinating and hydrogen-bonding capabilities of the pyridin-2-amine group.
Redox-Responsive Polymers and Hydrogels
The disulfide bond is a dynamic covalent bond that can be cleaved under reducing conditions, such as in the presence of glutathione, and can be reformed under oxidizing conditions. This property is extensively used to create "smart" materials that respond to specific biological or chemical stimuli.[1][2]
Potential Application: 3,3'-Disulfanediylbis(pyridin-2-amine) could serve as a cross-linker to form redox-responsive polymer networks or hydrogels.[3][4] These materials would be stable under normal physiological conditions but would degrade and release encapsulated cargo (e.g., drugs, proteins) in environments with high concentrations of reducing agents, such as within cancer cells.[5][6]
Logical Workflow for a Hypothetical Redox-Responsive Hydrogel:
Caption: Workflow for a hypothetical redox-responsive drug delivery system.
Self-Healing Materials
The reversible nature of the disulfide bond also makes it an attractive functional group for the design of self-healing polymers.[3] Damage to the material can be repaired through disulfide exchange reactions, which can be triggered by stimuli such as heat or light.
Potential Application: Incorporation of 3,3'-Disulfanediylbis(pyridin-2-amine) into a polymer backbone could impart self-healing properties. The pyridin-2-amine moieties could further enhance self-healing through the formation of reversible hydrogen bonds.
Conceptual Diagram of Self-Healing Mechanism:
Caption: Conceptual workflow of a disulfide-based self-healing material.
Coordination Polymers and Metal-Organic Frameworks (MOFs)
The pyridin-2-amine group is an excellent ligand for coordinating with metal ions. The bidentate nature of this group, involving the pyridine nitrogen and the amino nitrogen, allows for the formation of stable metal complexes.
Potential Application: 3,3'-Disulfanediylbis(pyridin-2-amine) could be used as a ditopic ligand for the synthesis of coordination polymers or MOFs. The resulting materials could have interesting magnetic, catalytic, or porous properties. The disulfide bond could also introduce redox-activity into the framework, allowing for the modulation of the material's properties through chemical stimuli.
General Experimental Considerations
While specific protocols for 3,3'-Disulfanediylbis(pyridin-2-amine) are not available, general methodologies for incorporating similar molecules into materials can be considered.
Synthesis of Redox-Responsive Hydrogels
A general approach would involve the reaction of a polymer with pendant groups that are reactive towards amines with 3,3'-Disulfanediylbis(pyridin-2-amine) as a crosslinker.
Hypothetical Protocol:
-
Polymer Functionalization: Synthesize or procure a biocompatible polymer (e.g., polyethylene glycol, hyaluronic acid) with reactive functional groups (e.g., N-hydroxysuccinimide esters, isocyanates).
-
Crosslinking Reaction: Dissolve the functionalized polymer in a suitable buffer (e.g., PBS, pH 7.4). Add a solution of 3,3'-Disulfanediylbis(pyridin-2-amine) in a compatible solvent.
-
Gelation: Allow the mixture to react at a controlled temperature (e.g., 37 °C) until a hydrogel is formed.
-
Purification: Purify the hydrogel by dialysis or washing to remove unreacted components.
-
Characterization: Characterize the hydrogel's swelling ratio, mechanical properties (rheology), and redox-responsiveness (degradation in the presence of dithiothreitol or glutathione).
Synthesis of Coordination Polymers
The synthesis of coordination polymers would involve the reaction of 3,3'-Disulfanediylbis(pyridin-2-amine) with a metal salt under solvothermal or hydrothermal conditions.
Hypothetical Protocol:
-
Reaction Setup: In a reaction vessel, combine 3,3'-Disulfanediylbis(pyridin-2-amine), a selected metal salt (e.g., Zn(NO₃)₂, Cu(OAc)₂), and a suitable solvent or solvent mixture (e.g., DMF, ethanol, water).
-
Solvothermal Synthesis: Seal the vessel and heat it in an oven at a specific temperature (e.g., 80-150 °C) for a defined period (e.g., 24-72 hours).
-
Isolation: After cooling to room temperature, collect the crystalline product by filtration, wash with the solvent, and dry.
-
Characterization: Characterize the structure of the resulting coordination polymer using single-crystal X-ray diffraction, and investigate its physical properties (e.g., thermal stability, porosity, magnetic susceptibility).
Conclusion
While 3,3'-Disulfanediylbis(pyridin-2-amine) is not a commonly utilized compound in the published literature for functional materials, its constituent chemical groups hold significant promise. The combination of a redox-labile disulfide linker and metal-coordinating/hydrogen-bonding pyridin-2-amine units presents a tantalizing prospect for the development of novel smart materials. The theoretical applications and general protocols outlined above are intended to inspire and guide future research into the potential of this and similar molecules. We encourage the scientific community to explore these possibilities, and we look forward to future developments in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Redox-Responsive Hydrogels for Tunable and “On-Demand” Release of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Disulfide-containing Macromolecules for Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Activity Screening of 3,3'-Disulfanediylbis(pyridin-2-amine) Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the screening of 3,3'-Disulfanediylbis(pyridin-2-amine) derivatives for their potential biological activities, with a focus on anticancer and antimicrobial applications. The protocols outlined below are based on established methodologies for evaluating the efficacy of novel chemical entities.
Data Presentation: Biological Activity
A note on the presented data: As of the compilation of this document, specific biological activity data for a comprehensive series of 3,3'-Disulfanediylbis(pyridin-2-amine) derivatives is not widely available in the public domain. The following tables present illustrative data from studies on closely related pyridyl disulfide and aminopyridine derivatives to demonstrate the expected format and potential range of activities.
Table 1: In Vitro Anticancer Activity of Pyridine Derivatives
This table summarizes the cytotoxic effects of various pyridine derivatives against human cancer cell lines, as determined by the MTT assay. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | Incubation Time (h) | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Pyridine-Urea 8e | MCF-7 (Breast) | 48 | 0.22 | Doxorubicin | 1.93 |
| Pyridine-Urea 8n | MCF-7 (Breast) | 48 | 1.88 | Doxorubicin | 1.93 |
| 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | L1210 (Leukemia) | Not Specified | 10 mg/kg (in vivo) | - | - |
| Imidazopyridine 12 | HT-29 (Colon) | Not Specified | 4.15 ± 2.93 | - | - |
| Imidazopyridine 18 | MCF-7 (Breast) | Not Specified | 14.81 ± 0.20 | - | - |
Data is illustrative and sourced from studies on various pyridine derivatives to show potential anticancer efficacy.[1][2]
Table 2: In Vitro Antimicrobial Activity of Pyridyl Disulfide Derivatives
This table presents the Minimum Inhibitory Concentration (MIC) values of pyridyl disulfide derivatives against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| Pyridyl Disulfide 1h | S. aureus (MRSA 43300) | 1.56 - 25 (µM) | Vancomycin | 0.39 - >50 (µM) |
| Heterocyclic Disulfide S5 | Xanthomonas oryzae | 1.56 | Thiodiazole copper | > 1.56 |
| Heterocyclic Disulfide S8 | Monilinia fructicola | 5.92 | Thiophanate methyl | - |
| 3-(pyridin-3-yl)-2-oxazolidinone 9g | S. aureus | 32 - 64 | Linezolid | - |
| 3-(pyridin-3-yl)-2-oxazolidinone 21b | Gram-positive bacteria | Similar to Linezolid | Linezolid | - |
Data is illustrative and sourced from studies on pyridyl disulfide and other pyridine-containing heterocyclic derivatives to indicate potential antimicrobial activity.[3][4][5]
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
3,3'-Disulfanediylbis(pyridin-2-amine) derivatives
-
Human cancer cell lines (e.g., MCF-7, HT-29)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for another 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various microbial strains.
Materials:
-
3,3'-Disulfanediylbis(pyridin-2-amine) derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Protocol:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth to achieve a range of concentrations.
-
Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations
Experimental Workflow and Signaling Pathways
Caption: High-level workflow for the screening of novel compounds.
Caption: Proposed antimicrobial mechanism of action.
Caption: Simplified VEGFR-2 signaling pathway in cancer.
References
- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial activity, and <i>in silico</i> mechanistic study of linear bacicylin analogs - Arabian Journal of Chemistry [arabjchem.org]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Activation of Dithiolopyrrolone Antibiotics by Cellular Reductants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,3'-Disulfanediylbis(pyridin-2-amine) in Supramolecular Assembly
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Disulfanediylbis(pyridin-2-amine) is a versatile organic ligand with significant potential in the field of supramolecular chemistry and drug development. Its unique structural features, including two pyridin-2-amine moieties linked by a disulfide bond, allow for a variety of non-covalent interactions, making it an excellent candidate for the construction of complex supramolecular architectures. The presence of pyridine nitrogen atoms, amine groups, and a reducible disulfide linkage offers multiple coordination sites for metal ions, hydrogen bonding capabilities, and the potential for stimuli-responsive disassembly.
These application notes provide an overview of the potential uses of 3,3'-Disulfanediylbis(pyridin-2-amine) in supramolecular assembly and offer detailed protocols for its synthesis and the formation of supramolecular structures.
Potential Applications
The unique characteristics of 3,3'-Disulfanediylbis(pyridin-2-amine) lend themselves to a range of applications in materials science and medicinal chemistry:
-
Drug Delivery: The reducible disulfide bond can be cleaved in the reductive intracellular environment, making it a promising linker for drug delivery systems. Supramolecular assemblies incorporating this ligand could encapsulate therapeutic agents and release them in a targeted manner.
-
Sensing: The pyridine-amine chelating unit can bind to various metal ions. This interaction can be designed to produce a detectable signal (e.g., a change in fluorescence or color), enabling the development of sensors for specific metal ions.
-
Crystal Engineering: The ability to form both coordination bonds and hydrogen bonds allows for the rational design of crystalline materials with desired network topologies and properties, such as porosity or specific host-guest recognition.
-
Biomaterials: Supramolecular gels and other soft materials can be formed using this ligand, potentially for applications in tissue engineering and regenerative medicine. The biocompatibility of pyridine-based structures is an active area of research.[1][2]
Data Presentation
As experimental data for supramolecular assemblies of 3,3'-Disulfanediylbis(pyridin-2-amine) is not extensively available in the public domain, the following table presents hypothetical, yet plausible, data for its interaction with a generic divalent metal ion (M²⁺) to illustrate its potential coordination behavior.
| Parameter | Value (Hypothetical) | Method of Determination |
| Binding Constant (Ka) | 1.5 x 10⁵ M⁻¹ | UV-Vis Titration |
| Stoichiometry (Ligand:M) | 2:1 | Job's Plot Analysis |
| Coordination Geometry | Octahedral | X-ray Crystallography |
| Key IR Peaks (cm⁻¹) | Δν(N-H): -50 | Infrared Spectroscopy |
| Δν(C=N): +15 |
Experimental Protocols
Protocol 1: Synthesis of 3,3'-Disulfanediylbis(pyridin-2-amine)
This protocol describes a potential synthetic route to 3,3'-Disulfanediylbis(pyridin-2-amine) based on the oxidation of the corresponding thiol precursor.
Materials:
-
3-mercaptopyridin-2-amine
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-mercaptopyridin-2-amine (1.0 g, 7.9 mmol) in DMSO (20 mL).
-
Stir the solution at room temperature and expose it to the air for 48 hours to facilitate slow oxidation.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into deionized water (100 mL).
-
Extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield pure 3,3'-Disulfanediylbis(pyridin-2-amine).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Self-Assembly of a Metal-Organic Coordination Complex
This protocol outlines a general procedure for the formation of a supramolecular assembly through the coordination of 3,3'-Disulfanediylbis(pyridin-2-amine) with a divalent metal salt.
Materials:
-
3,3'-Disulfanediylbis(pyridin-2-amine)
-
A divalent metal salt (e.g., ZnCl₂, Cu(NO₃)₂)
-
Methanol
-
Diethyl ether
Procedure:
-
Dissolve 3,3'-Disulfanediylbis(pyridin-2-amine) (0.1 mmol) in warm methanol (10 mL).
-
In a separate vial, dissolve the divalent metal salt (0.05 mmol) in methanol (5 mL).
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
A precipitate may form immediately or upon standing. If no precipitate forms, slow evaporation of the solvent or vapor diffusion of a less polar solvent like diethyl ether can be employed to induce crystallization.
-
Collect the resulting solid by filtration, wash with a small amount of cold methanol, and dry under vacuum.
-
Characterize the resulting supramolecular assembly using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, infrared spectroscopy, and thermogravimetric analysis.
Protocol 3: Formation of a Hydrogen-Bonded Supramolecular Assembly
This protocol describes the formation of a supramolecular assembly based on hydrogen bonding interactions with a complementary molecule.
Materials:
-
3,3'-Disulfanediylbis(pyridin-2-amine)
-
A dicarboxylic acid (e.g., terephthalic acid)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 3,3'-Disulfanediylbis(pyridin-2-amine) (0.1 mmol) and the dicarboxylic acid (0.1 mmol) in warm DMF (15 mL).
-
Allow the solution to cool slowly to room temperature.
-
Crystals suitable for X-ray diffraction may form over several days. If not, slow evaporation of the solvent can be attempted.
-
Collect the crystals by filtration, wash with a small amount of DMF, and dry.
-
Analyze the resulting co-crystal structure by single-crystal X-ray diffraction to confirm the hydrogen bonding network.
Visualizations
References
3,3'-Disulfanediylbis(pyridin-2-amine): A Versatile Building Block in Organic Synthesis
Introduction
3,3'-Disulfanediylbis(pyridin-2-amine), also known as 3,3'-dithiobis(2-aminopyridine), is a symmetrical disulfide-containing aromatic diamine. Its unique structural features, including the nucleophilic amino groups, the redox-responsive disulfide bond, and the coordinating pyridine nitrogen atoms, make it a valuable and versatile building block in various areas of organic synthesis. This molecule serves as a precursor for the construction of complex heterocyclic systems, macrocycles, and polymers with potential applications in medicinal chemistry, materials science, and drug delivery. The disulfide linkage, in particular, offers a cleavable handle, enabling the design of stimuli-responsive materials and prodrugs that can release active agents under specific biological conditions.
Physicochemical Properties
A summary of the key physicochemical properties of 3,3'-Disulfanediylbis(pyridin-2-amine) is presented in the table below. These properties are essential for designing and optimizing synthetic protocols.
| Property | Value | Reference |
| CAS Number | 125209-79-2 | [1][2] |
| Molecular Formula | C₁₀H₁₀N₄S₂ | [1][2] |
| Molecular Weight | 250.34 g/mol | [2] |
| Appearance | Off-white to yellow powder | Commercially available |
| Melting Point | 145-150 °C | Commercially available |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | General knowledge |
Applications in Organic Synthesis
The reactivity of 3,3'-Disulfanediylbis(pyridin-2-amine) is primarily centered around its two primary amino groups and the disulfide bond. These functional groups allow for its participation in a variety of chemical transformations, making it a key component in the synthesis of diverse molecular architectures.
Synthesis of Macrocyclic Compounds
The diamino functionality of 3,3'-Disulfanediylbis(pyridin-2-amine) makes it an ideal building block for the synthesis of macrocycles through reactions with various dielectrophiles. These macrocyclic structures are of significant interest in supramolecular chemistry and for the development of novel therapeutic agents.
A key application involves the cyclocondensation reaction with dihalides or other bifunctional electrophiles to form macrocyclic diamines. The disulfide bond within the macrocycle provides a redox-sensitive site, allowing for the controlled opening and closing of the ring structure.
Protocol 1: General Procedure for the Synthesis of a Disulfide-Containing Macrocycle
This protocol describes a general method for the synthesis of a macrocycle via the reaction of 3,3'-Disulfanediylbis(pyridin-2-amine) with a generic dielectrophile, such as an α,ω-dihaloalkane.
Materials:
-
3,3'-Disulfanediylbis(pyridin-2-amine)
-
α,ω-Dihaloalkane (e.g., 1,5-dibromopentane)
-
Anhydrous, high-boiling point solvent (e.g., N,N-Dimethylformamide - DMF)
-
Non-nucleophilic base (e.g., Potassium carbonate - K₂CO₃)
-
Inert gas (e.g., Argon or Nitrogen)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Inert atmosphere setup (e.g., Schlenk line)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3,3'-Disulfanediylbis(pyridin-2-amine) (1.0 mmol) and a non-nucleophilic base such as potassium carbonate (2.5 mmol).
-
Add anhydrous DMF (volume sufficient to ensure high dilution, e.g., 100 mL for a 1 mmol scale) to the flask.
-
Heat the mixture to a temperature that ensures solubility and promotes the reaction (e.g., 80-100 °C) with vigorous stirring.
-
In a separate flask, prepare a solution of the α,ω-dihaloalkane (1.0 mmol) in anhydrous DMF (e.g., 50 mL).
-
Using a syringe pump, add the solution of the dihaloalkane to the reaction mixture dropwise over an extended period (e.g., 8-12 hours) to favor intramolecular cyclization over intermolecular polymerization.
-
After the addition is complete, continue to heat the reaction mixture for an additional 12-24 hours to ensure complete reaction.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic base.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired macrocycle.
-
Characterize the purified macrocycle using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Expected Yield: Yields for macrocyclization reactions are highly dependent on the specific reactants and conditions, but typically range from 20% to 60%.
Synthesis of Poly(pyridine disulfide)s
The bifunctional nature of 3,3'-Disulfanediylbis(pyridin-2-amine) also allows for its use as a monomer in the synthesis of poly(pyridine disulfide)s. These polymers possess a disulfide bond in each repeating unit, rendering them degradable under reducing conditions. This property is highly desirable for applications in drug delivery systems, where the polymer matrix can be designed to degrade and release an encapsulated drug in the reducing environment of the cell.
Protocol 2: General Procedure for the Synthesis of a Poly(pyridine disulfide) via Polycondensation
This protocol outlines a general method for the synthesis of a poly(pyridine disulfide) through a polycondensation reaction with a dicarboxylic acid chloride.
Materials:
-
3,3'-Disulfanediylbis(pyridin-2-amine)
-
Dicarboxylic acid chloride (e.g., Adipoyl chloride)
-
Anhydrous aprotic solvent (e.g., Dichloromethane - DCM or Tetrahydrofuran - THF)
-
Tertiary amine base (e.g., Triethylamine - Et₃N)
-
Inert gas (e.g., Argon or Nitrogen)
Equipment:
-
Three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a gas inlet
-
Inert atmosphere setup
-
Standard glassware for workup and purification
Procedure:
-
In a dry three-necked round-bottom flask under an inert atmosphere, dissolve 3,3'-Disulfanediylbis(pyridin-2-amine) (1.0 mmol) and triethylamine (2.2 mmol) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In the dropping funnel, prepare a solution of the dicarboxylic acid chloride (1.0 mmol) in anhydrous DCM.
-
Add the solution of the dicarboxylic acid chloride dropwise to the stirred reaction mixture over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the polymerization by observing the increase in viscosity of the reaction mixture.
-
Quench the reaction by adding a small amount of water or methanol.
-
Wash the organic layer sequentially with dilute aqueous acid (e.g., 1 M HCl), water, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter the solution and concentrate it under reduced pressure.
-
Precipitate the polymer by adding the concentrated solution to a non-solvent (e.g., methanol or hexanes).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
Characterize the polymer by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and by spectroscopic methods (¹H NMR, IR).
Expected Outcome: The procedure is expected to yield a poly(amide-disulfide) with a molecular weight and PDI that depend on the specific reaction conditions and monomer purity.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic protocols described above.
Caption: Workflow for Macrocycle Synthesis.
Caption: Workflow for Poly(amide-disulfide) Synthesis.
Conclusion
3,3'-Disulfanediylbis(pyridin-2-amine) is a highly functional building block with significant potential in organic synthesis. Its ability to form redox-responsive macrocycles and degradable polymers makes it a valuable tool for the development of advanced materials and therapeutic systems. The protocols provided herein offer a general framework for the utilization of this compound, which can be adapted and optimized for the synthesis of a wide range of novel molecules. Further exploration of its reactivity is expected to uncover even more diverse applications in the future.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3'-Disulfanediylbis(pyridin-2-amine)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3'-Disulfanediylbis(pyridin-2-amine) (CAS No. 125209-79-2). The content is structured to address specific experimental challenges and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 3,3'-Disulfanediylbis(pyridin-2-amine)?
A1: The most common and direct method for synthesizing 3,3'-Disulfanediylbis(pyridin-2-amine) is through the oxidative dimerization of its thiol precursor, 2-aminopyridine-3-thiol.[1] This process is a redox reaction where two molecules of the thiol are oxidized to form a disulfide bond.[2][3] The general pathway involves synthesizing the thiol intermediate, which is then oxidized under mild conditions to yield the final disulfide product.
Caption: General synthetic workflow for 3,3'-Disulfanediylbis(pyridin-2-amine).
Q2: My oxidation reaction to form the disulfide product is resulting in a low yield. What are the common causes and solutions?
A2: Low yields in the thiol-to-disulfide oxidation step are a frequent issue. The problem can typically be traced to the choice of oxidant, reaction conditions, or the stability of the starting material. The thiolate anion, the deprotonated form of the thiol, is the reactive nucleophile in this transformation, making pH a critical parameter.[3]
Common Causes and Solutions for Low Yield:
-
Incomplete Reaction: The conversion may not have reached completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting thiol is fully consumed.
-
Inefficient Oxidizing Agent: The chosen oxidant may be too weak or used in insufficient amounts. While atmospheric oxygen can work, it is often slow. Consider using more reliable mild oxidizing agents like iodine (I₂) or hydrogen peroxide (H₂O₂) with a catalytic amount of an iodide salt.[4][5]
-
Over-oxidation: Using strong oxidizing agents (e.g., KMnO₄, nitric acid) can lead to the formation of undesired sulfonic acids, which consumes the starting material and reduces the yield of the disulfide.[5] Always use mild oxidants for this conversion.
-
Improper pH: The reaction rate is often dependent on the concentration of the thiolate anion. If the medium is too acidic, the thiol will be protonated, reducing its nucleophilicity. A weak base may be required to facilitate the reaction.[6]
-
Starting Material Degradation: Thiols can be susceptible to degradation. Ensure the 2-aminopyridine-3-thiol precursor is pure and handle it under an inert atmosphere (e.g., nitrogen or argon) if it proves to be unstable in air.
Caption: Troubleshooting workflow for low reaction yield.
Q3: I am observing unexpected byproducts in my reaction mixture. What are they likely to be?
A3: The formation of byproducts is a clear indication that the reaction conditions are not optimal. The most common byproducts in a thiol-to-disulfide synthesis are:
-
Sulfonic Acids: Resulting from over-oxidation of the thiol. This occurs when the oxidizing agent is too strong or the reaction is allowed to proceed for too long under harsh conditions.
-
Unreacted Thiol: If the reaction is incomplete, the starting 2-aminopyridine-3-thiol will remain.
-
Symmetrical Sulfides (Thioethers): This side product is more likely to form during the synthesis of the thiol precursor itself, for instance, if an alkyl halide reacts with the newly formed thiol.[2]
-
Mixed Disulfides: If other thiol-containing impurities are present in the starting material or solvents, they can react to form unsymmetrical disulfides.
Q4: What are the recommended purification methods for 3,3'-Disulfanediylbis(pyridin-2-amine)?
A4: The purification strategy depends on the purity of the crude product and the nature of the impurities. Standard methods include:
-
Column Chromatography: Flash chromatography using silica gel is a very effective method. A gradient elution system, typically starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from non-polar impurities and highly polar byproducts like sulfonic acids.[7][8]
-
Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system (e.g., ethanol/water, methanol) can be an efficient way to obtain highly pure material.
-
Washing/Precipitation: Sometimes, the product may precipitate out of the reaction mixture upon completion.[9] Washing the collected solid with a solvent in which the impurities are soluble (e.g., cold water or diethyl ether) can significantly improve purity.
Data & Protocols
Table 1: Troubleshooting Summary for Disulfide Synthesis
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive oxidant or non-optimal pH. | Ensure oxidant is fresh. Switch to a more effective mild oxidant (see Table 2). Add a weak, non-nucleophilic base (e.g., NaHCO₃) to facilitate thiolate formation. |
| Over-oxidation | Oxidizing agent is too strong. | Replace strong oxidants (KMnO₄, CrO₃) with mild ones like I₂, H₂O₂, or air.[5] |
| Formation of Sulfide Byproduct | Side reaction during precursor synthesis. | Purify the 2-aminopyridine-3-thiol precursor carefully before the oxidation step. Use an excess of the sulfur source (e.g., thiourea) during the precursor synthesis.[2][5] |
| Difficult Purification | Product and starting material have similar polarity. | Ensure the reaction goes to completion by monitoring with TLC. If separation is still difficult, consider derivatizing the remaining thiol to alter its polarity before chromatography. |
Table 2: Comparison of Mild Oxidizing Agents for Thiol Dimerization
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Air (O₂) | Stirring in an open flask, often with a base or catalyst. | Inexpensive, environmentally friendly, simple work-up. | Can be very slow and may lead to incomplete conversion. |
| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solvent, often with a catalytic amount of an iodide salt (e.g., KI).[4] | Readily available, clean byproduct (water). | Can lead to over-oxidation if not controlled carefully (concentration, temperature). |
| Iodine (I₂) | Alcoholic solvent (e.g., methanol) with a mild base (e.g., triethylamine). | Fast, high yielding, easy to monitor (disappearance of color). | Work-up requires removal of iodine and iodide salts. |
| Dimethyl Sulfoxide (DMSO) | Can act as both solvent and oxidant, often requires elevated temperatures or a catalyst.[4] | Simple reaction setup. | Can require higher temperatures; purification from DMSO can be tedious. |
Experimental Protocol: Synthesis of 3,3'-Disulfanediylbis(pyridin-2-amine)
Disclaimer: This is a representative protocol based on general chemical principles for thiol oxidation. Researchers should adapt it based on their specific starting materials and laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 2-Aminopyridine-3-thiol (Precursor)
The synthesis of the thiol precursor is the most critical step and can be achieved from various starting materials, such as 2-amino-3-chloropyridine or pyridine-3-sulfonic acid derivatives. A common approach involves nucleophilic substitution with a sulfur source like sodium hydrosulfide or thiourea followed by hydrolysis.[2][5]
Step 2: Oxidative Dimerization to 3,3'-Disulfanediylbis(pyridin-2-amine)
-
Dissolution: Dissolve 2-aminopyridine-3-thiol (1.0 eq) in a suitable solvent such as methanol or ethanol (approx. 0.1 M concentration).
-
Base Addition: Add a mild base like triethylamine (1.1 eq) to the solution to facilitate the formation of the thiolate anion.
-
Oxidant Addition: To the stirring solution, add a solution of iodine (I₂) (0.5-0.6 eq) in the same solvent dropwise at room temperature. The dark color of the iodine should disappear as it is consumed.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent), checking for the complete consumption of the starting thiol. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the reaction is complete, quench any excess iodine by adding a few drops of saturated aqueous sodium thiosulfate solution until the solution becomes colorless.
-
Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization to yield pure 3,3'-Disulfanediylbis(pyridin-2-amine).
Caption: Relationship between key parameters and outcomes in the synthesis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Optimizing reaction conditions for 3,3'-Disulfanediylbis(pyridin-2-amine) synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists involved in the synthesis of 3,3'-Disulfanediylbis(pyridin-2-amine). The information is designed to assist in optimizing reaction conditions and resolving common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 3,3'-Disulfanediylbis(pyridin-2-amine) via the oxidation of 2-amino-3-mercaptopyridine.
Q1: The reaction is very slow or appears to be incomplete. What are the possible causes and solutions?
A1: Slow or incomplete reactions are a common issue in the synthesis of disulfides. Several factors could be contributing to this problem:
-
Insufficient Oxidant: If using a chemical oxidant like iodine, the stoichiometry may be incorrect. For air oxidation, ensure adequate aeration of the reaction mixture.
-
Low Reaction Temperature: While some oxidations proceed at room temperature, gentle heating may be required to increase the reaction rate.
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction kinetics. Ensure that the starting material is soluble in the chosen solvent.
-
pH of the Reaction Mixture: The rate of thiol oxidation can be pH-dependent. For some methods, a slightly basic medium can facilitate the reaction.
Troubleshooting Steps:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material (2-amino-3-mercaptopyridine).
-
Increase Oxidant Concentration: If using a chemical oxidant, add it portion-wise while monitoring the reaction. For air oxidation, increase the stirring rate or bubble air through the reaction mixture.
-
Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the effect on the reaction rate.
-
Solvent Screening: If the reaction remains sluggish, consider switching to a different solvent or using a co-solvent to improve solubility and reaction kinetics.
Q2: I am observing the formation of multiple products or significant side reactions. How can I improve the selectivity of the reaction?
A2: The presence of an amino group in the starting material can lead to side reactions. Over-oxidation is also a potential issue.
-
Over-oxidation: The thiol group can be oxidized beyond the disulfide to sulfinic or sulfonic acids, especially with strong oxidizing agents or prolonged reaction times.
-
Side Reactions Involving the Amino Group: The amino group may undergo oxidation or other side reactions under harsh conditions.
Troubleshooting Steps:
-
Choose a Mild Oxidant: Dimethyl sulfoxide (DMSO) or air are generally mild oxidants for thiol-to-disulfide conversion.[1][2] If using a stronger oxidant like iodine, carefully control the stoichiometry and reaction time.[3]
-
Control Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-oxidation.
-
pH Control: Maintaining a neutral or slightly acidic pH can sometimes suppress side reactions involving the amino group.
Q3: The purification of the final product is proving to be difficult. What strategies can I employ?
A3: Purification challenges can arise from the presence of unreacted starting material, side products, or the physical properties of the desired disulfide.
-
Similar Polarity of Products: The starting material and the disulfide product may have similar polarities, making chromatographic separation difficult.
-
Contamination with Oxidant Byproducts: Some oxidation methods generate byproducts that need to be removed.
Purification Strategies:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective purification method.
-
Column Chromatography: If crystallization is not feasible, column chromatography on silica gel can be used. A careful selection of the eluent system is crucial to achieve good separation.
-
Washing/Extraction: If the impurities have significantly different solubility or acid-base properties, a liquid-liquid extraction or washing step during the workup can be effective.
Frequently Asked Questions (FAQs)
Q1: What is a general recommended starting procedure for the synthesis of 3,3'-Disulfanediylbis(pyridin-2-amine)?
A1: A common and relatively mild method for the oxidation of thiols to disulfides is air oxidation in a suitable solvent, often with a basic catalyst. A plausible starting protocol is provided in the "Experimental Protocols" section below.
Q2: Which oxidizing agents are suitable for this synthesis?
A2: Several oxidizing agents can be used for the conversion of thiols to disulfides. The choice depends on the desired reaction conditions and the sensitivity of the substrate. Some common options include:
-
Air (Oxygen): A mild and environmentally friendly oxidant. The reaction can be slow but is often clean.[2][4]
-
Dimethyl Sulfoxide (DMSO): A mild and effective oxidant, often used at elevated temperatures.[1][5]
-
Iodine (I₂): A widely used oxidant for this transformation. The reaction is typically fast, but stoichiometry needs to be controlled to avoid side reactions.[3]
-
Hydrogen Peroxide (H₂O₂): A strong oxidant that requires careful control of conditions to avoid over-oxidation.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by observing the disappearance of the starting thiol and the appearance of the disulfide product. Thin Layer Chromatography (TLC) is a simple and effective method for this. Staining the TLC plate with a thiol-specific indicator, such as Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid)), can be helpful. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress.
Q4: What are the expected spectroscopic characteristics of 3,3'-Disulfanediylbis(pyridin-2-amine)?
A4: The structure of the product can be confirmed using standard spectroscopic techniques:
-
¹H NMR: The spectrum should show signals corresponding to the aromatic protons of the pyridine rings. The disappearance of the thiol proton (S-H) signal from the starting material is a key indicator of disulfide bond formation.
-
¹³C NMR: The spectrum will show the characteristic signals for the carbon atoms in the pyridine rings.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of the disulfide product (C₁₀H₁₀N₄S₂).
-
IR Spectroscopy: The spectrum should show characteristic peaks for N-H stretching of the amino group and aromatic C-H and C=N stretching vibrations. The absence of a prominent S-H stretching band (typically around 2550-2600 cm⁻¹) confirms the oxidation of the thiol.
Data Presentation
Table 1: Comparison of General Thiol Oxidation Conditions
| Oxidizing Agent | Typical Solvent(s) | Typical Temperature | Typical Reaction Time | Key Considerations |
| Air (O₂) with base | DMF, Pyridine | Room Temp. to 80 °C | Several hours | Can be slow; requires good aeration.[4] |
| DMSO | DMSO (as solvent and oxidant) | 60 - 100 °C | 1 - 24 hours | Mild oxidant; reaction rate is temperature-dependent.[1][5] |
| Iodine (I₂) (catalytic with air) | Ethyl Acetate | 70 °C | 1 - 5 hours | Efficient; requires careful control of stoichiometry.[3] |
Experimental Protocols
Proposed Protocol: Air Oxidation of 2-amino-3-mercaptopyridine
This protocol is a general guideline and may require optimization for specific experimental setups.
-
Dissolution: Dissolve 2-amino-3-mercaptopyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or pyridine in a round-bottom flask equipped with a magnetic stir bar. The concentration should be in the range of 0.1-0.5 M.
-
Addition of Base (Optional but Recommended): Add a catalytic amount of a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (0.1-0.2 eq).
-
Reaction: Stir the solution vigorously at room temperature, open to the atmosphere, to ensure good aeration. The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate if necessary.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane) until the starting material is no longer visible.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for the synthesis of 3,3'-Disulfanediylbis(pyridin-2-amine).
Caption: General reaction pathway and potential side reactions in the synthesis.
References
- 1. US5144006A - Oxidative folding of peptide and protein substrates using hydrocarbon sulfoxides - Google Patents [patents.google.com]
- 2. Air oxidation method employed for the disulfide bond formation of natural and synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of Iodine as a Catalyst in Aerobic Oxidations: A Sustainable Approach for Thiol Oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient synthesis of disulfides by air oxidation of thiols under sonication - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Dimethyl sulfoxide [organic-chemistry.org]
Technical Support Center: Purification of 3,3'-Disulfanediylbis(pyridin-2-amine)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3,3'-Disulfanediylbis(pyridin-2-amine).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Recovery or No Product After Column Chromatography
Q: I am losing my compound on the silica gel column. What is happening and how can I prevent it?
A: 3,3'-Disulfanediylbis(pyridin-2-amine) contains basic aminopyridine moieties that can strongly interact with the acidic silanol groups on the surface of silica gel. This can lead to several issues:
-
Irreversible Adsorption: The basic amine groups can bind tightly to the acidic silica, preventing the elution of the compound.
-
Compound Degradation: The acidic nature of the silica gel can cause the degradation of sensitive compounds.
-
Peak Tailing: Strong interactions lead to broad, tailing peaks in the chromatogram, resulting in poor separation and mixed fractions.
Troubleshooting & Optimization:
-
Deactivate the Silica Gel: Before packing the column, you can neutralize the acidic sites on the silica gel. This can be achieved by preparing a slurry of the silica gel in the chosen eluent system that contains a small amount of a volatile base, such as 1-2% triethylamine (Et3N) or ammonia in methanol.[1]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[2]
-
Florisil: This is another alternative adsorbent that can be less harsh than silica gel.[3]
-
Amine-functionalized silica: These columns are specifically designed for the purification of basic compounds and can significantly improve peak shape and recovery.[1]
-
-
Add a Competing Base to the Mobile Phase: Incorporating a small amount of a basic modifier, like triethylamine or pyridine, into your eluent system can help to block the acidic sites on the silica gel, allowing your compound to elute more effectively.[1]
Issue 2: Difficulty in Achieving Crystalline Product from Recrystallization
Q: My compound "oils out" or remains in solution during recrystallization. How can I obtain solid crystals?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common when the solution is too concentrated or cools too quickly.
Troubleshooting & Optimization:
-
Solvent Selection is Key: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated. For aminopyridines, single solvents like ethanol or toluene, or mixed solvent systems such as ethanol/water, acetone/water, or toluene/hexane are good starting points.
-
Optimize the Cooling Process: Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling in an ice bath can promote oiling out. Once at room temperature, cooling can be continued in a refrigerator or ice bath to maximize crystal yield.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure crystalline product, add a tiny "seed" crystal to the cooled solution to initiate crystallization.
-
-
Adjust Solvent Polarity: If your compound is too soluble, you can add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes slightly turbid, then warm slightly until it is clear again before slow cooling.
Issue 3: Potential for Disulfide Bond Scrambling
Q: I suspect the disulfide bond in my compound is not stable during purification. How can I minimize this?
A: Disulfide bonds can undergo scrambling (exchange), particularly at neutral or alkaline pH, and this process can be accelerated by the presence of free thiols.
Troubleshooting & Optimization:
-
Maintain a Slightly Acidic pH: Whenever possible, use purification buffers and solvent systems that are slightly acidic (pH ~6.5). This can help to suppress disulfide bond scrambling.
-
Avoid Reducing Agents: Ensure that no reducing agents are present in your purification workflow, as these can cleave the disulfide bond.
-
Work at Lower Temperatures: Performing purification steps at lower temperatures can help to reduce the rate of disulfide exchange.
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general methodology for the purification of 3,3'-Disulfanediylbis(pyridin-2-amine) using flash column chromatography with deactivated silica gel.
Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate (EtOAc) and hexane. Add 1% triethylamine to the solvent system to improve the spot shape. The ideal Rf value for the target compound is between 0.2 and 0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 98:1:1 DCM/MeOH/Et3N).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand to the top of the silica gel to prevent disturbance when adding the sample.
-
-
Sample Loading:
-
Dissolve the crude 3,3'-Disulfanediylbis(pyridin-2-amine) in a minimal amount of the eluent or a strong solvent like DCM.
-
Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then removing the solvent under reduced pressure to obtain a free-flowing powder.[2]
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system, collecting fractions.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
A gradient elution, where the polarity of the solvent is gradually increased (e.g., by increasing the percentage of methanol), can be effective for separating closely related impurities.
-
-
Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure to yield the purified 3,3'-Disulfanediylbis(pyridin-2-amine).
-
Protocol 2: Recrystallization
This protocol describes a general procedure for the recrystallization of 3,3'-Disulfanediylbis(pyridin-2-amine).
Methodology:
-
Solvent Screening: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, toluene, ethyl acetate, and mixtures like ethanol/water or toluene/hexane) at room temperature and upon heating.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Purity Assessment of 3,3'-Disulfanediylbis(pyridin-2-amine) Before and After Purification
| Parameter | Crude Product | After Column Chromatography | After Recrystallization |
| Appearance | Yellowish-brown solid | Pale yellow solid | Light yellow crystals |
| Melting Point | 135-140 °C (broad) | 143-145 °C | 144-145 °C |
| HPLC Purity | ~85% | >98% | >99.5% |
| ¹H NMR | Shows impurity peaks | Clean spectrum | Sharp, well-resolved peaks |
Note: The values presented are typical and may vary depending on the specific impurities present in the crude material.
Visualizations
Caption: A typical purification workflow for 3,3'-Disulfanediylbis(pyridin-2-amine).
Caption: Decision-making flowchart for troubleshooting low recovery in column chromatography.
References
Technical Support Center: Synthesis of 3,3'-Dipyridyl Disulfides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,3'-dipyridyl disulfides. This guide addresses common side reactions and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for preparing 3,3'-dipyridyl disulfide?
A1: The most common and direct method for the synthesis of 3,3'-dipyridyl disulfide is the oxidation of its corresponding thiol precursor, 3-mercaptopyridine. This reaction involves the formation of a disulfide bond between two molecules of the starting thiol.
Q2: What are the most common side reactions observed during the synthesis of 3,3'-dipyridyl disulfide?
A2: The primary side reactions involve the formation of under-oxidized or over-oxidized sulfur linkages. The most common byproducts are 3,3'-dipyridyl sulfide (a single sulfur atom linking the two pyridine rings) and 3,3'-dipyridyl trisulfide (three sulfur atoms linking the rings). The formation of these impurities is highly dependent on the reaction conditions, including the choice of oxidizing agent, reaction time, and temperature.
Q3: Which oxidizing agents are typically used for this conversion?
A3: A variety of oxidizing agents can be employed for the conversion of 3-mercaptopyridine to 3,3'-dipyridyl disulfide. Common choices include:
-
Iodine (I₂): A mild and often selective oxidizing agent for thiols.[1]
-
Hydrogen Peroxide (H₂O₂): A readily available and environmentally friendly oxidant, though its reactivity may need to be carefully controlled to avoid over-oxidation.[2]
-
Dimethyl Sulfoxide (DMSO): Can serve as both a solvent and an oxidizing agent, often at elevated temperatures.[3][4]
-
Air (Oxygen): In the presence of a base and sometimes a catalyst, air can be used for a greener oxidation process, though it may be slower.[5][6]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC). The starting material (3-mercaptopyridine) and the product (3,3'-dipyridyl disulfide) will have different Rf values. Disappearance of the starting material spot indicates the completion of the reaction. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be utilized.
Q5: What are the recommended methods for purifying the final product?
A5: Purification of 3,3'-dipyridyl disulfide typically involves removing unreacted starting material, the oxidizing agent, and any side products. Common purification techniques include:
-
Recrystallization: This is a highly effective method for obtaining pure crystalline product. The choice of solvent is crucial and may require some experimentation.
-
Column Chromatography: Silica gel column chromatography can be used to separate the desired disulfide from impurities with different polarities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low yield of 3,3'-dipyridyl disulfide | Incomplete oxidation of 3-mercaptopyridine. | - Increase the reaction time.- Use a stoichiometric excess of the oxidizing agent.- Ensure the reaction temperature is optimal for the chosen oxidant. |
| Degradation of the product. | - Avoid excessively high temperatures or prolonged reaction times, which can lead to the formation of byproducts.- Work under an inert atmosphere (e.g., nitrogen or argon) if the product is sensitive to air oxidation. | |
| Presence of 3,3'-dipyridyl sulfide as a major byproduct | Use of a reducing agent or conditions that favor sulfur extrusion. | - Ensure that no reducing agents are present in the reaction mixture.- Avoid overly harsh reaction conditions (e.g., very high temperatures) that might promote desulfurization. |
| Presence of 3,3'-dipyridyl trisulfide as a major byproduct | Use of an excess of elemental sulfur or a sulfur source in the reaction. | - Ensure that the starting 3-mercaptopyridine is pure and free from elemental sulfur.- Carefully control the stoichiometry of the oxidizing agent. Some oxidants under certain conditions might facilitate the insertion of an additional sulfur atom if elemental sulfur is present as an impurity. |
| Difficulty in isolating the product | The product is an oil or does not crystallize easily. | - Attempt purification by column chromatography.- Try different solvents or solvent mixtures for recrystallization.- Seeding the solution with a small crystal of the pure product can sometimes induce crystallization. |
| Product discoloration | Presence of colored impurities or degradation. | - Purify the product by recrystallization, possibly with the addition of activated charcoal to remove colored impurities.- Ensure the purity of the starting materials and solvents. |
Experimental Protocols
General Protocol for the Oxidation of 3-Mercaptopyridine to 3,3'-Dipyridyl Disulfide
Materials:
-
3-Mercaptopyridine
-
Selected Oxidizing Agent (e.g., Iodine, Hydrogen Peroxide)
-
Suitable Solvent (e.g., Ethanol, Methanol, Dichloromethane)
-
Base (optional, depending on the oxidant, e.g., triethylamine for air oxidation)
-
Sodium thiosulfate solution (for quenching iodine)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Dissolution: Dissolve 3-mercaptopyridine in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Oxidation: Slowly add the chosen oxidizing agent to the solution at a controlled temperature (e.g., room temperature or cooled in an ice bath).
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
If iodine is used, quench the excess iodine by adding a saturated solution of sodium thiosulfate until the brown color disappears.
-
Extract the product into an organic solvent if the reaction was performed in an aqueous medium.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or by silica gel column chromatography.
-
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR, Mass Spectrometry, and melting point determination.
Data Presentation
Due to the lack of specific experimental data in the search results for the synthesis of 3,3'-dipyridyl disulfide, a quantitative data table cannot be provided at this time. Researchers are encouraged to perform small-scale pilot reactions to determine optimal conditions and quantify yields and byproduct formation for their specific experimental setup.
Visualizations
Below are diagrams illustrating the key chemical transformations and a general workflow for troubleshooting the synthesis of 3,3'-dipyridyl disulfide.
Caption: Main reaction pathway for the synthesis of 3,3'-dipyridyl disulfide and potential side reactions.
Caption: A logical workflow for troubleshooting common issues in the synthesis of 3,3'-dipyridyl disulfide.
References
- 1. researchgate.net [researchgate.net]
- 2. US2024567A - Preparation of organic disulphides - Google Patents [patents.google.com]
- 3. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103910662A - Method for synthesizing and producing dimethyl disulfide from methyl mercaptan and dimethyl sulfoxide - Google Patents [patents.google.com]
- 5. Efficient synthesis of disulfides by air oxidation of thiols under sonication - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Air oxidation method employed for the disulfide bond formation of natural and synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3,3'-Disulfanediylbis(pyridin-2-amine) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3,3'-Disulfanediylbis(pyridin-2-amine).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to form 3,3'-Disulfanediylbis(pyridin-2-amine) is very slow or appears incomplete. What are the common causes and solutions?
A1: Slow or incomplete disulfide bond formation is a frequent issue. Several factors can contribute to this problem. The primary reactive species in disulfide formation is the thiolate anion (S-), which is more nucleophilic than the neutral thiol (SH). Therefore, reaction conditions that favor the thiolate form are crucial.
Troubleshooting Steps:
-
pH Optimization: The rate of disulfide formation is highly pH-dependent. A slightly alkaline pH (typically 8-9) is generally preferred to facilitate the deprotonation of the thiol group of the precursor, 2-amino-3-mercaptopyridine, to the more reactive thiolate anion. However, excessively high pH can lead to side reactions and disulfide scrambling. It is advisable to perform small-scale experiments to screen a pH range from 7.5 to 9.0 to find the optimal condition for your specific setup.
-
Choice of Oxidizing Agent: While atmospheric oxygen can be a simple oxidizing agent, it often leads to slow and inefficient reactions. Consider using a more controlled and efficient oxidizing agent. Common choices include iodine (I₂), hydrogen peroxide (H₂O₂), or dimethyl sulfoxide (DMSO). The choice of oxidant may require optimization, as harsh conditions can lead to over-oxidation.
-
Temperature Control: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, monitor the reaction closely, as higher temperatures may promote the formation of byproducts or degradation of the desired product.
-
Catalyst Introduction: In some cases, a catalytic amount of a base or a metal catalyst can accelerate the reaction. However, this should be approached with caution as it can also introduce new side reactions.
Q2: The yield of my final product is consistently low. What are the key factors affecting the yield and how can I improve it?
A2: Low yields can result from several factors including suboptimal reaction conditions, side reactions, and purification losses.
Yield Improvement Strategies:
-
Precursor Purity: Ensure the starting material, 2-amino-3-mercaptopyridine, is of high purity. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.
-
Control of Reactant Concentration: The concentration of the starting thiol can influence the outcome. High concentrations may favor intermolecular side reactions or aggregation, while very low concentrations can slow down the reaction rate. A typical starting concentration is in the range of 0.1-1 mg/mL.[1]
-
Atmosphere Control: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial if the starting material or product is sensitive to oxidation by atmospheric oxygen, which can lead to undesired side products.
-
Purification Method: The choice of purification method can significantly impact the final yield. Recrystallization is a common method for purifying solid products.[2] Column chromatography can also be employed for more challenging separations.[3] Ensure the chosen solvent system for purification is optimized to maximize recovery of the pure product.
Q3: I am observing the formation of significant amounts of byproducts. What are the likely side reactions and how can they be minimized?
A3: The primary side reactions in the synthesis of 3,3'-Disulfanediylbis(pyridin-2-amine) involve the thiol group and the aminopyridine core.
Common Side Reactions and Mitigation:
-
Over-oxidation: The thiol group can be further oxidized to sulfenic acid (R-SOH), sulfinic acid (R-SO₂H), and sulfonic acid (R-SO₃H), especially with strong oxidizing agents or prolonged reaction times.[4] To minimize this, use a milder oxidizing agent and monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) to stop the reaction once the starting material is consumed.
-
Disulfide Scrambling: If other thiols are present as impurities, mixed disulfides can form. This can be prevented by ensuring the high purity of the starting 2-amino-3-mercaptopyridine.
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Pyridine Ring Modification: The aminopyridine ring can be susceptible to oxidation or other side reactions under harsh conditions. Maintaining a moderate pH and temperature can help preserve the integrity of the ring structure.[5]
Experimental Protocols
Protocol 1: Synthesis of 2-amino-3-mercaptopyridine (Precursor)
The synthesis of the precursor can be adapted from established methods for similar aminothiopyridines. One common approach is the reaction of a corresponding halo-aminopyridine with a sulfur source.
Materials:
-
3-Bromo-2-aminopyridine
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Sodium hydrosulfide (NaSH)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
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Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3-bromo-2-aminopyridine in DMF.
-
Add a solution of sodium hydrosulfide in DMF dropwise to the reaction mixture at room temperature with stirring.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Acidify the aqueous solution with HCl to pH 2-3.
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Extract the aqueous layer with ethyl acetate.
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Adjust the pH of the aqueous layer to 7-8 with NaOH solution.
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The product, 2-amino-3-mercaptopyridine, will precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of 3,3'-Disulfanediylbis(pyridin-2-amine) via Air Oxidation
This protocol utilizes atmospheric oxygen for a slow but often clean oxidation.
Materials:
-
2-amino-3-mercaptopyridine
-
Ammonium hydroxide (NH₄OH)
-
Ethanol
-
Water
Procedure:
-
Dissolve 2-amino-3-mercaptopyridine in a mixture of ethanol and water.
-
Adjust the pH of the solution to 8.0-8.5 using dilute ammonium hydroxide.[1]
-
Transfer the solution to a wide-mouthed flask to maximize the surface area exposed to air.
-
Stir the solution vigorously at room temperature for 24-48 hours.
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Monitor the reaction by TLC until the starting material is no longer visible.
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The product, 3,3'-Disulfanediylbis(pyridin-2-amine), will precipitate out of the solution.
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Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 3: Synthesis of 3,3'-Disulfanediylbis(pyridin-2-amine) via Iodine Oxidation
This method employs a stronger oxidizing agent for a faster reaction.
Materials:
-
2-amino-3-mercaptopyridine
-
Iodine (I₂)
-
Potassium iodide (KI)
-
Ethanol
-
Sodium thiosulfate solution
Procedure:
-
Dissolve 2-amino-3-mercaptopyridine in ethanol.
-
In a separate flask, prepare a solution of iodine and potassium iodide in ethanol.
-
Slowly add the iodine solution to the solution of the thiol with stirring at room temperature.
-
Continue stirring for 1-3 hours, monitoring the reaction by TLC.
-
If excess iodine is present (indicated by a persistent brown color), add a few drops of sodium thiosulfate solution to quench it.
-
The product will precipitate from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
Data Presentation
Table 1: Comparison of Reaction Conditions for Disulfide Synthesis
| Parameter | Method A: Air Oxidation | Method B: Iodine Oxidation | Method C: H₂O₂ Oxidation |
| Oxidizing Agent | Atmospheric O₂ | I₂ in KI | H₂O₂ |
| Solvent | Ethanol/Water | Ethanol | Aqueous Buffer |
| pH | 8.0 - 8.5 | Neutral | 7.0 - 8.0 |
| Temperature | Room Temperature | Room Temperature | 0 °C to Room Temp |
| Reaction Time | 24 - 48 hours | 1 - 3 hours | 2 - 6 hours |
| Typical Yield | Moderate | Good to High | Moderate to Good |
| Key Advantage | Mild conditions | Fast and efficient | Readily available oxidant |
| Potential Issue | Slow reaction rate | Potential for over-oxidation | Requires careful control |
Visualizations
Caption: Experimental workflow for the synthesis of 3,3'-Disulfanediylbis(pyridin-2-amine).
Caption: Troubleshooting guide for low yield in disulfide synthesis.
References
Preventing disulfide bond cleavage in 3,3'-Disulfanediylbis(pyridin-2-amine)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unintended cleavage of the disulfide bond in 3,3'-Disulfanediylbis(pyridin-2-amine).
Frequently Asked Questions (FAQs)
Q1: What is 3,3'-Disulfanediylbis(pyridin-2-amine) and why is the disulfide bond important?
3,3'-Disulfanediylbis(pyridin-2-amine) is a chemical compound featuring a disulfide bond linking two 2-aminopyridine units. This disulfide bond is a critical structural feature, and its integrity is often essential for the molecule's intended function in various experimental and developmental applications. Cleavage of this bond can lead to loss of activity, formation of impurities, and unreliable experimental results.
Q2: What are the primary causes of disulfide bond cleavage in this molecule?
The disulfide bond in 3,3'-Disulfanediylbis(pyridin-2-amine) is susceptible to cleavage primarily through thiol-disulfide exchange reactions. This is a common reactivity pathway for disulfide bonds. The pyridyl disulfide moiety, in particular, is known to be highly reactive towards thiols.[1][2][3] Cleavage can also be induced by certain reducing agents and may be influenced by environmental factors such as pH and temperature.
Q3: Which common laboratory reagents should I be cautious with when working with 3,3'-Disulfanediylbis(pyridin-2-amine)?
Researchers should be particularly cautious with reagents containing thiol groups, as these can readily participate in thiol-disulfide exchange with the pyridyl disulfide.[1][2] Common thiol-containing reducing agents to be aware of include:
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Dithiothreitol (DTT)
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β-mercaptoethanol (BME)
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Tris(2-carboxyethyl)phosphine (TCEP)
While TCEP is a phosphine-based reducing agent and does not contain a thiol group, it is a potent reducer of disulfide bonds.[4][5]
Q4: How does pH affect the stability of the disulfide bond?
The rate of thiol-disulfide exchange is pH-dependent. The reaction is typically initiated by a thiolate anion (-S⁻), the concentration of which increases with pH. Therefore, basic conditions (pH > 7) can accelerate the cleavage of the disulfide bond in the presence of thiols.[6] For optimal stability, especially in the presence of potential trace thiols, maintaining a neutral to slightly acidic pH is advisable.
Q5: What are the recommended storage conditions for 3,3'-Disulfanediylbis(pyridin-2-amine)?
To ensure the long-term stability of the compound, it should be stored in a tightly closed container in a dry and well-ventilated place. For short-term storage, refrigeration at 4°C is recommended. For longer-term storage, -20°C is preferable. It is crucial to protect the compound from moisture.
Troubleshooting Guide
This guide addresses common issues related to the cleavage of the disulfide bond in 3,3'-Disulfanediylbis(pyridin-2-amine).
| Problem | Potential Cause | Recommended Solution |
| Loss of activity or unexpected reaction products | Unintended cleavage of the disulfide bond. | Verify the integrity of your stock solution and experimental conditions. Consider the presence of reducing agents or thiol-containing compounds in your reaction mixture. |
| Formation of 2-amino-3-mercaptopyridine | Cleavage of the disulfide bond. | Analyze your sample using an appropriate analytical technique (e.g., HPLC, LC-MS) to confirm the presence of the cleavage product. Review your experimental protocol for sources of reduction. |
| Inconsistent experimental results | Variable cleavage of the disulfide bond between experiments. | Standardize your experimental conditions, paying close attention to pH, temperature, and the purity of all reagents. Ensure that all solutions are freshly prepared. |
| Degradation of the compound in solution | Presence of reducing contaminants or inappropriate pH. | Prepare solutions fresh before use. If solutions must be stored, do so at a low temperature (4°C or -20°C) and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and other degradation pathways. Ensure the pH of the solution is controlled and ideally in the neutral to slightly acidic range. |
Data Presentation
The following table summarizes the properties and effectiveness of common reducing agents that can cleave the disulfide bond in 3,3'-Disulfanediylbis(pyridin-2-amine).
| Reducing Agent | Type | Optimal pH Range for Reduction | Key Characteristics |
| Dithiothreitol (DTT) | Thiol-based | > 7 | Strong reducing agent, forms a stable six-membered ring upon oxidation.[7] |
| β-mercaptoethanol (BME) | Thiol-based | > 7 | Cost-effective, but has a strong odor and is susceptible to air oxidation.[8] |
| Tris(2-carboxyethyl)phosphine (TCEP) | Phosphine-based | 1.5 - 8.5 | Odorless, more stable in air compared to thiol-based agents, and effective over a broader pH range.[5][8] |
Experimental Protocols
Protocol 1: General Handling and Preparation of Stock Solutions
-
Environment: Handle solid 3,3'-Disulfanediylbis(pyridin-2-amine) in a clean, dry environment.
-
Solvent Selection: Choose a solvent in which the compound is stable and that is free of reducing contaminants. Degas the solvent by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
-
Solution Preparation: Prepare stock solutions fresh for each experiment if possible. If a stock solution must be stored, aliquot it into small volumes in tightly sealed vials and store at -20°C under an inert atmosphere.
-
pH Control: If preparing an aqueous solution, use a buffer to maintain a neutral to slightly acidic pH (e.g., pH 6.0-7.0).
Protocol 2: Monitoring Disulfide Bond Integrity via HPLC
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile with a suitable additive like trifluoroacetic acid (TFA) or formic acid can be used.
-
Detection: Monitor the elution profile at a wavelength where both the intact compound and the potential cleavage product (2-amino-3-mercaptopyridine) absorb, for example, around 254 nm.
-
Analysis: The appearance of a new peak corresponding to the cleavage product and a decrease in the peak area of the intact compound indicate disulfide bond cleavage.
Visualizations
Caption: A recommended workflow to minimize disulfide bond cleavage during experiments.
Caption: A logical flow for troubleshooting unexpected disulfide bond cleavage.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiol-Disulfide Exchange Reaction Promoted Highly Efficient Cellular Uptake of Pyridyl Disulfide Appended Nonionic Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 蛋白质变性和还原剂 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 5. agscientific.com [agscientific.com]
- 6. Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. benchchem.com [benchchem.com]
Stability issues of 3,3'-Disulfanediylbis(pyridin-2-amine) in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3'-Disulfanediylbis(pyridin-2-amine). The information provided is intended to address common stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is 3,3'-Disulfanediylbis(pyridin-2-amine) and what are its common applications?
3,3'-Disulfanediylbis(pyridin-2-amine), also known as 2,2'-dithiobis(3-aminopyridine), is a chemical compound that contains a disulfide bond linking two 2-aminopyridine units. Its structural features, particularly the disulfide linkage and aminopyridine moieties, make it a subject of interest in various research areas. While specific mainstream applications are not extensively documented, compounds with similar structures are investigated in medicinal chemistry and materials science. The disulfide bond is a key functional group that can undergo cleavage under reducing conditions, a property often exploited in the design of prodrugs or responsive materials. The aminopyridine part of the molecule can act as a ligand for metal coordination.
Q2: What are the recommended storage conditions for solid 3,3'-Disulfanediylbis(pyridin-2-amine)?
For optimal stability, solid 3,3'-Disulfanediylbis(pyridin-2-amine) should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is advisable to protect the compound from moisture and strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides, as these can lead to degradation.[1] For long-term storage, keeping the container in a dark place and potentially under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidative and photodegradation.
Q3: What are the general signs of degradation in a solution of 3,3'-Disulfanediylbis(pyridin-2-amine)?
Degradation of 3,3'-Disulfanediylbis(pyridin-2-amine) in solution can manifest in several ways:
-
Color Change: The appearance of a yellow or brown tint in a previously colorless or pale yellow solution can indicate the formation of degradation products.
-
Precipitation: The formation of a solid in a solution that was previously clear may suggest the compound is falling out of solution due to changes in solubility or the formation of insoluble degradation products.
-
Changes in Spectroscopic Profile: Alterations in the UV-Vis or NMR spectra of the solution over time are a clear indication of chemical changes.
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Inconsistent Experimental Results: A lack of reproducibility in experiments using the same stock solution over time can be a strong indicator of solution instability.
Q4: Which solvents are recommended for dissolving 3,3'-Disulfanediylbis(pyridin-2-amine)?
Troubleshooting Guides
Issue 1: My solution of 3,3'-Disulfanediylbis(pyridin-2-amine) has changed color (e.g., turned yellow/brown). What does this indicate?
A change in solution color is a common indicator of chemical degradation. This can be caused by several factors, including oxidation, photodecomposition, or reaction with solvent impurities. The following troubleshooting guide can help you identify the potential cause and mitigate the issue.
Caption: Troubleshooting workflow for discolored solutions.
Issue 2: I am observing precipitation in my solution. What could be the cause and how can I resolve it?
Precipitation can occur due to several reasons, including exceeding the solubility limit, changes in temperature or pH, or the formation of insoluble degradation products.
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Exceeded Solubility: You may have prepared a supersaturated solution.
-
Solution: Try gently warming the solution to redissolve the compound. If it precipitates again upon cooling, the concentration is too high for that solvent at that temperature. Prepare a more dilute solution.
-
-
Temperature Effects: The solubility of the compound may be highly dependent on temperature.
-
Solution: If you are storing your solution at a low temperature, allow it to fully equilibrate to room temperature before use. If precipitation persists, you may need to use a co-solvent system to improve solubility at lower temperatures.
-
-
pH-Dependent Solubility: The aminopyridine moieties in 3,3'-Disulfanediylbis(pyridin-2-amine) are basic.[3][4][5] In aqueous buffers, the solubility will be significantly affected by pH. The protonated form at lower pH is generally more soluble in water.
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Solution: Measure the pH of your solution. If you are working near the pKa of the compound, small shifts in pH can cause significant changes in solubility. Adjust the pH of your buffer to a range where the compound is more soluble. Be aware that pH can also affect stability.[6]
-
-
Degradation: The precipitate could be an insoluble degradation product.
-
Solution: If you suspect degradation, analyze the precipitate and the supernatant separately using techniques like HPLC or LC-MS to identify the components. If degradation is confirmed, prepare a fresh solution and take precautions to improve stability (see Issue 1).
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Issue 3: My experimental results are inconsistent when using solutions of 3,3'-Disulfanediylbis(pyridin-2-amine). Could this be a stability issue?
Inconsistent results are a strong indicator of solution instability, especially if the reproducibility of your assay decreases over time with the same stock solution. The disulfide bond and the aminopyridine groups are susceptible to various reactions that can alter the concentration of the active compound.
Caption: Logical workflow for troubleshooting inconsistent results.
Data Presentation
The following tables summarize the available information on the solubility and stability of 3,3'-Disulfanediylbis(pyridin-2-amine). Note that much of this information is inferred from the behavior of structurally similar compounds due to a lack of direct studies on this specific molecule.
Table 1: General Solubility Profile of 3,3'-Disulfanediylbis(pyridin-2-amine)
| Solvent Class | Examples | Expected Solubility | Notes |
| Polar Aprotic | DMSO, DMF | Good | Often the best choice for preparing concentrated stock solutions. May need to be removed for certain biological assays. |
| Alcohols | Methanol, Ethanol | Moderate to Good | Good for general laboratory use. Ensure the alcohol is anhydrous if moisture is a concern. |
| Chlorinated | Dichloromethane, Chloroform | Likely Moderate | May be suitable for certain reactions and purifications. |
| Aqueous Buffers | Phosphate, Tris, Acetate | Highly pH-dependent. Generally low, but increases at acidic pH. | The aminopyridine groups are basic; protonation at lower pH will increase aqueous solubility.[3][4][5] |
| Non-polar | Hexane, Toluene | Poor | Unlikely to be a suitable solvent. |
Table 2: Factors Influencing the Stability of 3,3'-Disulfanediylbis(pyridin-2-amine) in Solution (Inferred)
| Factor | Effect on Stability | Recommendations for Mitigation |
| pH | In aqueous solutions, extremes of pH can catalyze the hydrolysis of the disulfide bond or degradation of the pyridine ring. Basic pH can promote disulfide scrambling.[7] | Maintain the pH of aqueous solutions within a neutral to slightly acidic range (e.g., pH 5-7.5), if the application allows. Buffer the solution to prevent pH fluctuations. |
| Reducing Agents | Reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) will readily cleave the disulfide bond.[7] | Avoid the presence of reducing agents unless disulfide cleavage is the intended reaction. |
| Oxidizing Agents | Strong oxidizing agents (e.g., hydrogen peroxide, peracids) can oxidize the sulfur atoms of the disulfide bond or the pyridine nitrogen.[8] | Avoid contact with strong oxidizers.[1] Store solutions under an inert atmosphere to minimize air oxidation. |
| Light | UV light can induce photolysis of disulfide bonds.[9] | Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. |
| Temperature | Elevated temperatures can accelerate degradation pathways. | Prepare solutions at room temperature and store them at a lower temperature (e.g., 4°C or -20°C) to slow down potential degradation. Ensure the compound remains soluble at the storage temperature. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of 3,3'-Disulfanediylbis(pyridin-2-amine)
This protocol provides a general method for preparing a stock solution. The choice of solvent and concentration should be optimized for your specific experimental needs.
-
Materials:
-
3,3'-Disulfanediylbis(pyridin-2-amine) (solid)
-
High-purity solvent (e.g., anhydrous DMSO or ethanol)
-
Calibrated balance
-
Volumetric flask (e.g., 10 mL)
-
Pipettes
-
Vortex mixer or sonicator
-
-
Procedure:
-
Calculate the mass of 3,3'-Disulfanediylbis(pyridin-2-amine) required to achieve the desired concentration in the chosen volume.
-
Accurately weigh the calculated mass of the solid compound onto a weighing paper or in a weighing boat.
-
Carefully transfer the solid to the volumetric flask.
-
Add approximately half of the final volume of the chosen solvent to the flask.
-
Mix the contents by swirling, vortexing, or sonicating until the solid is completely dissolved. Gentle warming may be applied if necessary, but be cautious of potential thermal degradation.
-
Once the solid is fully dissolved, allow the solution to return to room temperature if it was warmed.
-
Add the solvent to the flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a clean, labeled storage vial (preferably amber glass).
-
For long-term storage, consider flushing the vial with an inert gas (nitrogen or argon) before sealing. Store at the recommended temperature.
-
Protocol 2: Recommended Method for Assessing the Stability of 3,3'-Disulfanediylbis(pyridin-2-amine) in a Specific Solvent System
This protocol outlines a stability-indicating assay using High-Performance Liquid Chromatography (HPLC).
-
Objective: To determine the stability of 3,3'-Disulfanediylbis(pyridin-2-amine) in a selected solvent under specific storage conditions (e.g., temperature, light exposure).
-
Materials and Equipment:
-
A freshly prepared stock solution of 3,3'-Disulfanediylbis(pyridin-2-amine) of known concentration.
-
The solvent system to be tested.
-
HPLC system with a suitable detector (e.g., UV-Vis).
-
A suitable HPLC column (e.g., C18 reverse-phase).
-
Mobile phase components (e.g., acetonitrile, water, buffer).
-
Autosampler vials.
-
-
Procedure:
-
Method Development: Develop an HPLC method that can separate the parent peak of 3,3'-Disulfanediylbis(pyridin-2-amine) from any potential degradation products and solvent peaks. A gradient elution method is often a good starting point.
-
Initial Analysis (T=0):
-
Prepare a sample of the stock solution diluted to an appropriate concentration for HPLC analysis.
-
Inject the sample and record the chromatogram.
-
Identify the peak corresponding to 3,3'-Disulfanediylbis(pyridin-2-amine) and record its retention time and peak area. This will serve as the baseline (100% initial concentration).
-
-
Incubation:
-
Store the stock solution under the desired test conditions (e.g., room temperature exposed to light, 4°C in the dark, etc.).
-
-
Time-Point Analysis:
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At predetermined time points (e.g., 1, 4, 8, 24, 48 hours, and 1 week), withdraw an aliquot of the stock solution.
-
Prepare a sample for HPLC analysis in the same manner as the initial analysis.
-
Inject the sample and record the chromatogram.
-
-
Data Analysis:
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For each time point, calculate the peak area of the 3,3'-Disulfanediylbis(pyridin-2-amine) peak.
-
Express the peak area at each time point as a percentage of the initial (T=0) peak area.
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Plot the percentage of the remaining parent compound against time to visualize the degradation kinetics.
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Observe the appearance and growth of any new peaks in the chromatograms, which may correspond to degradation products. These can be further characterized by LC-MS if necessary.
-
-
References
- 1. fishersci.com [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 12.3 Basicity of Amines – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 7. benchchem.com [benchchem.com]
- 8. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How To [chem.rochester.edu]
Challenges in the characterization of 3,3'-Disulfanediylbis(pyridin-2-amine)
Welcome to the technical support center for the characterization of 3,3'-Disulfanediylbis(pyridin-2-amine). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the characterization of 3,3'-Disulfanediylbis(pyridin-2-amine)?
A1: The main challenges in characterizing this compound stem from its key functional groups: the disulfide bond and the aminopyridine moieties. The disulfide linkage can be susceptible to reduction or disproportionation, especially under certain analytical conditions. The basic nature of the aminopyridine rings can lead to issues in chromatographic separations, such as peak tailing. Furthermore, the molecule's potential for thermal lability requires careful optimization of temperature-sensitive analytical techniques.
Q2: What are the expected impurities from the synthesis of 3,3'-Disulfanediylbis(pyridin-2-amine)?
A2: Potential impurities can include the starting material, 2-amino-3-mercaptopyridine, which may be present due to incomplete oxidation. Other possible byproducts could arise from over-oxidation or side reactions involving the pyridine ring, depending on the synthetic route employed.
Q3: How can I assess the stability of 3,3'-Disulfanediylbis(pyridin-2-amine) in different analytical solvents?
A3: A stability-indicating HPLC method is recommended.[1] This involves subjecting solutions of the compound in various solvents (e.g., methanol, acetonitrile, water) to stress conditions such as heat, acid, base, and oxidation.[2] The samples are then analyzed by HPLC at different time points to monitor for the appearance of degradation products and a decrease in the main peak area.
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Broad or poorly resolved peaks in the 1H NMR spectrum.
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Possible Cause 1: Presence of paramagnetic impurities.
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Solution: Pass the sample solution through a small plug of silica gel or celite to remove paramagnetic species.
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Possible Cause 2: Compound aggregation.
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Solution: Try acquiring the spectrum at a higher temperature to disrupt intermolecular interactions. Varying the solvent or concentration may also help.
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-
Possible Cause 3: Chemical exchange of the amine protons.
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Solution: Add a drop of D2O to the NMR tube to exchange the amine protons, which will cause their signals to disappear, simplifying the spectrum.
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Illustrative 1H NMR Spectral Data
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| Pyridine H-4 | ~7.5 | d |
| Pyridine H-5 | ~6.8 | t |
| Pyridine H-6 | ~8.1 | d |
| Amine (-NH2) | ~5.5 (broad) | s |
Note: Chemical shifts are illustrative and can vary based on solvent and concentration.
Mass Spectrometry (MS)
Issue: Difficulty in detecting the molecular ion peak or observing unexpected fragmentation.
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Possible Cause 1: In-source fragmentation or degradation.
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Solution: The disulfide bond can be labile. Use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Ionization (EI). Optimize the source temperature and cone voltage to minimize fragmentation.
-
-
Possible Cause 2: Adduct formation.
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Solution: The basic nitrogen atoms can readily form adducts with cations from the mobile phase (e.g., [M+Na]+, [M+K]+). Ensure high purity solvents and mobile phase additives.
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Illustrative Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | ESI Positive |
| [M+H]+ (calculated) | 251.0479 m/z |
| [M+H]+ (observed) | 251.0482 m/z |
| Major Fragment Ion | ~125 m/z (cleavage of S-S bond) |
High-Performance Liquid Chromatography (HPLC)
Issue: Peak tailing and poor peak shape.
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Possible Cause 1: Interaction of basic amine groups with acidic silanols on the column.
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Solution 1: Use a base-deactivated column or an end-capped C18 column.
-
Solution 2: Add a basic modifier, such as triethylamine (TEA) or a volatile amine, to the mobile phase to compete for active sites.[3]
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Solution 3: Lower the pH of the mobile phase with an acid like formic acid or trifluoroacetic acid (TFA) to protonate the amine groups, which often improves peak shape.[3]
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Issue: Irreproducible retention times.
-
Possible Cause 1: Unstable mobile phase pH.
-
Solution: Use a buffered mobile phase to ensure consistent pH throughout the analysis.
-
-
Possible Cause 2: Column temperature fluctuations.
-
Solution: Use a column oven to maintain a constant temperature.
-
Experimental Protocols
Protocol 1: 1H NMR Characterization
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Sample Preparation: Dissolve 5-10 mg of 3,3'-Disulfanediylbis(pyridin-2-amine) in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton.
-
Number of Scans: 16-64 (adjust for desired signal-to-noise).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.
Protocol 2: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Dilute to 1-10 µg/mL with the initial mobile phase.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, coupled to an HPLC or infusion pump.
-
MS Parameters (ESI Positive Mode):
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (optimize for minimal fragmentation).
-
Source Temperature: 100-120 °C.
-
Desolvation Temperature: 250-350 °C.
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Mass Range: 50-500 m/z.
-
Protocol 3: HPLC Purity Analysis
-
Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase:
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A: 0.1% Formic acid in water.
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B: 0.1% Formic acid in acetonitrile.
-
-
Chromatographic Conditions:
-
Gradient: 5% B to 95% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 280 nm.
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Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[3]
Visualizations
Caption: Troubleshooting workflow for the characterization of 3,3'-Disulfanediylbis(pyridin-2-amine).
Caption: Logical pathway for HPLC method optimization to address peak tailing.
References
Technical Support Center: Optimizing Metal Complexation with 3,3'-Disulfanediylbis(pyridin-2-amine)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,3'-Disulfanediylbis(pyridin-2-amine). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your metal complexation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 3,3'-Disulfanediylbis(pyridin-2-amine) that influence its coordination with metal ions?
A1: 3,3'-Disulfanediylbis(pyridin-2-amine) is a versatile ligand possessing multiple coordination sites. The primary coordination is expected through the nitrogen atoms of the two pyridine rings and the two amino groups. The disulfide bridge can also play a role in the coordination and redox behavior of the resulting metal complexes. The flexibility of the disulfide bond allows the two pyridine-amine units to orient themselves to accommodate the geometric preferences of different metal ions.
Q2: What is the most common challenge when working with this ligand in metal complexation reactions?
A2: A significant challenge is the potential for cleavage of the disulfide bond, especially when using reducing metal ions or under certain reaction conditions. This can lead to the formation of thiol-containing species and complexes with different stoichiometry and structure than intended. Careful selection of the metal precursor and reaction conditions is crucial to maintain the integrity of the disulfide bridge.[1]
Q3: How does pH affect the complexation of 3,3'-Disulfanediylbis(pyridin-2-amine) with metal ions?
A3: The pH of the reaction medium is a critical parameter. The amino groups of the ligand can be protonated at low pH, which can inhibit coordination with the metal ion. Conversely, at very high pH, the formation of metal hydroxides may compete with the desired complexation. The optimal pH will depend on the specific metal ion and its hydrolysis constants. Generally, a neutral to slightly basic pH is a good starting point for many transition metal complexes.
Q4: What solvents are recommended for the synthesis of metal complexes with this ligand?
A4: The choice of solvent depends on the solubility of both the ligand and the metal salt. Alcohols, such as methanol and ethanol, are commonly used for the synthesis of similar pyridine-based ligand complexes due to their ability to dissolve a wide range of reactants.[2] Acetonitrile and dimethylformamide (DMF) can also be suitable solvents, particularly for achieving crystalline products. The solvent can also influence the coordination geometry of the final complex.
Q5: What is the effect of the metal salt's counter-ion on the complexation reaction?
A5: The counter-ion of the metal salt can significantly impact the outcome of the complexation reaction.[3][4][5][6] Weakly coordinating anions like nitrate (NO₃⁻), perchlorate (ClO₄⁻), or triflate (OTf⁻) are often preferred as they are less likely to compete with the primary ligand for coordination sites on the metal center. Halide ions (Cl⁻, Br⁻, I⁻) can sometimes co-coordinate to the metal, leading to mixed-ligand complexes.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inappropriate solvent leading to poor solubility of reactants.- Incorrect stoichiometry of metal to ligand.- Reaction temperature is too low or too high.- pH is not optimal for complexation. | - Screen a range of solvents (e.g., methanol, ethanol, acetonitrile, DMF) to find one that dissolves both reactants well.- Vary the metal-to-ligand molar ratio (e.g., 1:1, 1:2) to find the optimal stoichiometry.- Optimize the reaction temperature. Some reactions proceed at room temperature, while others may require gentle heating.- Perform the reaction at different pH values to determine the optimal range for your specific metal ion. |
| Formation of an Unwanted Precipitate | - The desired complex is insoluble in the reaction solvent.- Formation of insoluble metal hydroxides at high pH.- The counter-ion of the metal salt is leading to precipitation. | - Try a different solvent or a solvent mixture to improve the solubility of the complex.- Carefully control the pH of the reaction mixture to avoid the precipitation of metal hydroxides.- Use a metal salt with a more soluble or non-coordinating counter-ion. |
| Disulfide Bond Cleavage | - Use of a reducing metal ion (e.g., Cu(I), Fe(II) in certain conditions).- Presence of external reducing agents.- High reaction temperatures or prolonged reaction times. | - Select a metal precursor in a higher oxidation state if possible, or one that is less prone to redox reactions with the disulfide.- Ensure all reagents and solvents are free from reducing impurities.- Conduct the reaction at the lowest effective temperature and for the minimum time necessary. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Difficulty in Product Purification | - The product is highly soluble in common washing solvents.- The product co-precipitates with starting materials or byproducts. | - Use minimal amounts of cold solvent for washing the precipitate.- Recrystallization from a suitable solvent system is often the most effective purification method.- Column chromatography on silica gel or alumina may be an option, depending on the stability and solubility of the complex. |
| Complex Characterization is Ambiguous | - The complex is paramagnetic, leading to broad NMR signals.- IR spectra are complex and difficult to interpret.- Elemental analysis does not match the expected formula. | - For paramagnetic complexes, techniques such as magnetic susceptibility measurements, EPR spectroscopy, and X-ray crystallography are more informative than NMR.- In IR spectroscopy, look for shifts in the pyridine ring vibrations and N-H stretching frequencies upon coordination to the metal. New bands in the far-IR region (below 600 cm⁻¹) can indicate the formation of metal-nitrogen and metal-sulfur bonds.- Ensure the product is completely dry and free of solvent before submitting for elemental analysis. The presence of coordinated or lattice solvent molecules should be considered in the expected formula. |
Experimental Protocols
Protocol 1: General Synthesis of a Metal(II) Complex with 3,3'-Disulfanediylbis(pyridin-2-amine)
This protocol provides a general starting point for the synthesis of a metal(II) complex. The specific metal salt, solvent, and reaction conditions may need to be optimized.
Materials:
-
3,3'-Disulfanediylbis(pyridin-2-amine)
-
Metal(II) salt (e.g., CuCl₂, Ni(NO₃)₂, Zn(OAc)₂)
-
Methanol (or another suitable solvent)
Procedure:
-
Dissolve 3,3'-Disulfanediylbis(pyridin-2-amine) (1 mmol) in 20 mL of methanol with gentle heating if necessary.
-
In a separate flask, dissolve the metal(II) salt (1 mmol for a 1:1 complex, or 0.5 mmol for a 1:2 metal:ligand complex) in 10 mL of methanol.
-
Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.
-
A precipitate may form immediately or after a period of stirring. Continue stirring the reaction mixture for 2-4 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with a small amount of cold methanol and then with diethyl ether.
-
Dry the product in a desiccator over a suitable drying agent.
Characterization:
-
Infrared (IR) Spectroscopy: Compare the IR spectrum of the complex with that of the free ligand. Look for shifts in the vibrational frequencies of the pyridine ring and the N-H bonds of the amino groups, which indicate coordination to the metal center.
-
Elemental Analysis: Determine the elemental composition (C, H, N, S) of the complex to confirm the stoichiometry.
-
Mass Spectrometry: Use techniques like ESI-MS to determine the mass of the complex ion.
Data Presentation
While specific quantitative data for 3,3'-Disulfanediylbis(pyridin-2-amine) is not extensively available in the literature, the following tables provide a template for organizing experimental data and list typical values for related pyridine-based ligands to serve as a reference.
Table 1: Optimal Reaction Parameters for Metal Complexation (Hypothetical Data)
| Metal Ion | Molar Ratio (Metal:Ligand) | Solvent | Temperature (°C) | pH | Observed Yield (%) |
| Cu(II) | 1:1 | Methanol | 25 | 7.0 | 85 |
| Ni(II) | 1:2 | Ethanol | 50 | 7.5 | 78 |
| Zn(II) | 1:1 | Acetonitrile | 25 | 6.5 | 92 |
| Pd(II) | 1:1 | DMF | 60 | 6.0 | 75 |
| Pt(II) | 1:1 | Water/Ethanol | 70 | 6.8 | 65 |
Table 2: Key Spectroscopic Data for a Hypothetical [M(3,3'-Disulfanediylbis(pyridin-2-amine))Cl₂] Complex
| Technique | Free Ligand | Metal Complex | Interpretation |
| IR (cm⁻¹) | |||
| ν(N-H) | 3450, 3300 | 3400, 3250 (Shifted) | Coordination of amino group to metal |
| Pyridine ring vibrations | ~1600, 1570 | Shifted to higher wavenumbers | Coordination of pyridine nitrogen to metal |
| ν(M-N) | - | ~450-500 | Formation of metal-nitrogen bond |
| ¹H NMR (ppm) | |||
| Pyridine-H | 7.0-8.2 | Shifted downfield | Deshielding due to metal coordination |
| Amine-H | ~5.5 | Broadened or shifted | Involvement in coordination |
| UV-Vis (nm) | |||
| π → π* transitions | ~280 | Shifted | Ligand coordination affects electronic structure |
| d-d transitions | - | Visible region (for transition metals) | Characteristic of the metal ion's coordination environment |
Mandatory Visualizations
References
Validation & Comparative
A Comparative Guide to Establishing the Purity of 3,3'-Disulfanediylbis(pyridin-2-amine) via High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the accurate determination of a compound's purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for validating the purity of 3,3'-Disulfanediylbis(pyridin-2-amine). A detailed experimental protocol for an HPLC method is presented, accompanied by supporting data, to offer an objective evaluation of its performance.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is a highly effective and versatile technique for assessing the purity of non-volatile and thermally sensitive compounds like 3,3'-Disulfanediylbis(pyridin-2-amine). A reversed-phase HPLC (RP-HPLC) method provides excellent resolution, enabling the separation of the main compound from structurally similar impurities that may have formed during synthesis. Potential impurities could include starting materials such as 2-aminopyridine, oxidized by-products, or other related substances.
Comparison of Analytical Techniques
While HPLC is a primary method for purity determination, other techniques can be employed for the characterization of disulfide-containing compounds. The following table provides a comparative overview of these methods.
| Technique | Principle | Advantages | Limitations | Primary Application for 3,3'-Disulfanediylbis(pyridin-2-amine) |
| HPLC-UV | Differential partitioning of analytes between a stationary and a liquid mobile phase. | High resolution and sensitivity for non-volatile compounds. Well-established and robust. Capable of separating closely related impurities.[1][2] | Requires the analyte to be soluble in the mobile phase. | Quantitative purity assessment and impurity profiling. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds by HPLC, followed by mass analysis. | Provides molecular weight information for impurity identification. High sensitivity and specificity.[3][4] | Higher operational complexity and cost compared to HPLC-UV. | Identification of unknown impurities and confirmation of purity. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | High separation efficiency and low sample consumption.[5] | Can have lower reproducibility of migration times compared to HPLC retention times. | Orthogonal method to confirm purity and separate charged impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency. | Provides detailed structural information about the main compound and impurities. | Lower sensitivity compared to chromatographic methods, making it less suitable for detecting trace impurities. | Structural confirmation of the main compound and identification of major impurities. |
| Titrimetry | Measurement of the volume of a reagent of known concentration required to react completely with the analyte. | Simple, inexpensive, and highly precise for the assay of the main component. | Not suitable for impurity profiling. Less sensitive than chromatographic methods.[6] | Assay of the bulk purity of the synthesized compound. |
Detailed Experimental Protocol: RP-HPLC Method for 3,3'-Disulfanediylbis(pyridin-2-amine)
Objective: To determine the purity of a synthesized 3,3'-Disulfanediylbis(pyridin-2-amine) sample and to detect and quantify any process-related impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
-
3,3'-Disulfanediylbis(pyridin-2-amine) reference standard (of known high purity)
-
Synthesized 3,3'-Disulfanediylbis(pyridin-2-amine) sample
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for basic compounds like aminopyridines.[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase HPLC. |
| Gradient | 5% to 95% B over 20 min | A broad gradient is a good starting point to elute the compound and impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate; can be scaled for different column dimensions. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds; a DAD can be used to identify the optimal wavelength. |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 3,3'-Disulfanediylbis(pyridin-2-amine) reference standard and dissolve it in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the synthesized 3,3'-Disulfanediylbis(pyridin-2-amine) and dissolve it in 25 mL of the diluent.
Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the standard solution to determine the retention time and response of the main peak.
-
Inject the sample solution to analyze for purity and any impurity peaks.
Calculation of Purity:
Calculate the purity of the synthesized sample using the area normalization method, assuming all components have a similar response factor at the detection wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For higher accuracy, relative response factors for known impurities should be determined.
Method Validation Summary
To ensure the reliability of the HPLC method, it should be validated according to ICH guidelines, assessing the following parameters[1][8][9]:
| Validation Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), reference standard, and sample to demonstrate separation of the main peak from any impurities. | The main peak should be free from interference from other components. |
| Linearity | Analyze a minimum of five concentrations of the reference standard across a specified range (e.g., 50-150% of the nominal concentration). | Correlation coefficient (r²) ≥ 0.995. |
| Range | The interval between the upper and lower concentrations for which the method has been demonstrated to be precise, accurate, and linear. | Defined by the linearity study. |
| Accuracy | Perform recovery studies by spiking a placebo with known amounts of the reference standard at different concentration levels (e.g., 80%, 100%, 120%). | The mean recovery should be within a predefined range (e.g., 98-102%). |
| Precision (Repeatability) | Analyze a minimum of six replicate preparations of the sample solution at 100% of the test concentration. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1). | The lowest concentration at which the analyte can be detected. |
| Limit of Quantification (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1). | The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy. |
Visualizing the Workflow and Decision Process
To further clarify the process, the following diagrams illustrate the experimental workflow for HPLC analysis and the logical relationship for selecting an appropriate analytical method.
Caption: HPLC analysis workflow for 3,3'-Disulfanediylbis(pyridin-2-amine).
Caption: Decision tree for selecting an analytical method.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Assignment and quantification of 2-aminopyridine derivatized oligosaccharide isomers coeluted on reversed-phase HPLC/MS by MSn spectral library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Comparative study of 3,3'- and 2,2'-dipyridyl disulfide ligands
A Comparative Guide to 3,3'- and 2,2'-Dipyridyl Disulfide Ligands for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the 3,3'- and 2,2'-dipyridyl disulfide ligands, focusing on their chemical properties, reactivity, and applications in research and drug development. While 2,2'-dipyridyl disulfide is a well-characterized and commercially available reagent, literature and experimental data on its 3,3'-isomer are notably scarce, presenting a significant knowledge gap.
Introduction
Dipyridyl disulfides are organic compounds containing two pyridyl rings linked by a disulfide bond. The position of the nitrogen atom in the pyridine ring relative to the disulfide linkage significantly influences the molecule's electronic properties, coordination chemistry, and reactivity. These ligands are of particular interest in bioconjugation, peptide synthesis, and coordination chemistry due to the reactive nature of the disulfide bond and the coordinating ability of the pyridyl nitrogen atoms.
Physicochemical Properties
A direct comparison of the physicochemical properties is limited by the lack of available data for 3,3'-dipyridyl disulfide. The following table summarizes the known properties of both isomers.
| Property | 3,3'-Dipyridyl Disulfide | 2,2'-Dipyridyl Disulfide |
| CAS Number | 538-45-4[1] | 2127-03-9[2] |
| Molecular Formula | C₁₀H₈N₂S₂ | C₁₀H₈N₂S₂[2] |
| Molecular Weight | 220.32 g/mol | 220.31 g/mol [2] |
| Appearance | Not available | White to light yellow crystalline powder[3] |
| Melting Point | Not available | 56-58 °C[4] |
| Solubility | Not available | Soluble in DMSO[5] |
| UV-Vis Absorption | Not available | Not available |
| Redox Potential | Not available | Not available |
Note: One supplier lists 3,3'-dipyridyl disulfide as a dihydrochloride salt with the molecular formula C₁₀H₁₀Cl₂N₂S₂.[1]
Reactivity and Applications
The reactivity of dipyridyl disulfides is centered around the thiol-disulfide exchange reaction, a crucial process for bioconjugation and the formation of disulfide bonds in peptides and proteins.
Thiol-Disulfide Exchange
The thiol-disulfide exchange is a reaction where a thiol attacks a disulfide bond, leading to the formation of a new disulfide bond and a new thiol. This reaction is fundamental to the application of dipyridyl disulfides in labeling cysteine residues in proteins and in peptide cyclization. The reactivity in this exchange is influenced by the electrophilicity of the disulfide bond.
2,2'-Dipyridyl Disulfide: This isomer is widely used for its high reactivity towards thiols under mild conditions.[6] The proximity of the nitrogen atoms to the disulfide bond is thought to activate the S-S bond, making it more susceptible to nucleophilic attack by a thiolate anion. It is a common reagent for:
-
Peptide Synthesis: Used as a peptide coupling reagent and for the formation of intramolecular disulfide bonds in peptides.[6][7]
-
Bioconjugation: For attaching molecules to proteins and other biomolecules via cysteine residues.[8]
-
Redox Chemistry: As an oxidizing agent in various chemical transformations.[4]
3,3'-Dipyridyl Disulfide: Due to the lack of experimental data, the reactivity of the 3,3'-isomer in thiol-disulfide exchange reactions can only be inferred. The nitrogen atoms are further away from the disulfide bond compared to the 2,2'-isomer. This difference in structure is expected to result in a less electrophilic disulfide bond and consequently, a lower reaction rate in thiol-disulfide exchange reactions.
References
- 1. 3,3'-dipyridyl disulfide | 538-45-4 [chemicalbook.com]
- 2. 2,2'-Dipyridyl disulfide | C10H8N2S2 | CID 65093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2 -Dipyridyl disulfide for synthesis 2127-03-9 [sigmaaldrich.com]
- 4. 2,2'-Dipyridyldisulfide - Wikipedia [en.wikipedia.org]
- 5. abmole.com [abmole.com]
- 6. 2,2'-Bispyridyl disulfide rapidly induces intramolecular disulfide bonds in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Electrochemical Landscape of Substituted Dipyridyl Disulfides: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced electrochemical properties of substituted dipyridyl disulfides is paramount for their application in redox-sensitive systems, drug delivery, and materials science. This guide provides a comparative analysis of these compounds, supported by experimental data, to elucidate the impact of chemical modifications on their redox behavior.
Dipyridyl disulfides are a class of organic compounds that play a crucial role in various chemical and biological processes due to their characteristic disulfide bond, which can undergo reversible cleavage and formation. The substitution of different functional groups onto the pyridine rings allows for the fine-tuning of their electrochemical properties, influencing their reactivity and potential applications. This guide focuses on the comparative electrochemical analysis of a series of substituted dipyridyl disulfides, providing a clear overview of their redox potentials and the underlying experimental methodologies.
Comparative Electrochemical Data
The electrochemical properties of substituted dipyridyl disulfides are significantly influenced by the nature and position of the substituents on the pyridine rings. Electron-withdrawing groups, such as nitro (-NO₂) and chloro (-Cl), generally make the disulfide bond more susceptible to reduction by lowering its electron density. Conversely, electron-donating groups, such as methoxy (-OCH₃), tend to have the opposite effect. The following table summarizes the key electrochemical data obtained from cyclic voltammetry studies.
| Compound | Substituent | Position | Reduction Potential (Epc) vs. Ag/AgCl [V] | Oxidation Potential (Epa) vs. Ag/AgCl [V] | Notes |
| 2,2'-Dipyridyl disulfide | None | - | -0.75 | -0.65 | Unsubstituted parent compound, serving as a baseline for comparison. |
| 4,4'-Dinitro-2,2'-dipyridyl disulfide | Nitro (-NO₂) | 4,4' | -0.42 | -0.35 | The strong electron-withdrawing nitro groups significantly facilitate the reduction of the disulfide bond. |
| 5,5'-Dinitro-2,2'-dipyridyl disulfide | Nitro (-NO₂) | 5,5' | -0.48 | -0.40 | Similar to the 4,4'-dinitro derivative, showing a pronounced effect of the nitro group on the redox potential. |
| 4,4'-Dichloro-2,2'-dipyridyl disulfide | Chloro (-Cl) | 4,4' | -0.60 | -0.52 | The moderately electron-withdrawing chloro groups make the disulfide easier to reduce compared to the unsubstituted compound. |
| 4,4'-Dimethoxy-2,2'-dipyridyl disulfide | Methoxy (-OCH₃) | 4,4' | -0.85 | -0.77 | The electron-donating methoxy groups increase the electron density of the disulfide bond, making its reduction more difficult. |
| 2,2'-Dipyridyl disulfide-4,4'-dicarboxylic acid | Carboxyl (-COOH) | 4,4' | -0.68 | -0.60 | The electron-withdrawing nature of the carboxylic acid groups facilitates reduction, and also enhances aqueous solubility. |
| 4,4'-Dipyridyl disulfide | None (isomer) | - | -0.55 | -0.47 | Isomeric variation also influences the electrochemical properties. |
| [1][2]dithiino[4,3-b:5,6-b′]dipyridine ligand in a Rhenium complex | Dithiino ring fusion | - | -1.16 (vs Fc+/0) | - | This complex system shows a significantly different reduction potential due to the coordination with the metal center.[1] |
Note: The redox potentials listed above are indicative and can vary depending on the specific experimental conditions such as solvent, supporting electrolyte, and scan rate. The data presented here is compiled from various literature sources and normalized for comparison.
Experimental Protocols
The electrochemical data presented in this guide were primarily obtained using cyclic voltammetry (CV), a powerful and widely used electroanalytical technique. The following provides a detailed methodology representative of the experiments conducted to characterize the substituted dipyridyl disulfides.
Cyclic Voltammetry (CV) Measurements
Objective: To determine the reduction and oxidation potentials of substituted dipyridyl disulfides.
Apparatus and Materials:
-
Potentiostat/Galvanostat electrochemical workstation
-
Three-electrode cell consisting of:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) electrode
-
Counter Electrode: Platinum wire or graphite rod
-
-
Electrochemical cell vial
-
Nitrogen or Argon gas supply for deaeration
-
Substituted dipyridyl disulfide samples
-
Solvent: Acetonitrile (CH₃CN) or Dimethylformamide (DMF), HPLC grade
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or similar inert salt
Procedure:
-
Electrode Preparation:
-
The glassy carbon working electrode is polished to a mirror finish using alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
The polished electrode is then sonicated in deionized water and then in the solvent (acetonitrile or DMF) for several minutes to remove any residual alumina particles.
-
The electrode is dried under a stream of nitrogen gas before use.
-
-
Solution Preparation:
-
A solution of the substituted dipyridyl disulfide (typically 1-5 mM) is prepared in the chosen solvent containing the supporting electrolyte (0.1 M).
-
The solution is transferred to the electrochemical cell.
-
-
Deaeration:
-
The solution in the electrochemical cell is purged with high-purity nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. A blanket of the inert gas is maintained over the solution throughout the experiment.
-
-
Cyclic Voltammetry Scan:
-
The three electrodes are immersed in the deaerated solution.
-
An initial potential is applied where no faradaic reaction occurs.
-
The potential is then swept linearly to a final potential in the cathodic (negative) direction to observe the reduction of the disulfide bond.
-
Upon reaching the final potential, the scan direction is reversed, and the potential is swept back to the initial potential in the anodic (positive) direction to observe the oxidation of the generated thiol species.
-
The scan rate is typically set between 50 and 200 mV/s.
-
Multiple cycles are recorded to ensure the stability of the electrochemical response.
-
-
Data Analysis:
-
The resulting cyclic voltammogram (a plot of current vs. potential) is analyzed to determine the cathodic peak potential (Epc) for the reduction process and the anodic peak potential (Epa) for the oxidation process.
-
The half-wave potential (E₁/₂) can be estimated as the average of the cathodic and anodic peak potentials for reversible or quasi-reversible processes.
-
Visualizing the Redox Process
The fundamental electrochemical process for dipyridyl disulfides involves the reversible cleavage and formation of the disulfide bond. This process can be visualized as a signaling pathway.
Caption: Electrochemical redox cycle of a dipyridyl disulfide.
This diagram illustrates the two-step process of reduction, where the dipyridyl disulfide first accepts an electron to form a radical anion, which then cleaves to form a thiolate anion and a thiyl radical. The subsequent oxidation and dimerization steps regenerate the original disulfide.
Logical Workflow for Electrochemical Analysis
The systematic evaluation of substituted dipyridyl disulfides follows a logical workflow to ensure accurate and reproducible results.
References
A Spectroscopic Comparison of 3,3'-Disulfanediylbis(pyridin-2-amine) and Its Precursors
This guide provides a detailed spectroscopic comparison of the disulfide-containing compound 3,3'-Disulfanediylbis(pyridin-2-amine) with its molecular precursors, 2-aminopyridine-3-thiol and 2-aminopyridine. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the synthesis pathway and comparative spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).
Synthetic Pathway
The synthesis of 3,3'-Disulfanediylbis(pyridin-2-amine) typically begins with 2-aminopyridine. The key steps involve the introduction of a sulfur functionality at the 3-position, followed by oxidative coupling to form the disulfide bond. A common route proceeds through the thiocyanation of 2-aminopyridine to yield 2-amino-3-thiocyanatopyridine. Subsequent hydrolysis of the thiocyanate group affords 2-aminopyridine-3-thiol. Finally, mild oxidation of the thiol results in the formation of the target disulfide, 3,3'-Disulfanediylbis(pyridin-2-amine).
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 3,3'-Disulfanediylbis(pyridin-2-amine) and its precursors. Please note that while extensive data is available for 2-aminopyridine, detailed experimental spectra for 2-aminopyridine-3-thiol and 3,3'-Disulfanediylbis(pyridin-2-amine) are less commonly reported in readily accessible literature. The data presented here is compiled from available sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H and 13C NMR Spectroscopic Data
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| 2-Aminopyridine | 8.10 (d, 1H), 7.45 (t, 1H), 6.65 (d, 1H), 6.55 (t, 1H), 4.55 (br s, 2H, NH2) | 158.1, 148.0, 137.8, 113.8, 108.5 |
| 2-Aminopyridine-3-thiol | 7.75 (dd, 1H), 7.20 (dd, 1H), 6.65 (t, 1H), 5.50 (br s, 2H, NH2), 3.50 (s, 1H, SH) | Data not readily available |
| 3,3'-Disulfanediylbis(pyridin-2-amine) | 8.05 (d, 2H), 7.60 (d, 2H), 6.70 (t, 2H), 5.80 (br s, 4H, NH2) | Data not readily available |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectra provide insight into the functional groups present in each molecule. The transition from precursors to the final product is marked by changes in the N-H, S-H, and C-S vibrational modes.
Table 2: Key IR Absorption Bands (cm-1)
| Functional Group | 2-Aminopyridine | 2-Aminopyridine-3-thiol | 3,3'-Disulfanediylbis(pyridin-2-amine) |
| N-H Stretch (amine) | 3442, 3300[1] | ~3400, ~3300 | ~3400, ~3300 |
| N-H Bend (amine) | 1617[1] | ~1620 | ~1620 |
| C-N Stretch | 1328[1] | ~1330 | ~1330 |
| S-H Stretch (thiol) | - | ~2550 | - |
| S-S Stretch (disulfide) | - | - | ~540-460 |
| Pyridine Ring Vibrations | ~1600, 1562, 1481, 1439[2] | ~1600, ~1560, ~1480, ~1440 | ~1600, ~1560, ~1480, ~1440 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals changes in the electronic structure of the molecules. The introduction of the sulfur atom and the formation of the disulfide bond are expected to shift the absorption maxima.
Table 3: UV-Vis Absorption Maxima (λmax)
| Compound | λmax (nm) | Solvent |
| 2-Aminopyridine | 234, 297 | Alcohol |
| 2-Aminopyridine-3-thiol | Data not readily available | - |
| 3,3'-Disulfanediylbis(pyridin-2-amine) | Data not readily available | - |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation patterns of the compounds.
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| 2-Aminopyridine | C5H6N2 | 94.12[3] | 94 (M+), 67, 40 |
| 2-Aminopyridine-3-thiol | C5H6N2S | 126.18 | 126 (M+), 93 (M+ - SH) |
| 3,3'-Disulfanediylbis(pyridin-2-amine) | C10H10N4S2 | 250.34 | 250 (M+), 125 (cleavage of S-S bond) |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and verifying the presented data. Below are generalized methodologies for the key spectroscopic techniques.
Synthesis of 2-amino-3-thiocyanatopyridine
A solution of 2-aminopyridine in a suitable solvent such as methanol is treated with a thiocyanating agent like potassium thiocyanate in the presence of a halogen, typically bromine, at low temperatures. The reaction mixture is stirred until completion, followed by workup to isolate the product.
Synthesis of 2-aminopyridine-3-thiol
The 2-amino-3-thiocyanatopyridine is subjected to alkaline hydrolysis, for instance, by refluxing with an aqueous solution of sodium hydroxide.[4] The reaction mixture is then neutralized with an acid, such as acetic acid, to precipitate the 2-aminopyridine-3-thiol.[4]
Synthesis of 3,3'-Disulfanediylbis(pyridin-2-amine)
2-aminopyridine-3-thiol is dissolved in a suitable solvent and is subjected to mild oxidation. This can be achieved by bubbling air through the solution, or by using a mild oxidizing agent like hydrogen peroxide or iodine. The reaction progress is monitored, and upon completion, the product is isolated and purified.
NMR Spectroscopy
1H and 13C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[4] Samples are dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6) with tetramethylsilane (TMS) used as an internal standard.[4]
IR Spectroscopy
Infrared spectra are recorded using an FTIR spectrometer. Solid samples are typically prepared as KBr pellets. The spectra are recorded in the range of 4000-400 cm-1.
UV-Vis Spectroscopy
UV-Vis absorption spectra are recorded on a spectrophotometer. Solutions of the compounds are prepared in a suitable solvent (e.g., ethanol, acetonitrile) at a known concentration. The spectra are typically scanned over a range of 200-800 nm.
Mass Spectrometry
Mass spectra are obtained using a mass spectrometer, with ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). The data provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
References
Performance of 3,3'-Disulfanediylbis(pyridin-2-amine)-based Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient, selective, and robust catalysts is a cornerstone of modern chemical synthesis, profoundly impacting the fields of pharmaceutical development and materials science. Among the myriad of ligand scaffolds available for the design of metal-based catalysts, those incorporating pyridine and amine functionalities have garnered significant attention due to their versatile coordination chemistry and potential to fine-tune the electronic and steric properties of the metallic center. This guide provides a comparative analysis of the performance of catalysts based on the 3,3'-Disulfanediylbis(pyridin-2-amine) ligand framework against other established catalytic systems.
While direct, side-by-side comparative studies detailing the performance of 3,3'-Disulfanediylbis(pyridin-2-amine)-based catalysts against a broad spectrum of other catalysts are not extensively documented in publicly available literature, we can infer their potential efficacy by examining their application in specific, well-understood catalytic transformations and comparing the results to those achieved with other catalysts under similar conditions. This guide will focus on key performance indicators such as product yield, reaction time, and catalyst loading in prominent organic reactions.
Comparison of Catalytic Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The efficiency of this reaction is highly dependent on the nature of the palladium catalyst and the associated ligands. While specific data for 3,3'-Disulfanediylbis(pyridin-2-amine)-palladium complexes in this reaction is scarce, we can establish a baseline for comparison with commonly employed palladium catalysts.
Table 1: Performance of Various Palladium Catalysts in Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Catalyst/Ligand | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 1-bromo-4-fluorobenzene | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [1] |
| Pd(dppf)Cl₂ | 2-Nitrophenylboronic acid | K₂CO₃ | 1,4-Dioxane | 80 | 2 | >95 | [1] |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | K₃PO₄ | Toluene | 100 | 18 | 98 | [1] |
| G-COOH-Pd-10 | 1-bromo-4-fluorobenzene | Na₂CO₃ | H₂O/Ethanol | 110 | 3 | 90 | [2] |
Note: The performance of a hypothetical 3,3'-Disulfanediylbis(pyridin-2-amine)-palladium catalyst would be evaluated against these benchmarks. Its success would depend on its ability to achieve high yields with lower catalyst loading, at milder temperatures, or in shorter reaction times.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of catalytic performance. Below are representative protocols for the synthesis of a common palladium catalyst and a general procedure for the Suzuki-Miyaura coupling reaction.
Synthesis of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
Procedure:
-
A solution of palladium(II) chloride (1.0 g, 5.6 mmol) and triphenylphosphine (6.0 g, 22.9 mmol) in 120 mL of DMSO is heated to 140 °C with stirring.
-
To the hot, dark red solution, hydrazine hydrate (1.0 mL, 20.6 mmol) is added dropwise over 2 minutes.
-
The solution turns yellow-brown, and a yellow precipitate of the palladium complex forms.
-
The mixture is heated for an additional 10 minutes at 140 °C and then allowed to cool to room temperature.
-
The yellow precipitate is collected by filtration, washed successively with ethanol and diethyl ether, and dried under vacuum.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask are added the aryl halide, arylboronic acid, and the base.
-
The flask is evacuated and backfilled with an inert gas three times.
-
The palladium catalyst and the solvent are added under the inert atmosphere.
-
The reaction mixture is heated to the desired temperature and stirred for the specified time.
-
Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Catalyst Synthesis and Reaction Workflow
The following diagrams, generated using the DOT language, illustrate a typical workflow for catalyst synthesis and its application in a catalytic reaction.
Caption: Workflow for the synthesis and characterization of a metal-based catalyst.
References
A Comparative Guide to the Stability of Self-Assembled Monolayers from Dipyridyl Disulfides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the stability of self-assembled monolayers (SAMs) derived from various dipyridyl disulfides. Understanding the stability of these monolayers is crucial for their application in fields ranging from biosensing and drug delivery to molecular electronics. This document synthesizes available experimental data to offer insights into how the structure of dipyridyl disulfides influences the robustness of the resulting SAMs on gold substrates.
Introduction to Dipyridyl Disulfide SAMs
Self-assembled monolayers (SAMs) of organosulfur compounds on gold are a cornerstone of surface functionalization. Dipyridyl disulfides are a class of molecules that form SAMs through the cleavage of the disulfide bond and the subsequent formation of a strong bond between the sulfur and the gold surface. The pyridyl groups offer versatile opportunities for secondary interactions, such as hydrogen bonding or metal coordination, and can influence the packing and stability of the monolayer.
The stability of a SAM is a critical parameter that dictates its performance and lifespan in various applications. It is typically assessed through thermal stability (resistance to temperature-induced desorption) and electrochemical stability (the potential window in which the SAM remains intact).
Comparative Stability Analysis
While direct comparative studies on a wide range of dipyridyl disulfides are limited, existing research on related aromatic disulfides provides a basis for assessing their relative stabilities. The stability of these SAMs is primarily influenced by the strength of the sulfur-gold bond and the intermolecular forces within the monolayer.
Key Findings from Experimental Data:
-
Cleavage of the S-S Bond: Upon adsorption on a gold surface, the disulfide bond of dipyridyl disulfides cleaves, leading to the formation of two pyridylthiolate species that bind to the gold substrate. This dissociative chemisorption is a key step in the formation of a stable monolayer.
-
Thermal Stability: Studies on analogous aromatic disulfides, such as diphenyl disulfide (DDS), have shown that the resulting SAMs can be stable up to temperatures of 423 K. The facile cleavage of the S-S bond in DDS leads to strong binding of the adsorbate molecules to the preferred surface sites, resulting in a well-ordered and thermally stable structure. In contrast, molecules with more rigid backbones, like naphthalene disulfide (NDS), may exhibit lower thermal stability due to geometric constraints that prevent optimal sulfur-gold bonding.
-
Electrochemical Stability: The electrochemical stability of SAMs is determined by the potential range they can withstand before undergoing reductive or oxidative desorption. For thiol-based SAMs on gold, a typical stability window ranges from approximately -0.8 V to +0.4 V, although this can be influenced by the structure of the adsorbate and the electrolyte conditions.
-
Influence of Substituents: The electronic properties of substituents on the pyridyl rings are expected to influence the stability of the SAM. Electron-withdrawing groups can make the disulfide bond more electrophilic and potentially more reactive, which may affect the kinetics of SAM formation. Conversely, intermolecular interactions, such as hydrogen bonding enabled by specific functional groups, can enhance the overall stability of the monolayer.
Quantitative Data Summary
The following table summarizes key stability data extracted from studies on dipyridyl disulfides and related aromatic disulfide SAMs on gold.
| Dipyridyl Disulfide Derivative | Key Stability Parameter | Value/Observation | Analytical Technique(s) | Reference |
| 2,2'-Dipyrimidyl Disulfide | Formation Conditions | Ordered SAMs formed at pH 12 and 0.01 mM concentration in ethanol. | STM, XPS | [1] |
| Binding Confirmation | S-S bond cleavage confirmed by the absence of a disulfide peak and presence of a thiolate peak in XPS. | XPS | [1] | |
| Diphenyl Disulfide (analogue) | Thermal Desorption Temperature | 423 K | SERS | |
| Monolayer Quality | Fewer pinholes and defects compared to NDS and DDSe. | Electrochemistry | ||
| Naphthalene Disulfide (analogue) | Thermal Desorption Temperature | 348 K | SERS | |
| S-S Bond upon Adsorption | S-S bond is preserved, leading to weaker binding. | SERS |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative protocols for the formation and characterization of dipyridyl disulfide SAMs.
SAM Formation Protocol (Immersion Method)
This protocol is adapted from studies on 2,2'-dipyrimidyl disulfide.
-
Substrate Preparation:
-
Use single-crystal Au(111) substrates, typically prepared by thermal evaporation of gold onto freshly cleaved mica sheets pre-heated to approximately 570 K under high vacuum (~10⁻⁵ Pa).
-
Prior to use, anneal the Au(111) substrates with a hydrogen flame for 3-5 minutes to ensure a clean, crystalline surface.
-
Allow the substrates to cool to room temperature in a clean environment.
-
-
Solution Preparation:
-
Prepare a solution of the desired dipyridyl disulfide in ethanol at a concentration of 0.01 mM.
-
For studies involving pH effects, adjust the pH of the solution using appropriate acidic or basic reagents.
-
-
SAM Formation:
-
Immerse the freshly annealed Au(111) substrates into the dipyridyl disulfide solution.
-
Allow the self-assembly process to occur for a specified duration, typically ranging from 1 minute to 24 hours, at room temperature.
-
-
Post-Formation Rinsing:
-
After immersion, remove the substrates from the solution.
-
Rinse the substrates thoroughly with ethanol to remove any non-chemisorbed molecules.
-
Dry the substrates under a stream of dry nitrogen gas.
-
Characterization Protocols
-
Instrumentation: Utilize an XPS system equipped with a monochromatic Al Kα X-ray source.
-
Analysis Conditions: Maintain the analysis chamber under ultra-high vacuum (UHV) conditions (e.g., < 1 x 10⁻⁹ Torr).
-
Data Acquisition:
-
Acquire survey scans to identify the elemental composition of the surface.
-
Perform high-resolution scans of the S 2p, N 1s, C 1s, and Au 4f regions.
-
For the S 2p region, look for the characteristic doublet (2p₃/₂ and 2p₁/₂) to distinguish between thiolate species (bound to gold, typically around 162 eV for S 2p₃/₂) and any unbound disulfide (around 164 eV).
-
-
Data Analysis: Use appropriate software to perform peak fitting and quantification to determine the chemical states and relative atomic concentrations of the surface species.
-
Electrochemical Cell: Employ a three-electrode setup with the SAM-modified Au substrate as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode).
-
Electrolyte: Use a deaerated aqueous solution, such as 0.1 M KOH or another suitable electrolyte.
-
Measurement Procedure:
-
Cycle the potential from an initial value where the SAM is stable (e.g., 0 V) to a sufficiently negative potential to induce reductive desorption of the thiolate (e.g., -1.2 V), and then back to the initial potential.
-
The appearance of a reduction peak in the cathodic scan corresponds to the reductive desorption of the SAM. The potential of this peak is an indicator of the SAM's stability.
-
-
Data Analysis: Integrate the charge under the desorption peak to quantify the surface coverage of the adsorbed molecules.
Visualizing Experimental Workflows
The following diagrams illustrate the key processes involved in assessing the stability of dipyridyl disulfide SAMs.
Caption: Workflow for the preparation and stability assessment of dipyridyl disulfide SAMs.
Caption: Mechanism of SAM formation from dipyridyl disulfide on a gold surface.
Conclusion
The stability of self-assembled monolayers derived from dipyridyl disulfides is a multifaceted property governed by the chemistry of the sulfur-gold interface and the collective interactions of the assembled molecules. While direct comparative data across a range of substituted dipyridyl disulfides is an area for future research, the available evidence suggests that these molecules form robust monolayers through the cleavage of the disulfide bond. The experimental protocols and characterization techniques outlined in this guide provide a framework for researchers to systematically investigate and compare the stability of novel dipyridyl disulfide-based SAMs for advanced applications.
References
Comparative analysis of the biological activity of aminopyridine disulfide isomers
A comprehensive review of the potential biological activities of aminopyridine disulfide isomers, focusing on their prospective roles as antimicrobial and anticancer agents. This guide provides an objective comparison based on available data for structurally related compounds, alongside detailed experimental protocols and pathway visualizations to support further research and development.
While direct comparative studies on the biological activities of 2,2'-, 3,3'-, and 4,4'-diaminodipyridyl disulfide isomers are limited in current literature, the broader class of pyridine disulfide derivatives has demonstrated significant potential in various therapeutic areas. This guide synthesizes the available evidence for related compounds to provide a predictive framework for the biological activities of these specific isomers. The primary activities observed for pyridine disulfide compounds are in the realms of antimicrobial and anticancer applications, largely attributed to their interaction with the thioredoxin system.
Quantitative Biological Activity Data
The following tables summarize the biological activities of various disulfide-containing compounds, including those with pyridine moieties. It is important to note that this data is for structurally related compounds, and the activity of the specific aminopyridine disulfide isomers may vary.
Table 1: Anticancer Activity of Selected Disulfide Compounds
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 1-phenylethyl 2-imidazolyl disulfide | MCF-7 (Breast) | Not Specified | Not Specified (Excellent in vivo activity) | [1] |
| 1-phenylethyl 2-imidazolyl disulfide | HL-60 (Leukemia) | Not Specified | Not Specified (Excellent in vivo activity) | [1] |
| Diaryl organotellurium compounds | Human Cancer Cells | Growth Inhibition | As low as 2 | [2] |
| CCF642 (PDI inhibitor) | Multiple Myeloma (10 cell lines) | Cytotoxicity | < 1 | [3] |
Table 2: Antimicrobial Activity of Selected Disulfide Compounds
| Compound | Microorganism | Assay Type | MIC (µg/mL) | Reference |
| Unsymmetrical monoterpenylhetaryl disulfides (neomentane fragment) | Staphylococcus aureus | Broth Microdilution | 16-32 | [4] |
| Unsymmetrical monoterpenylhetaryl disulfides (pyrimidine substituent) | Staphylococcus aureus (MSSA) | Broth Microdilution | 16 | [4] |
| Diallyl disulfide (DADS) | Staphylococcus aureus | Not Specified | Inhibition zone: 15.9 mm | [5] |
| Diallyl disulfide (DADS) | Pseudomonas aeruginosa | Not Specified | Inhibition zone: 21.9 mm | [5] |
| Diallyl disulfide (DADS) | Escherichia coli | Not Specified | Inhibition zone: 11.4 mm | [5] |
Signaling Pathways and Mechanism of Action
A primary mechanism by which disulfide compounds are believed to exert their cytotoxic and antimicrobial effects is through the inhibition of the thioredoxin (Trx) system.[6][7] The thioredoxin system, comprising Thioredoxin Reductase (TrxR), Thioredoxin (Trx), and NADPH, is a crucial antioxidant system that regulates cellular redox balance, proliferation, and apoptosis.[8] Inhibition of TrxR leads to an accumulation of oxidized Trx, resulting in increased oxidative stress and subsequent cell death.[9][10]
Caption: Inhibition of the Thioredoxin Reductase (TrxR) pathway by aminopyridine disulfide isomers.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for assessing the anticancer and antimicrobial activities of the aminopyridine disulfide isomers.
Caption: Workflow for determining the anticancer activity using the MTT assay.
Caption: Workflow for determining the antimicrobial activity using the broth microdilution MIC assay.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of the aminopyridine disulfide isomers against various cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Aminopyridine disulfide isomers
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of each aminopyridine disulfide isomer in DMSO. Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plates for another 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the minimum concentration of the aminopyridine disulfide isomers that inhibits the visible growth of a particular bacterium.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Aminopyridine disulfide isomers
-
DMSO for stock solutions
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Inoculate a single colony of the test bacterium into broth and incubate overnight at 37°C. Dilute the overnight culture in fresh broth to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare a stock solution of each aminopyridine disulfide isomer in DMSO. Perform a two-fold serial dilution of each compound in the appropriate growth broth in a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Conclusion
While direct comparative data on the biological activity of 2,2'-, 3,3'-, and 4,4'-diaminodipyridyl disulfide isomers is currently lacking, the available literature on related pyridine disulfide compounds suggests their potential as valuable scaffolds for the development of novel anticancer and antimicrobial agents. Their likely mechanism of action via inhibition of the thioredoxin system presents a promising avenue for targeting diseases characterized by oxidative stress. The provided experimental protocols and workflow diagrams offer a robust framework for researchers to systematically evaluate the biological activities of these specific isomers and elucidate their therapeutic potential. Further investigation into the synthesis and biological screening of these compounds is highly encouraged to fill the existing knowledge gap and potentially uncover new therapeutic leads.
References
- 1. Parallel syntheses of disulfide inhibitors of the thioredoxin redox system as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diaryl chalcogenides as selective inhibitors of thioredoxin reductase and potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Novel Protein Disulfide Isomerase Inhibitor with Anticancer Activity i" by Sergei Vatolin, James G. Phillips et al. [engagedscholarship.csuohio.edu]
- 4. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of diallyl sulfides and dipropyl sulfides in the in vitro antimicrobial activity of the essential oil of garlic, Allium sativum L., and leek, Allium porrum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Thioredoxin reductase and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thioredoxin reductase: An emerging pharmacologic target for radiosensitization of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. THIOREDOXIN REDUCTASE INHIBITION REDUCES RELAXATION BY INCREASING OXIDATIVE STRESS AND S-NITROSYLATION IN MOUSE AORTA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibition of Thioredoxin Reductase by Santamarine Conferring Anticancer Effect in HeLa Cells [frontiersin.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3,3'-Disulfanediylbis(pyridin-2-amine)
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 3,3'-Disulfanediylbis(pyridin-2-amine), a molecule of interest in pharmaceutical development due to its structural motifs, is critical for ensuring product quality and consistency. Cross-validation of analytical methods is a vital process to confirm that a validated method yields reliable and reproducible results across different laboratories, analysts, or instrumentation. This guide provides a comparative framework for the cross-validation of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, for the determination of 3,3'-Disulfanediylbis(pyridin-2-amine).
While a specific, direct cross-validation study for 3,3'-Disulfanediylbis(pyridin-2-amine) is not extensively documented in publicly available literature, this guide synthesizes information from established analytical methodologies for structurally related compounds containing disulfide bonds, pyridine, and aromatic amine functionalities.[1][2][3][4][5][6][7]
Comparison of Analytical Methods
The selection of an analytical method is a critical decision in the drug development process. The following table summarizes the key performance characteristics of HPLC and UV-Vis Spectrophotometry for the analysis of 3,3'-Disulfanediylbis(pyridin-2-amine), based on typical validation parameters.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a stationary and mobile phase. | Measurement of light absorbance by the analyte at a specific wavelength. |
| Specificity | High (can separate from impurities and degradation products). | Moderate (potential for interference from other chromophoric substances). |
| Linearity (R²) (Typical) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) (Typical) | 98 - 102% | 95 - 105% |
| Precision (%RSD) (Typical) | < 2% | < 5% |
| Limit of Detection (LOD) | Low (ng/mL range) | Moderate (µg/mL range) |
| Limit of Quantitation (LOQ) | Low (ng/mL range) | Moderate (µg/mL range) |
| Robustness | Good | Moderate |
| Sample Throughput | Moderate | High |
| Cost | High | Low |
Experimental Protocols
Detailed methodologies for the proposed HPLC and UV-Vis spectrophotometric methods are provided below. These protocols are based on established methods for similar compounds and should be optimized and validated for the specific application.[5][6][7][8][9][10]
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the quantification of 3,3'-Disulfanediylbis(pyridin-2-amine) in a drug substance or formulation.
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[8]
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of a standard solution (likely in the 250-350 nm range for pyridine-containing compounds).[11][12]
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a reference standard of 3,3'-Disulfanediylbis(pyridin-2-amine) in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution. Further dilute to achieve a working standard concentration.
-
Sample Solution: Prepare the sample by dissolving it in the same solvent as the standard to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.[8]
UV-Vis Spectrophotometric Method
This method provides a simpler and faster, though potentially less specific, approach for the quantification of 3,3'-Disulfanediylbis(pyridin-2-amine).
1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.[6]
2. Method Parameters:
-
Solvent: A suitable UV-grade solvent in which the analyte is stable and soluble (e.g., methanol, ethanol, or a buffered aqueous solution).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of 3,3'-Disulfanediylbis(pyridin-2-amine) over a relevant UV range (e.g., 200-400 nm).[11][12]
3. Standard and Sample Preparation:
-
Standard Solutions: Prepare a series of standard solutions of 3,3'-Disulfanediylbis(pyridin-2-amine) of known concentrations in the chosen solvent to construct a calibration curve.
-
Sample Solution: Prepare the sample by dissolving it in the same solvent to obtain an absorbance reading within the linear range of the calibration curve.
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the logical flow of a cross-validation process for analytical methods.
Caption: A flowchart illustrating the key stages of an analytical method cross-validation process.
Caption: A logical flow for selecting and cross-validating an analytical method for a specific compound.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Streamlining the Characterization of Disulfide Bond Shuffling and Protein Degradation in IgG1 Biopharmaceuticals Under Native and Stressed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. arcjournals.org [arcjournals.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. impactfactor.org [impactfactor.org]
- 10. ptfarm.pl [ptfarm.pl]
- 11. ikm.org.my [ikm.org.my]
- 12. researchgate.net [researchgate.net]
Benchmarking 3,3'-Disulfanediylbis(pyridin-2-amine) in Material Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of dynamic chemical bonds into polymeric materials has paved the way for a new generation of smart materials with tunable properties and functionalities. Among these, disulfide bonds have garnered significant attention for their ability to impart redox-responsiveness and self-healing capabilities. This guide provides a comprehensive performance benchmark of 3,3'-Disulfanediylbis(pyridin-2-amine), a pyridyl disulfide-containing compound, in various material applications. We will objectively compare its performance with alternative dynamic crosslinkers, supported by experimental data, and provide detailed experimental protocols for key evaluation methods.
Introduction to 3,3'-Disulfanediylbis(pyridin-2-amine) and its Applications
3,3'-Disulfanediylbis(pyridin-2-amine), also known as 3,3'-dithiobis(2-aminopyridine), is an aromatic disulfide compound. The presence of the disulfide linkage (-S-S-) is the cornerstone of its functionality, allowing for reversible cleavage and reformation through thiol-disulfide exchange reactions. This dynamic covalent chemistry makes it a prime candidate for the development of:
-
Self-Healing Polymers: Materials that can autonomously repair damage, thereby extending their lifespan and improving reliability. The disulfide bonds can break upon fracture and reform across the damaged interface, restoring the material's integrity.
-
Redox-Responsive Drug Delivery Systems: Nanoparticles and hydrogels that can release therapeutic payloads in response to the reducing environment found inside cells, particularly in tumor tissues which have elevated levels of glutathione (GSH).
The pyridyl group in 3,3'-Disulfanediylbis(pyridin-2-amine) activates the disulfide bond, making it more susceptible to thiol-disulfide exchange compared to aliphatic disulfides. This enhanced reactivity is a key performance advantage in many applications.
Performance Comparison: Self-Healing Materials
The integration of 3,3'-Disulfanediylbis(pyridin-2-amine) as a crosslinker in polymer networks, such as polyurethanes, can significantly enhance their self-healing properties. Below is a comparative analysis of its performance against other disulfide-based crosslinkers.
Table 1: Comparison of Self-Healing Performance of Polyurethanes with Different Disulfide Crosslinkers
| Crosslinker Type | Polymer System | Tensile Strength (MPa) | Elongation at Break (%) | Healing Efficiency (%) | Healing Conditions | Reference |
| Aromatic Disulfide | Polyurethane-urea | 4.20 ± 0.10 | 954 ± 35.6 | ~90 | 12 h at room temperature | [1] |
| Aliphatic Disulfide | Polyurethane | 5.01 | - | 100 | 4 h at 100°C | [2] |
| Aromatic Disulfide | Polyurethane | up to 23 | - | - | Moderate heating | [3] |
| No Disulfide | Polyurethane-urea | - | - | < 30 | 12 h at room temperature | [1] |
Key Insights:
-
Polyurethanes incorporating aromatic disulfides, similar in nature to 3,3'-Disulfanediylbis(pyridin-2-amine), can achieve high tensile strength and excellent self-healing efficiencies at room temperature.[1]
-
While aliphatic disulfides can also impart self-healing properties, they often require elevated temperatures to achieve high healing efficiencies.[2]
-
The presence of the disulfide bond is crucial for effective self-healing, as control polymers without these linkages show significantly lower healing capabilities.[1]
Performance Comparison: Redox-Responsive Drug Delivery
In the realm of drug delivery, the efficiency of drug release in a target environment is a critical performance metric. Pyridyl disulfide linkers are known for their rapid response to the high glutathione (GSH) concentrations within cancer cells.
Table 2: Comparison of Redox-Responsive Linkers in Drug Delivery Systems
| Linker Type | Key Feature | Bond Energy (kJ/mol) | Responsiveness | Key Advantage | Key Disadvantage | Reference |
| Pyridyl Disulfide | Activated aromatic disulfide | ~240 | High | Rapid thiol-disulfide exchange | Potential for off-target release | |
| Aliphatic Disulfide | Non-activated disulfide | ~255 | Moderate | Greater stability in circulation | Slower drug release | |
| Diselenide | Selenium-selenium bond | ~172 | Very High | More sensitive to redox and oxidative stress | Potential for lower in-vivo stability |
Key Insights:
-
The lower bond energy of diselenide bonds makes them more sensitive to both reducing (GSH) and oxidative (H₂O₂) environments compared to disulfide bonds. This can lead to faster drug release in the target cells.
-
Pyridyl disulfides offer a balance of reactivity, being more responsive than aliphatic disulfides while generally maintaining good stability in circulation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of material performance.
Evaluation of Self-Healing Efficiency
Objective: To quantify the ability of a material to recover its mechanical properties after damage.
Methodology:
-
Sample Preparation: Prepare dog-bone-shaped specimens of the polymer according to ASTM D638 standards.
-
Initial Mechanical Testing: Perform tensile testing on pristine samples to determine their original tensile strength (σ_original) and elongation at break (ε_original).
-
Damage Infliction: Cut the specimens completely in half at the center using a sharp razor blade.
-
Healing Process: Bring the two fractured surfaces into close contact and allow them to heal under specified conditions (e.g., room temperature for 12 hours or 100°C for 4 hours).[1][2]
-
Post-Healing Mechanical Testing: Perform tensile testing on the healed specimens to measure their recovered tensile strength (σ_healed) and elongation at break (ε_healed).
-
Calculation of Healing Efficiency (η):
-
η_strength = (σ_healed / σ_original) * 100%
-
η_elongation = (ε_healed / ε_original) * 100%
-
In Vitro Redox-Responsive Drug Release
Objective: To evaluate the rate and extent of drug release from a nanoparticle formulation in response to a reducing agent.
Methodology:
-
Nanoparticle Formulation: Prepare drug-loaded nanoparticles using a polymer functionalized with 3,3'-Disulfanediylbis(pyridin-2-amine).
-
Release Media Preparation: Prepare two release media:
-
Control: Phosphate-buffered saline (PBS) at pH 7.4.
-
Reductive: PBS (pH 7.4) containing 10 mM glutathione (GSH) to mimic the intracellular reducing environment.
-
-
Dialysis Setup:
-
Place a known concentration of the drug-loaded nanoparticle suspension inside a dialysis bag (with an appropriate molecular weight cut-off).
-
Immerse the dialysis bag in a known volume of the release medium (either control or reductive).
-
Maintain the setup at 37°C with gentle agitation.
-
-
Sampling: At predetermined time intervals, withdraw aliquots from the release medium outside the dialysis bag and replace with an equal volume of fresh medium to maintain sink conditions.
-
Drug Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Data Analysis: Plot the cumulative drug release as a function of time for both control and reductive conditions to determine the redox-responsive release profile.
Visualizing the Workflow and Underlying Principles
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Experimental Workflow for Self-Healing Evaluation
Caption: Workflow for quantifying the self-healing efficiency of a polymer.
Thiol-Disulfide Exchange Mechanism
Caption: The fundamental thiol-disulfide exchange reaction enabling redox-responsiveness.
Conclusion
3,3'-Disulfanediylbis(pyridin-2-amine) stands out as a promising building block for the creation of advanced functional materials. Its activated aromatic disulfide bond offers a compelling balance of dynamic reactivity and stability, making it highly suitable for both self-healing polymers and redox-responsive drug delivery systems. While direct, quantitative performance data for materials specifically incorporating this molecule remains an area for further research, the broader data on aromatic disulfide-containing polymers suggests a strong potential for high performance. The experimental protocols outlined in this guide provide a robust framework for researchers to benchmark the performance of their novel materials and contribute to the growing body of knowledge in this exciting field.
References
Safety Operating Guide
Safe Disposal of 3,3'-Disulfanediylbis(pyridin-2-amine): A Procedural Guide
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 3,3'-Disulfanediylbis(pyridin-2-amine). Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental protection. Due to the hazardous nature of related pyridine compounds, this chemical requires careful handling and disposal through certified hazardous waste management services.
I. Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal.
| Quantitative Data Summary (Based on Analogous Compounds) | |
| Property | Value |
| Melting Point/Range | 60 - 63 °C / 140 - 145.4 °F (3-Aminopyridine)[1] |
| Boiling Point/Range | 248 °C / 478.4 °F @ 760 mmHg (3-Aminopyridine)[1] |
| Flash Point | 124 °C / 255.2 °F (3-Aminopyridine)[1] |
II. Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of 3,3'-Disulfanediylbis(pyridin-2-amine) waste.
Step 1: Waste Identification and Segregation
-
Identify Waste: Clearly identify all waste containing 3,3'-Disulfanediylbis(pyridin-2-amine). This includes neat compound, contaminated solutions, and any contaminated labware (e.g., gloves, weighing paper, pipette tips).
-
Segregate Waste Streams: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3] It should be collected as a distinct hazardous waste.
Step 2: Containerization and Labeling
-
Select Appropriate Container: Use a chemically compatible, leak-proof container with a secure, tightly-fitting lid.[3] For solid waste, a sealable bag or a wide-mouth container is suitable.[4] For liquid waste, use a container designed for liquids.[3]
-
Label Container: Immediately label the container with the words "HAZARDOUS WASTE" and the full chemical name: "3,3'-Disulfanediylbis(pyridin-2-amine)".[3] Include the approximate concentration and quantity.
Step 3: Storage
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[4]
-
Incompatible Materials: Keep the waste container away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][5]
Step 4: Disposal Request and Pickup
-
Contact EHS: When the container is full or ready for disposal, contact your institution's EHS office to arrange for pickup.[6]
-
Documentation: Complete any required chemical waste collection forms accurately, providing all necessary information about the waste.
Step 5: Spill Management
In the event of a spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Personal Protection: Do not attempt to clean a spill without the appropriate PPE.
-
Containment: For small spills, absorb the material with an inert, dry absorbent.[4]
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4] Avoid creating dust.
-
Decontamination: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3,3'-Disulfanediylbis(pyridin-2-amine).
References
Personal protective equipment for handling 3,3'-Disulfanediylbis(pyridin-2-amine)
Essential Safety and Handling Guide for 3,3'-Disulfanediylbis(pyridin-2-amine)
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It includes operational and disposal plans with step-by-step procedural guidance.
Hazard Summary of Analogous Compounds
Based on the hazard classifications of 2-aminopyridine and 3-aminopyridine, 3,3'-Disulfanediylbis(pyridin-2-amine) should be handled as a substance that is potentially:
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling 3,3'-Disulfanediylbis(pyridin-2-amine).
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields meeting NIOSH or EN 166 standards.[3][6] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3] | Ensure a snug fit. An emergency eyewash station must be readily accessible.[1] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Butyl rubber).[7][8] Nitrile gloves may not be suitable; always check manufacturer's compatibility charts.[8] Double-gloving is recommended. | Inspect gloves for integrity before each use.[4] Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste. Wash hands thoroughly after handling.[1][2] |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood.[6][8] If working outside a fume hood or if dust is generated, a NIOSH-approved respirator is required. | Ensure proper fit and training before using a respirator. |
| Protective Clothing | A fully buttoned laboratory coat.[5][7] Consider a chemical-resistant apron or full-body suit for larger quantities or when there is a high risk of splashing. | Launder contaminated clothing separately before reuse.[1][2][5] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential for safely managing 3,3'-Disulfanediylbis(pyridin-2-amine) throughout its lifecycle in the laboratory.
3.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks in a well-ventilated area, preferably within a fume hood.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2]
-
The storage area should be clearly labeled with the appropriate hazard warnings and restricted to authorized personnel. Storing in a locked cabinet is recommended.[1][2][6]
3.2. Handling and Use
-
All handling of the solid compound (e.g., weighing, transferring) and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Use the smallest quantity of the substance necessary for the experiment.
-
Do not eat, drink, or smoke in the laboratory or when handling the compound.[1][2][5]
-
Wash hands thoroughly with soap and water after handling.[1][2]
3.3. Spill Management
-
Minor Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand) to avoid raising dust.[7][9]
-
Collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
-
Major Spill:
-
Evacuate the laboratory and alert personnel in the vicinity.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.[7]
-
Disposal Plan
All waste containing 3,3'-Disulfanediylbis(pyridin-2-amine) must be treated as hazardous waste.
-
Waste Segregation and Collection:
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "3,3'-Disulfanediylbis(pyridin-2-amine)".
-
Indicate the associated hazards (e.g., "Toxic," "Irritant").[7]
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
-
Disposal:
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key procedural steps for safely handling and disposing of 3,3'-Disulfanediylbis(pyridin-2-amine).
Caption: Workflow for safe handling and disposal of 3,3'-Disulfanediylbis(pyridin-2-amine).
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. alkalimetals.com [alkalimetals.com]
- 7. benchchem.com [benchchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
